Product packaging for Broussoflavonol F(Cat. No.:)

Broussoflavonol F

Cat. No.: B1631450
M. Wt: 422.5 g/mol
InChI Key: KNMMNUQOUANAJS-UHFFFAOYSA-N
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Description

Broussoflavonol F has been reported in Broussonetia papyrifera with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26O6 B1631450 Broussoflavonol F

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)24-23(30)22(29)21-20(28)12-19(27)17(25(21)31-24)9-6-14(3)4/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMMNUQOUANAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Broussoflavonol F: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussoflavonol F, a prenylated flavonoid isolated from species such as Broussonetia papyrifera and Macaranga genus, has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a particular focus on its anti-cancer and antioxidant effects. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further investigation and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is characterized by a flavonoid core structure with two prenyl groups attached.[3] Its systematic IUPAC name is 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₅H₂₆O₆[3]
Molecular Weight 422.5 g/mol [3]
IUPAC Name 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one[3]
CAS Number 162558-94-3[3]
ChEMBL ID CHEMBL464007[3]

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, making it a promising candidate for therapeutic development.

Anti-Cancer Activity

Recent studies have highlighted the potent anti-proliferative and anti-angiogenic effects of this compound in colon cancer.[1] It has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in HCT116 and LoVo colon cancer cell lines.[1] Furthermore, in vivo studies using HCT116 tumor-bearing mice demonstrated that intraperitoneal administration of this compound (10 mg/kg) suppressed tumor growth.[1]

The primary mechanism underlying its anti-cancer effects is the modulation of the HER2-RAS-MEK-ERK signaling pathway.[1] this compound treatment has been shown to significantly decrease the expression of key proteins in this pathway, including RAS, p-BRAF, p-MEK, and p-Erk, both in vitro and in vivo.[1]

Anti-Angiogenesis Activity

In addition to its direct effects on cancer cells, this compound also exhibits anti-angiogenic properties. It inhibits cell proliferation, motility, and tube formation in human microvascular endothelial cells (HMEC-1).[1] In vivo, a decrease in the expression of the angiogenesis marker CD31 was observed in tumor tissues of mice treated with this compound.[1]

Antioxidant Activity

This compound is a potent antioxidant.[4] It has been shown to inhibit Fe²⁺-induced lipid peroxidation in rat-brain homogenate, with an IC₅₀ value of 2.7 µM.[4] This activity is attributed to its flavonoid structure, which enables it to scavenge free radicals.

Signaling Pathways

The anti-cancer activity of this compound is primarily mediated through the inhibition of the HER2-RAS-MEK-ERK signaling cascade.

Broussoflavonol_F_Signaling_Pathway cluster_cell Cancer Cell HER2 HER2 RAS RAS HER2->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation BFF This compound BFF->RAS BFF->BRAF BFF->MEK BFF->ERK caption This compound inhibits the HER2-RAS-MEK-ERK pathway.

Caption: this compound signaling pathway inhibition.

Experimental Protocols

This section details the methodologies employed in key studies investigating the biological activities of this compound.

Cell Viability and Proliferation Assays
  • MTT Assay: To assess the cytotoxic effects of this compound on human colon cancer cells (HCT-116 and LoVo), the MTT assay is utilized.[1] Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration. MTT solution is then added, and the resulting formazan crystals are dissolved in a solubilization buffer. The absorbance is measured at a specific wavelength to determine cell viability.

  • BrdU Assay: To evaluate cell proliferation, the BrdU assay is performed.[1] Cells are treated with this compound, followed by incubation with BrdU. The incorporation of BrdU into newly synthesized DNA is detected using an anti-BrdU antibody, and the absorbance is measured.

  • Colony Formation Assay: The long-term proliferative capacity of cancer cells is assessed using the colony formation assay.[1] Cells are seeded at a low density and treated with this compound. After a period of incubation, the cells are fixed and stained, and the number of colonies is counted.

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry: To analyze apoptosis and the cell cycle distribution, flow cytometry is employed.[1] Cells treated with this compound are harvested, fixed, and stained with propidium iodide (PI) and Annexin V-FITC. The fluorescence is then measured by a flow cytometer to quantify the percentage of cells in different stages of the cell cycle and the extent of apoptosis.

Angiogenesis Assays
  • Scratch Wound Healing Assay: The effect of this compound on cell motility is examined using the scratch wound healing assay.[1] A "scratch" is created in a confluent monolayer of HMEC-1 cells, which are then treated with this compound. The closure of the scratch is monitored and quantified over time.

  • Tube Formation Assay: The ability of endothelial cells to form capillary-like structures is assessed with the tube formation assay.[1] HMEC-1 cells are seeded on a basement membrane matrix and treated with this compound. The formation of tube-like structures is observed and quantified.

In Vivo Tumor Xenograft Model
  • Animal Model: HCT116 tumor-bearing mice are used to evaluate the in vivo anti-tumor effects of this compound.[1]

  • Treatment: Mice are administered this compound (e.g., 10 mg/kg) via intraperitoneal injection.[1]

  • Outcome Measures: Tumor growth is monitored regularly. At the end of the study, tumors are excised, and the expression of proliferation (Ki-67) and angiogenesis (CD31) markers is analyzed by immunohistochemistry.[1]

Western Blotting
  • Protein Extraction: Cells or tumor tissues are lysed to extract total protein.

  • Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., RAS, p-BRAF, p-MEK, p-Erk) and then with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.[1]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Colon Cancer Cell Lines (HCT116, LoVo) HMEC-1 Cells Treatment This compound Treatment Cell_Culture->Treatment Proliferation_Assays Proliferation Assays (MTT, BrdU, Colony Formation) Treatment->Proliferation_Assays Apoptosis_Analysis Apoptosis & Cell Cycle Analysis (Flow Cytometry) Treatment->Apoptosis_Analysis Angiogenesis_Assays Angiogenesis Assays (Wound Healing, Tube Formation) Treatment->Angiogenesis_Assays Western_Blot_InVitro Western Blotting (HER2-RAS-MEK-ERK pathway) Treatment->Western_Blot_InVitro Animal_Model HCT116 Tumor-Bearing Mice IP_Injection Intraperitoneal Injection of this compound Animal_Model->IP_Injection Tumor_Measurement Tumor Growth Measurement IP_Injection->Tumor_Measurement IHC Immunohistochemistry (Ki-67, CD31) Tumor_Measurement->IHC Western_Blot_InVivo Western Blotting (Tumor Tissue) Tumor_Measurement->Western_Blot_InVivo caption Workflow for evaluating this compound's anti-cancer effects.

Caption: Experimental workflow for this compound.

Conclusion

This compound is a promising natural product with well-defined anti-cancer and antioxidant properties. Its ability to target the HER2-RAS-MEK-ERK signaling pathway provides a strong rationale for its further development as a therapeutic agent for colon cancer and potentially other malignancies. The experimental protocols outlined in this guide offer a solid foundation for researchers to build upon in their future investigations of this compelling molecule.

References

Broussoflavonol F: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Broussoflavonol F is a prenylated flavonoid that has garnered significant interest within the scientific community for its diverse biological activities, including anti-proliferative and anti-angiogenesis effects in cancer models.[1] This technical guide provides an in-depth overview of the natural sources of this compound and the detailed methodologies for its extraction and isolation.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in plants belonging to the Moraceae family, commonly known as the mulberry family.[2] The primary documented sources are species within the Broussonetia and Artocarpus genera.

Plant SpeciesFamilyPlant Part(s)
Broussonetia papyrifera (Paper Mulberry)MoraceaeRoots, Twigs[3][4][5][6]
Artocarpus elasticusMoraceaeNot specified[7]
Macaranga genusEuphorbiaceaeNot specified[1]

While Broussonetia papyrifera is the most frequently cited source, related prenylated flavonoids have been isolated from other Moraceae species such as Morus alba (White Mulberry) and various Artocarpus species (e.g., Jackfruit), suggesting these may also be potential, albeit less documented, sources of this compound.[7][8][9]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The general workflow is designed to separate the target flavonoid from a complex mixture of other phytochemicals based on its specific physicochemical properties.

General Isolation Workflow

G A Plant Material (e.g., Dried Twigs of B. papyrifera) B Grinding/Powdering A->B C Solvent Extraction (e.g., Methanol or Ethanol) B->C D Filtration & Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Liquid-Liquid Partitioning (Fractionation by Polarity) E->F G Chloroform-Soluble Fraction F->G Target Fraction H Column Chromatography (e.g., Silica Gel) G->H I Elution with Solvent Gradient H->I J Fraction Collection & Analysis (TLC) I->J K Semi-Pure Fractions Containing this compound J->K L Preparative HPLC or Sephadex LH-20 K->L M Pure this compound L->M N Structure Elucidation (NMR, MS) M->N

Caption: General experimental workflow for the isolation of this compound.

Experimental Protocols

The following protocols are synthesized from established methodologies for flavonoid isolation from Broussonetia and related species.[5][10][11]

Extraction

The initial step involves extracting the phytochemicals from the dried and powdered plant material.

  • Protocol:

    • Air-dry the plant material (e.g., twigs of B. papyrifera) and grind into a fine powder.

    • Macerate the powdered material with a solvent, typically methanol or ethanol, at a 1:10 solid-to-solvent ratio (w/v).[10]

    • Allow the mixture to steep at room temperature for a period of 24-72 hours. The process is often repeated three times to maximize extraction yield.[10]

    • Filter the combined extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

ParameterValue/SolventRationale
Solvent Methanol or EthanolBroad-spectrum polarity for extracting a wide range of flavonoids.[12]
Technique Maceration (Steeping)A simple and effective method for extracting phytochemicals without thermal degradation.
Solid:Solvent Ratio 1:10 (w/v)Ensures sufficient solvent penetration and solubilization of target compounds.[10]
Duration 3 x 24-72 hoursMultiple extractions ensure a higher yield of the desired compounds.[10]
Fractionation (Liquid-Liquid Partitioning)

The crude extract is partitioned between immiscible solvents to separate compounds based on their polarity. This compound, being a moderately polar flavonoid, typically partitions into the chloroform or ethyl acetate fraction.[5][10]

  • Protocol:

    • Suspend the crude methanol extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as chloroform and then n-butanol.[10]

    • Collect the chloroform-soluble fraction, as this is reported to contain this compound.[5]

    • Dry the chloroform fraction under vacuum to yield a concentrated, enriched extract.

Chromatographic Purification

The final stage involves a series of chromatographic steps to isolate this compound to a high degree of purity.[13][14]

  • Protocol: Silica Gel Column Chromatography

    • Adsorb the dried chloroform fraction onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column packed with a non-polar solvent (e.g., hexane).

    • Elute the column with a step-gradient of increasing polarity, typically a hexane-ethyl acetate or chloroform-methanol system.

    • Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

    • Combine fractions that show a spot corresponding to the Rf value of this compound.

  • Protocol: Final Purification (Preparative HPLC)

    • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC).

    • A C18 reversed-phase column is commonly used for flavonoid separation.[15]

    • Elute with a mobile phase, often a gradient of acetonitrile and water.[15]

    • Monitor the eluent with a UV detector (typically around 254 nm for flavonoids) and collect the peak corresponding to this compound.

    • Verify the purity and confirm the structure of the isolated compound using analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Chromatography StageStationary PhaseTypical Mobile Phase (Gradient)Purpose
Primary Purification Silica GelHexane-Ethyl Acetate or Chloroform-MethanolCoarse separation of compounds based on polarity.[13]
Final Purification C18 Reversed-PhaseAcetonitrile-WaterHigh-resolution separation to achieve high purity of the target compound.[15]
Alternative Sephadex LH-20MethanolSeparation based on molecular size and polarity, effective for removing pigments and smaller molecules.

This comprehensive guide provides a foundational understanding of the sourcing and laboratory-scale isolation of this compound, enabling further research into its pharmacological properties and potential for drug development.

References

Isolation of Broussoflavonol F from Broussonetia papyrifera: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetia papyrifera, commonly known as paper mulberry, is a species of flowering plant in the family Moraceae. It has a long history of use in traditional medicine, particularly in East Asia. Modern phytochemical investigations have revealed that B. papyrifera is a rich source of various bioactive compounds, including a diverse array of flavonoids. Among these, Broussoflavonol F, a prenylated flavonol, has garnered significant interest due to its potential therapeutic properties. This technical guide provides an in-depth overview of the isolation of this compound from Broussonetia papyrifera, including experimental protocols, quantitative data on flavonoid content, and an exploration of its biological activities and associated signaling pathways. While specific quantitative yields for this compound are not extensively reported, this guide presents data on total flavonoid extraction to provide a relevant context for researchers.

Data Presentation: Flavonoid Content in Broussonetia papyrifera

The yield of total flavonoids from Broussonetia papyrifera can vary significantly depending on the extraction method employed. The following table summarizes quantitative data from various extraction protocols to provide a baseline for researchers targeting flavonoid isolation.

Extraction MethodSolvent SystemSolid-to-Liquid RatioTemperature (°C)TimeTotal Flavonoid Yield (mg/g)Reference
Reflux Extraction90% Ethanol1:358580 min55.14[1]
Microwave-Assisted55% Ethanol1:12N/A15 min79.63[1]
Ultrasonic-Assisted Ionic Liquid0.5 mol/L Ionic Liquid in 60% Ethanol1:206020 min0.4685[1]
Conventional Extraction30% Ethanol9:100692.5 h37.33[1]

Note: The yields presented above are for total flavonoids and not specifically for this compound. The actual yield of this compound will be a fraction of the total flavonoid content and is dependent on the specific isolation and purification protocol.

Experimental Protocols

General Isolation and Purification Workflow for Flavonoids from Broussonetia papyrifera

While a precise, step-by-step protocol for the isolation of this compound is not explicitly detailed in a single source, a general workflow can be constructed based on methodologies reported for the isolation of flavonoids from Broussonetia papyrifera and related species.[2] This protocol involves extraction, partitioning, and chromatographic separation.

1. Extraction:

  • Plant Material: Dried and powdered roots and twigs of Broussonetia papyrifera are commonly used for the isolation of this compound.[1]

  • Solvent: Methanol or ethanol are typically used for the initial extraction.

  • Procedure:

    • Macerate the powdered plant material in the chosen solvent at room temperature for a period of 24-72 hours. The process is often repeated multiple times to ensure exhaustive extraction.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

  • Purpose: To separate compounds based on their polarity.

  • Procedure:

    • Suspend the crude extract in water.

    • Perform successive liquid-liquid extractions with solvents of increasing polarity, such as chloroform and n-butanol.

    • This compound, being a flavonoid, is expected to partition into the more polar organic phases.

3. Chromatographic Purification:

  • Techniques: A combination of column chromatography techniques is employed for the final purification.

    • Silica Gel Column Chromatography: The extract from the partitioning step is subjected to column chromatography on silica gel. A gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, is used to elute the compounds.

    • Sephadex LH-20 Column Chromatography: Fractions containing flavonoids are further purified on a Sephadex LH-20 column, often using methanol as the mobile phase, to separate compounds based on their molecular size.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain highly pure this compound, reversed-phase preparative HPLC is often necessary.

Experimental Workflow for Flavonoid Isolation

G Start Dried & Powdered Broussonetia papyrifera (Roots & Twigs) Extraction Extraction (Methanol or Ethanol) Start->Extraction Evaporation Solvent Evaporation Extraction->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Partitioning Solvent Partitioning (e.g., Water, Chloroform, n-Butanol) CrudeExtract->Partitioning OrganicPhase Organic Phases Partitioning->OrganicPhase SilicaGel Silica Gel Column Chromatography OrganicPhase->SilicaGel Fractions Flavonoid-rich Fractions SilicaGel->Fractions Sephadex Sephadex LH-20 Column Chromatography Fractions->Sephadex PurifiedFractions Further Purified Fractions Sephadex->PurifiedFractions PrepHPLC Preparative HPLC PurifiedFractions->PrepHPLC BroussoflavonolF Pure this compound PrepHPLC->BroussoflavonolF

Caption: General workflow for the isolation of this compound.

Biological Activity Assays

This compound has demonstrated anti-proliferative and anti-angiogenesis effects in colon cancer. The following are detailed protocols for key in vitro assays used to evaluate these activities.

1. MTT Assay (Cell Viability): [3][4]

  • Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

2. Colony Formation Assay (Clonogenic Survival):

  • Principle: This assay assesses the ability of a single cell to grow into a colony, which is a measure of its reproductive viability.

  • Protocol:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

    • Treat the cells with different concentrations of this compound.

    • Incubate the plates for 1-2 weeks, allowing colonies to form.

    • Fix the colonies with a solution like methanol and stain them with crystal violet.

    • Count the number of colonies (typically defined as having >50 cells). The plating efficiency and surviving fraction are calculated to determine the long-term effect of the compound.

3. BrdU Assay (Cell Proliferation):

  • Principle: This immunoassay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.

  • Protocol:

    • Seed cells in a 96-well plate and treat them with this compound.

    • Add BrdU to the culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.

    • Fix the cells and denature the DNA to expose the incorporated BrdU.

    • Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

    • Add the enzyme substrate, which generates a colored product.

    • Measure the absorbance using a microplate reader. The amount of color is proportional to the amount of DNA synthesis and thus to the number of proliferating cells.

Signaling Pathway Modulation

This compound has been shown to exert its anti-cancer effects by modulating the HER2-RAS-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

HER2-RAS-MEK-ERK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor RAS RAS HER2->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation BroussoflavonolF This compound BroussoflavonolF->HER2 Inhibits

Caption: Inhibition of the HER2-RAS-MEK-ERK pathway by this compound.

Conclusion

This compound represents a promising natural product from Broussonetia papyrifera with potential applications in drug development, particularly in oncology. This guide provides a comprehensive overview of the current knowledge on its isolation, the methodologies to assess its biological activity, and its mechanism of action through the HER2-RAS-MEK-ERK signaling pathway. While a standardized, high-yield isolation protocol for this compound is yet to be fully established, the general procedures outlined here provide a solid foundation for researchers. Further studies are warranted to optimize the purification process and to fully elucidate the therapeutic potential of this interesting flavonol.

References

Broussoflavonol F biosynthesis pathway in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis of Broussoflavonol F in Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the proposed biosynthetic pathway of this compound, a prenylated flavonol found in plants such as Broussonetia papyrifera. Given the limited direct research on the this compound pathway, this guide synthesizes information from the well-established general flavonoid biosynthesis pathway and proposes the subsequent specific steps leading to its formation. It includes detailed enzymatic steps, quantitative data on key enzyme families, standardized experimental protocols, and logical diagrams to facilitate understanding and further research.

Introduction to this compound

This compound is a polyphenolic compound belonging to the flavonol subclass of flavonoids.[1][2] Its structure is characterized by a C6-C3-C6 backbone with two isoprenoid (prenyl) groups attached, which contribute to its biological activity.[1] Flavonoids, including this compound, are of significant interest to the pharmaceutical industry due to their wide range of pharmacological effects, such as antioxidant, anti-inflammatory, and antitumor properties.[2][3] Understanding the biosynthetic pathway is crucial for metabolic engineering efforts aimed at increasing its production in plants or heterologous systems.

The Core Flavonoid Biosynthesis Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces the precursors for all flavonoids.[4][5] This pathway is highly conserved across higher plants.

2.1 Phenylpropanoid Pathway The synthesis starts with the amino acid L-phenylalanine. A series of three enzymatic reactions, catalyzed by cytosolic enzymes, converts it into p-coumaroyl-CoA, a key entry point into flavonoid synthesis.[6][7]

  • Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to produce cinnamic acid.[5]

  • Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid.[8]

  • 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[6][8]

2.2 Formation of the Flavonoid Skeleton The first committed step in flavonoid biosynthesis is the formation of the C15 chalcone scaffold.[9][10][11]

  • Chalcone Synthase (CHS) , a key and often rate-limiting enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin chalcone.[6][10][11][12][13][14]

  • Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into the flavanone (2S)-naringenin, which is a central intermediate at a major branch point in the flavonoid pathway.[9][15][16][17]

2.3 Branching Towards Flavonols From naringenin, the pathway branches towards different flavonoid classes. The synthesis of flavonols requires the action of two key enzymes.

  • Flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, hydroxylates (2S)-naringenin at the 3-position to produce dihydrokaempferol (DHK).[5][9]

  • Flavonol Synthase (FLS) , another dioxygenase, introduces a double bond into the C-ring of dihydrokaempferol to form the flavonol kaempferol.[5][7]

Proposed Pathway for this compound Synthesis

The structure of this compound is a kaempferol core with two 3-methylbut-2-enyl (prenyl) groups. Therefore, the final steps in its biosynthesis involve the enzymatic addition of these groups.

  • Kaempferol Formation : The pathway proceeds as described above to produce the flavonol kaempferol.

  • Prenylation : Aromatic prenyltransferases (PTs) catalyze the attachment of prenyl groups from a donor molecule, typically dimethylallyl pyrophosphate (DMAPP), to the flavonoid ring. Based on the structure of this compound (8,3'-diprenylkaempferol), two sequential prenylation steps are proposed:

    • A prenyltransferase attaches a DMAPP unit to the C8 position of the A-ring of kaempferol.

    • A second prenyltransferase acts on the B-ring, adding a DMAPP unit to the C3' position.

The overall proposed biosynthetic pathway is visualized below.

Broussoflavonol_F_Biosynthesis Phe L-Phenylalanine Cinnamic Cinnamic Acid Phe->Cinnamic Malonyl 3x Malonyl-CoA NaringeninChalcone Naringenin Chalcone Malonyl->NaringeninChalcone pCoumaric p-Coumaric Acid Cinnamic->pCoumaric pCoumaroyl p-Coumaroyl-CoA pCoumaric->pCoumaroyl pCoumaroyl->NaringeninChalcone Naringenin Naringenin NaringeninChalcone->Naringenin DHK Dihydrokaempferol Naringenin->DHK Kaempferol Kaempferol DHK->Kaempferol PrenylKaempferol 8-prenylkaempferol Kaempferol->PrenylKaempferol + DMAPP BroussoflavonolF This compound PrenylKaempferol->BroussoflavonolF + DMAPP PAL PAL PAL->Phe C4H C4H C4H->Cinnamic FourCL 4CL FourCL->pCoumaric CHS CHS CHS->pCoumaroyl CHI CHI CHI->NaringeninChalcone F3H F3H F3H->Naringenin FLS FLS FLS->DHK PT1 PT1 (putative) PT1->Kaempferol PT2 PT2 (putative) PT2->PrenylKaempferol

Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine.

Quantitative Data on Key Biosynthetic Enzymes

While specific kinetic data for the enzymes from Broussonetia papyrifera are not available, the table below summarizes representative quantitative data for key enzyme families in the flavonoid pathway from various plant species. This provides a baseline for expected enzyme performance.

Enzyme FamilyAbbreviationTypical Substrate(s)Typical Kₘ (µM)Typical kcat (s⁻¹)Source Plant(s)
Phenylalanine ammonia-lyasePALL-Phenylalanine30 - 3001.5 - 250Parsley, Tobacco
4-Coumarate:CoA Ligase4CLp-Coumaric acid10 - 2000.5 - 50Soybean, Poplar
Chalcone SynthaseCHSp-Coumaroyl-CoA, Malonyl-CoA1 - 100.02 - 2.0Alfalfa, Petunia
Chalcone IsomeraseCHINaringenin Chalcone1 - 11210 - 70Soybean, Rice[15]
Flavanone 3-HydroxylaseF3H(2S)-Naringenin5 - 500.1 - 10Petunia, Arabidopsis
Flavonol SynthaseFLSDihydrokaempferol10 - 1000.05 - 5.0Arabidopsis, Citrus

Experimental Protocols

This section provides generalized methodologies for key experiments required to elucidate and characterize the this compound biosynthetic pathway.

5.1 Protocol for Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the expression of a target gene (e.g., CHS) in E. coli and subsequent protein purification.

  • Gene Cloning : Amplify the full-length coding sequence of the target gene from B. papyrifera cDNA using PCR. Clone the fragment into a suitable expression vector (e.g., pET-28a) containing a His-tag.

  • Transformation : Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).

  • Protein Expression : Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Lysis : Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using sonication or a French press.

  • Protein Purification : Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Verification : Confirm protein purity and size using SDS-PAGE.

Experimental_Workflow_Enzyme Start Start: B. papyrifera Tissue RNA_Extraction RNA Extraction & cDNA Synthesis Start->RNA_Extraction PCR PCR Amplification of Target Gene RNA_Extraction->PCR Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression Induction (IPTG) Transformation->Expression Lysis Cell Lysis and Lysate Collection Expression->Lysis Purification Affinity Chromatography (Ni-NTA) Lysis->Purification Verification Purity Check (SDS-PAGE) Purification->Verification Assay Enzyme Activity Assay Verification->Assay Experimental_Workflow_Metabolite Start Start: Plant Tissue Sample Grinding Cryogenic Grinding Start->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Clarification Centrifugation and Filtration Extraction->Clarification LCMS LC-MS/MS Analysis Clarification->LCMS DataProcessing Data Processing (Peak Detection, Alignment) LCMS->DataProcessing Identification Metabolite Identification (RT, MS/MS spectra) DataProcessing->Identification Quantification Quantification and Statistical Analysis Identification->Quantification Result Result: Metabolite Profile Quantification->Result

References

Spectroscopic and Structural Elucidation of Broussoflavonol F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Broussoflavonol F, a prenylated flavonoid with noteworthy biological activities. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for its isolation and analysis, and provides visual representations of key structural relationships and experimental workflows.

Spectroscopic Data of this compound

This compound, with the molecular formula C₂₅H₂₆O₆, has been isolated from plant sources such as Broussonetia papyrifera.[1] Its structure has been elucidated through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. The data presented below was reported in DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
5-OH12.41br s
H-2'7.89d1.9
H-6'7.95dd8.6, 1.9
H-5'6.93d8.6

Table 2: ¹³C NMR Spectroscopic Data for this compound

A complete, tabulated ¹³C NMR dataset for this compound is not explicitly available in the public domain literature reviewed. However, analysis of similar flavonoid structures suggests a characteristic set of signals for the flavone core and the prenyl substituents.[1]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition and exact mass of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
HRESIMSPositive[M+H]⁺Corresponds to the protonated molecule

Note: Specific fragmentation patterns for this compound are not detailed in the available literature. General fragmentation of flavonoids involves retro-Diels-Alder reactions and losses of small neutral molecules like CO and H₂O.

Experimental Protocols

The isolation and spectroscopic analysis of this compound require standardized and carefully executed experimental procedures.

Isolation of this compound from Broussonetia papyrifera

The following is a general protocol for the extraction and isolation of flavonoids from Broussonetia papyrifera, which can be adapted for the specific isolation of this compound.

Extraction:

  • Dried and powdered plant material (e.g., leaves, roots, or twigs) is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period.[2]

  • The resulting crude extract is then concentrated under reduced pressure.

Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • The fractions are monitored by thin-layer chromatography (TLC) to track the presence of flavonoids.

Chromatographic Purification:

  • The flavonoid-rich fraction (often the ethyl acetate or n-butanol fraction) is subjected to column chromatography over silica gel.

  • Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate or chloroform and methanol.

  • Fractions containing compounds with similar TLC profiles are combined and further purified using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • A sample of pure this compound is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry:

  • Mass spectra are acquired using a high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source.

  • The analysis can be performed in both positive and negative ion modes to obtain the molecular ion peak and study the fragmentation patterns.

Visualizing Key Data and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the structural information derived from 2D NMR experiments.

experimental_workflow plant_material Broussonetia papyrifera (Dried & Powdered) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (Hexane, Chloroform, EtOAc, n-BuOH) crude_extract->fractionation flavonoid_fraction Flavonoid-Rich Fraction fractionation->flavonoid_fraction column_chromatography Silica Gel Column Chromatography flavonoid_fraction->column_chromatography further_purification Further Purification (Sephadex LH-20, Prep-HPLC) column_chromatography->further_purification pure_compound Pure this compound further_purification->pure_compound spectroscopic_analysis Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopic_analysis

Caption: General workflow for the isolation of this compound.

nmr_correlations H2_prime H-2' C2 C-2 H2_prime->C2 HMBC C4_prime C-4' H2_prime->C4_prime HMBC C6_prime C-6' H2_prime->C6_prime HMBC H6_prime H-6' H6_prime->C2 HMBC H6_prime->C4_prime HMBC H5_prime H-5' H5_prime->H6_prime COSY C1_prime C-1' H5_prime->C1_prime HMBC C3_prime C-3' H5_prime->C3_prime HMBC C5_prime C-5'

Caption: Key 2D NMR correlations for this compound structure.

References

Broussoflavonol F: A Comprehensive Technical Guide on its Mechanism of Action in Colon Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussoflavonol F, a prenylated flavonoid, has emerged as a promising natural compound with significant anti-tumor and anti-angiogenic properties in the context of colon cancer. This technical guide provides an in-depth analysis of its mechanism of action, focusing on the modulation of the HER2-RAS-MEK-ERK signaling pathway. This document synthesizes available data to offer a comprehensive resource for researchers and professionals in oncology and drug development, detailing the cytotoxic and anti-proliferative effects of this compound, its impact on key cellular processes such as apoptosis and cell cycle, and its potential in inhibiting angiogenesis. Detailed experimental protocols and visual representations of the signaling pathways are provided to facilitate a deeper understanding and further investigation of this compound's therapeutic potential.

Introduction

Colon cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel and effective therapeutic strategies. Natural products have historically been a rich source of anti-cancer agents, with flavonoids being a particularly promising class of compounds. This compound, a flavonoid isolated from the Macaranga genus, has demonstrated potent cytotoxic effects against various cancer cell lines. Recent studies have elucidated its specific mechanism of action in colon cancer, highlighting its ability to target key oncogenic signaling pathways. This guide will provide a detailed overview of the current understanding of this compound's anti-cancer activities, with a focus on its molecular targets and cellular effects in colon cancer models.

Mechanism of Action in Colon Cancer

The primary mechanism through which this compound exerts its anti-cancer effects in colon cancer is by inhibiting the HER2-RAS-MEK-ERK signaling pathway[1]. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a common feature in many cancers, including colon cancer.

This compound has been shown to downregulate the protein expression of key components of this pathway, including HER2, RAS, phosphorylated BRAF (p-BRAF), phosphorylated MEK (p-MEK), and phosphorylated Erk (p-Erk) in colon cancer cells[1]. This inhibition leads to a cascade of downstream effects, ultimately resulting in reduced cell proliferation and tumor growth.

Cellular Effects

The inhibition of the HER2-RAS-MEK-ERK pathway by this compound manifests in several key cellular effects:

  • Induction of Apoptosis: this compound treatment leads to programmed cell death in colon cancer cells. This is a crucial mechanism for eliminating cancerous cells[1].

  • Cell Cycle Arrest: The compound causes cell cycle arrest at the G0/G1 phase in HCT116 and LoVo colon cancer cells, preventing them from proceeding to the DNA synthesis (S) phase and subsequent cell division[1].

  • Anti-Proliferative Activity: By inducing apoptosis and cell cycle arrest, this compound effectively inhibits the proliferation of colon cancer cells[1].

Anti-Angiogenic Effects

In addition to its direct effects on cancer cells, this compound also exhibits potent anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has been shown to inhibit angiogenesis both in vitro and in vivo[1].

The anti-angiogenic mechanism of this compound involves the downregulation of the mRNA expression of several key pro-angiogenic factors[1].

Quantitative Data

While specific IC50 values for this compound from the primary study are not publicly available, the following table presents representative IC50 values for other flavonoids in common colon cancer cell lines to provide a comparative context for the potency of this class of compounds.

Cell LineCompoundIC50 (µM)Reference
HCT116 Quercetin~20-50[2]
Kaempferol~15-40[2]
Artonin E3.25 µg/mL[3]
LoVo Quercetin~30-60[2]
Artonin E11.73 µg/mL[3]

Note: The data presented in this table is for illustrative purposes to show the range of activity of flavonoids in colon cancer cells and does not represent the specific IC50 values for this compound.

In vivo studies using HCT116 tumor-bearing mice have demonstrated that intraperitoneal administration of this compound (10 mg/kg) significantly suppresses tumor growth[1].

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Broussoflavonol_F_Mechanism_of_Action cluster_pathway HER2-RAS-MEK-ERK Signaling Pathway HER2 HER2 RAS RAS HER2->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Broussoflavonol_F This compound Broussoflavonol_F->HER2 Inhibits Broussoflavonol_F->RAS Inhibits Broussoflavonol_F->BRAF Inhibits (p-BRAF) Broussoflavonol_F->MEK Inhibits (p-MEK) Broussoflavonol_F->ERK Inhibits (p-ERK)

Caption: this compound inhibits the HER2-RAS-MEK-ERK signaling pathway.

Broussoflavonol_F_Anti_Angiogenesis cluster_angiogenesis Angiogenesis Regulation ProAngiogenic_Factors Pro-Angiogenic Factors (mRNA expression) NRP1a NRP1a ProAngiogenic_Factors->NRP1a PDGFba PDGFba ProAngiogenic_Factors->PDGFba PDGFRb PDGFRb ProAngiogenic_Factors->PDGFRb KDR KDR (VEGFR2) ProAngiogenic_Factors->KDR FLT1 FLT1 (VEGFR1) ProAngiogenic_Factors->FLT1 VEGFRaa VEGFRaa ProAngiogenic_Factors->VEGFRaa Angiogenesis Angiogenesis NRP1a->Angiogenesis PDGFba->Angiogenesis PDGFRb->Angiogenesis KDR->Angiogenesis FLT1->Angiogenesis VEGFRaa->Angiogenesis Broussoflavonol_F This compound Broussoflavonol_F->ProAngiogenic_Factors Downregulates

Caption: this compound inhibits angiogenesis by downregulating pro-angiogenic factors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Colon Cancer Cell Lines (HCT116, LoVo) Treatment This compound Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assays (MTT, BrdU) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Western_Blot Western Blot Analysis (HER2, RAS, p-BRAF, p-MEK, p-ERK) Treatment->Western_Blot Angiogenesis_Assay Angiogenesis Assays (Tube Formation, Scratch Wound) Treatment->Angiogenesis_Assay Xenograft_Model HCT116 Xenograft Mouse Model In_Vivo_Treatment This compound Administration Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement IHC_Analysis Immunohistochemistry (Ki-67, CD31) Tumor_Measurement->IHC_Analysis In_Vivo_Western_Blot Western Blot of Tumor Tissues Tumor_Measurement->In_Vivo_Western_Blot

Caption: Experimental workflow for evaluating this compound in colon cancer.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments typically used to evaluate the mechanism of action of compounds like this compound in colon cancer.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed colon cancer cells (e.g., HCT116, LoVo) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis

This protocol outlines the steps for analyzing the protein expression levels of the HER2-RAS-MEK-ERK pathway components.

  • Cell Lysis: Treat colon cancer cells with this compound for the specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HER2, RAS, p-BRAF, BRAF, p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to quantify apoptosis.

  • Cell Treatment: Treat colon cancer cells with this compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for colon cancer. Its multi-faceted mechanism of action, centered on the potent inhibition of the HER2-RAS-MEK-ERK signaling pathway, leads to the induction of apoptosis, cell cycle arrest, and the suppression of angiogenesis. The preclinical data strongly support the continued investigation of this compound in more advanced models and its potential development as a novel anti-cancer drug. This technical guide provides a foundational resource for researchers to build upon, fostering further exploration into the full therapeutic capabilities of this promising natural compound.

References

The Biological Activity of Broussoflavonol F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussoflavonol F, a prenylated flavonoid predominantly isolated from the plant genus Macaranga and Broussonetia, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a primary focus on its anti-cancer, anti-inflammatory, and antioxidant properties. We present a compilation of quantitative data from various in vitro and in vivo studies, detail the experimental methodologies employed, and visualize the key signaling pathways modulated by this compound. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Anti-Cancer Activity

This compound has demonstrated notable anti-proliferative and anti-angiogenic effects, particularly in the context of colon cancer. Its mechanism of action is primarily attributed to the modulation of the HER2-RAS-MEK-ERK signaling pathway.

Cytotoxicity and Anti-Proliferative Effects

This compound exhibits cytotoxic effects against various colon cancer cell lines. Studies have shown that it induces apoptosis and causes cell cycle arrest at the G0/G1 phase in HCT116 and LoVo human colon cancer cells.[1]

Table 1: In Vitro Anti-Proliferative Activity of this compound

Cell LineAssayConcentration (µM)Effect
HCT116MTT Assay, BrdU Assay, Colony Formation Assay1.25 - 5Inhibition of cell proliferation[1]
LoVoMTT Assay, BrdU Assay, Colony Formation Assay1.25 - 5Inhibition of cell proliferation[1]
HCT116Flow CytometryNot SpecifiedInduction of apoptosis and G0/G1 cell cycle arrest[1]
LoVoFlow CytometryNot SpecifiedInduction of apoptosis and G0/G1 cell cycle arrest[1]
Anti-Angiogenesis Effects

This compound has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. It impedes the proliferation, motility, and tube formation of human microvascular endothelial cells (HMEC-1).[1] In vivo studies using zebrafish embryos revealed a significant decrease in the length of subintestinal vessels upon treatment with this compound.[1]

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound

ModelDosageEffect
HCT116 Tumor-Bearing Mice10 mg/kg (intraperitoneal)Suppressed tumor growth; Decreased expression of Ki-67 and CD31[1]
Zebrafish Embryos2.5 - 5 µMDecreased length of subintestinal vessels[1]
Signaling Pathway Modulation

The anti-cancer effects of this compound are mediated through the downregulation of the HER2-RAS-MEK-ERK signaling cascade. Western blot analysis has confirmed that this compound treatment leads to a significant decrease in the protein expression of RAS, p-BRAF, p-MEK, and p-ERK in colon cancer cells and tumor tissues.[1]

HER2_RAS_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 RAS RAS HER2->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Broussoflavonol_F This compound Broussoflavonol_F->HER2 Broussoflavonol_F->RAS Broussoflavonol_F->BRAF p-BRAF Broussoflavonol_F->MEK p-MEK Broussoflavonol_F->ERK p-ERK

This compound inhibits the HER2-RAS-MEK-ERK pathway.

Anti-Inflammatory and Antioxidant Activities

While specific quantitative data for this compound is limited, studies on extracts from Broussonetia papyrifera, a source of this compound, indicate potent anti-inflammatory and antioxidant properties. These activities are generally attributed to the flavonoid content of the extracts. Further research is required to quantify the specific contribution of this compound to these effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed HCT-116 or LoVo cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1.25, 2.5, 5 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Treat with This compound A->B C Add MTT Reagent (Incubate 4h) B->C D Solubilize Formazan (DMSO) C->D E Measure Absorbance (570 nm) D->E

Workflow for the MTT cell viability assay.
Western Blot Analysis of the HER2-RAS-MEK-ERK Pathway

This protocol is used to determine the effect of this compound on the protein expression levels of key components of the HER2-RAS-MEK-ERK pathway.

Procedure:

  • Cell Lysis: Treat HCT-116 or LoVo cells with this compound for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HER2, RAS, p-BRAF, BRAF, p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Endothelial Cell Tube Formation Assay

This assay is used to evaluate the anti-angiogenic potential of this compound in vitro.

Procedure:

  • Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed HMEC-1 cells onto the Matrigel-coated wells in the presence of various concentrations of this compound.

  • Incubation: Incubate the plate for 6-12 hours at 37°C.

  • Visualization: Observe the formation of capillary-like structures (tubes) using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of tubes, tube length, and number of branching points using image analysis software.

Tube_Formation_Assay_Workflow A Coat Plate with Matrigel B Seed Endothelial Cells + this compound A->B C Incubate (6-12h) B->C D Visualize & Quantify Tube Formation C->D

Workflow for the endothelial cell tube formation assay.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Procedure:

  • Cell Treatment: Treat HCT-116 or LoVo cells with this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Conclusion and Future Directions

This compound exhibits significant anti-cancer activity, primarily through the inhibition of the HER2-RAS-MEK-ERK signaling pathway, leading to reduced cell proliferation and angiogenesis. While its anti-inflammatory and antioxidant properties are suggested by studies on related plant extracts, further research is needed to quantify the specific effects of the isolated compound. The detailed experimental protocols provided in this guide offer a foundation for future investigations into the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound, determining its efficacy in a broader range of cancer types, and establishing its pharmacokinetic and safety profiles to pave the way for potential clinical applications.

References

Broussoflavonol F: A Technical Guide to its Anti-Proliferative Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussoflavonol F, a prenylated flavonoid, has emerged as a compound of significant interest in oncology research due to its demonstrated anti-proliferative activities. This technical guide provides a comprehensive overview of the current understanding of this compound as an anti-proliferative agent, with a focus on its mechanism of action in colon cancer. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanism of Action: Targeting the HER2-RAS-MEK-ERK Signaling Cascade

Research indicates that this compound exerts its anti-proliferative effects primarily through the modulation of the HER2-RAS-MEK-ERK signaling pathway.[1] This pathway is a critical regulator of cell growth, differentiation, and survival, and its dysregulation is a common feature in many cancers. This compound has been shown to downregulate the expression of key proteins within this cascade, including HER2, RAS, phosphorylated BRAF (p-BRAF), phosphorylated MEK (p-MEK), and phosphorylated Erk (p-Erk).[1] This targeted inhibition disrupts the downstream signaling events that promote cancer cell proliferation.

The primary mechanism of this compound's anti-proliferative action involves the induction of apoptosis and cell cycle arrest.[1] Specifically, in colon cancer cell lines such as HCT116 and LoVo, treatment with this compound leads to an arrest in the G0/G1 phase of the cell cycle, preventing cells from progressing to the DNA synthesis (S) phase.[1]

Quantitative Analysis of Anti-Proliferative Activity

The efficacy of this compound as an anti-proliferative agent has been quantified through various in vitro and in vivo studies.

In Vitro Cytotoxicity

While specific IC50 values for this compound are not yet widely published across a broad range of cancer cell lines, studies have demonstrated its cytotoxic effects on at least five different colon cancer cell lines.[1] The effective concentration for its anti-proliferative activities in HCT116 and LoVo cells has been identified in the range of 1.25-5 µM.[1]

Table 1: In Vitro Anti-Proliferative Activity of this compound

Cell LineCancer TypeEffective Concentration (µM)Observed EffectsReference
HCT116Colon Cancer1.25-5Induction of apoptosis, G0/G1 cell cycle arrest, downregulation of HER2-RAS-MEK-ERK pathway[1]
LoVoColon Cancer1.25-5Induction of apoptosis, G0/G1 cell cycle arrest, downregulation of HER2-RAS-MEK-ERK pathway[1]
Cell Cycle Analysis

Flow cytometry analysis has been instrumental in elucidating the effect of this compound on the cell cycle. Treatment of colon cancer cells with this compound leads to a significant increase in the percentage of cells in the G0/G1 phase, with a concomitant decrease in the S and G2/M phases.

Table 2: Effect of this compound on Cell Cycle Distribution in Colon Cancer Cells (Illustrative Data)

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control45 ± 3.535 ± 2.820 ± 1.7
This compound (2.5 µM)65 ± 4.220 ± 2.115 ± 1.5
This compound (5 µM)75 ± 5.115 ± 1.910 ± 1.2
Note: This table presents illustrative data based on typical results of cell cycle analysis. Specific quantitative data for this compound is pending further publication.
Induction of Apoptosis

The induction of apoptosis is a key mechanism of this compound's anti-cancer activity. Quantitative analysis using methods such as Annexin V-FITC/PI staining and flow cytometry would reveal a dose-dependent increase in the percentage of apoptotic cells following treatment.

Table 3: Quantitative Analysis of Apoptosis Induction by this compound (Illustrative Data)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control3 ± 0.52 ± 0.3
This compound (2.5 µM)15 ± 1.88 ± 1.1
This compound (5 µM)25 ± 2.515 ± 1.9
Note: This table presents illustrative data based on typical results of apoptosis assays. Specific quantitative data for this compound is pending further publication.
In Vivo Anti-Tumor Activity

In vivo studies using HCT116 tumor-bearing mice have demonstrated the anti-tumor efficacy of this compound. Intraperitoneal administration of 10 mg/kg of this compound resulted in suppressed tumor growth.[1] This anti-tumor effect is associated with a decrease in the expression of the proliferation marker Ki-67 and the angiogenesis marker CD31 in the tumor tissues.[1]

Table 4: In Vivo Anti-Tumor Efficacy of this compound

Animal ModelTreatmentTumor Growth Inhibition (%)Key Biomarker ChangesReference
HCT116 Xenograft10 mg/kg this compound (intraperitoneal)Data on specific percentage of inhibition is not yet available.Decreased expression of Ki-67 and CD31[1]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in Colon Cancer

Broussoflavonol_F_Pathway BFF This compound HER2 HER2 BFF->HER2 inhibition Apoptosis Apoptosis BFF->Apoptosis CellCycleArrest G0/G1 Arrest BFF->CellCycleArrest RAS RAS HER2->RAS BRAF p-BRAF RAS->BRAF MEK p-MEK BRAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: this compound inhibits the HER2-RAS-MEK-ERK pathway, leading to decreased cell proliferation and induction of apoptosis and G0/G1 cell cycle arrest.

Experimental Workflow for In Vitro Anti-Proliferative Assays

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Anti-Proliferative Assays cluster_analysis Data Analysis Seeding Seed HCT116 & LoVo cells Treatment Treat with this compound (1.25-5 µM) Seeding->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT FlowCytometry Flow Cytometry (Cell Cycle & Apoptosis) Treatment->FlowCytometry WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50 IC50 Calculation MTT->IC50 CellCycle Cell Cycle Distribution FlowCytometry->CellCycle ApoptosisQuant Apoptosis Quantification FlowCytometry->ApoptosisQuant ProteinQuant Protein Quantification WesternBlot->ProteinQuant

Caption: Workflow for evaluating the in vitro anti-proliferative effects of this compound.

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed HCT116 or LoVo cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Flow Cytometry for Cell Cycle and Apoptosis Analysis
  • Cell Preparation: Seed cells in 6-well plates and treat with this compound for 24-48 hours. Harvest the cells by trypsinization.

  • Fixation (for Cell Cycle): Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

  • Staining (for Cell Cycle): Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL). Incubate for 30 minutes in the dark.

  • Staining (for Apoptosis): Resuspend the harvested cells in binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. For cell cycle, analyze the DNA content based on PI fluorescence. For apoptosis, differentiate between live, early apoptotic, and late apoptotic/necrotic cells.

Western Blotting for Protein Expression Analysis
  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against HER2, RAS, p-BRAF, p-MEK, p-ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

This compound demonstrates significant promise as an anti-proliferative agent, particularly for colon cancer, by targeting the HER2-RAS-MEK-ERK signaling pathway. The available data underscores its ability to induce apoptosis and cell cycle arrest in cancer cells. However, to advance its development as a potential therapeutic, further research is warranted. Future studies should focus on:

  • Determining the IC50 values of this compound across a wider panel of cancer cell lines to assess its broader anti-cancer spectrum.

  • Conducting detailed quantitative analyses of apoptosis and cell cycle distribution to provide more precise insights into its cellular effects.

  • Performing comprehensive in vivo studies to evaluate its efficacy, toxicity, and pharmacokinetic profile in various preclinical models.

  • Elucidating the upstream regulators of HER2 that are affected by this compound to gain a more complete understanding of its molecular mechanism.

The continued investigation of this compound holds the potential to contribute to the development of novel and effective cancer therapies.

References

Broussoflavonol F: A Technical Guide to its Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussoflavonol F, a prenylated flavonoid isolated from the plant Broussonetia papyrifera, has garnered attention for its potential therapeutic properties. While much of the existing research has focused on its anti-cancer activities, the structural characteristics of this compound suggest a strong potential for significant anti-inflammatory effects. This technical guide synthesizes the current understanding of the anti-inflammatory properties of closely related compounds and the extracts of Broussonetia papyrifera, providing a framework for future research and drug development centered on this compound. This document outlines the probable mechanisms of action, focusing on the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and provides detailed experimental protocols for assessing its anti-inflammatory efficacy.

Introduction to this compound and Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling molecules and pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

This compound belongs to the flavonol subclass of flavonoids, a group of plant secondary metabolites renowned for their diverse pharmacological activities. Flavonoids isolated from Broussonetia papyrifera have demonstrated significant anti-inflammatory effects, suggesting that this compound is a promising candidate for the development of novel anti-inflammatory therapeutics.[1][2]

Quantitative Data on the Anti-inflammatory Effects of Broussonetia papyrifera Constituents

While specific quantitative data for this compound is not yet widely available in the public domain, studies on other flavonoids and extracts from Broussonetia papyrifera provide valuable insights into its potential efficacy. The following table summarizes the inhibitory effects of related compounds on key inflammatory markers.

Compound/ExtractAssayCell LineStimulantIC50 / InhibitionReference
Broussochalcone ANO ProductionRAW 264.7LPSIC50 = 5.8 µM[1]
Papyriflavonol ANO ProductionRAW 264.7LPS-[1]
Kazinol ANO ProductionRAW 264.7LPS-[3]
Kazinol INO ProductionRAW 264.7LPS-[3]
B. papyrifera Methanol ExtractNO ProductionRAW 264.7LPSSignificant Inhibition[1]

Note: LPS refers to Lipopolysaccharide, a potent inducer of inflammation in macrophages. IC50 is the half-maximal inhibitory concentration.

Probable Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[4] Based on the known activities of similar compounds, this compound likely exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids can inhibit this pathway at multiple points.[4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Nuclear Translocation IkB_NFkB->NFkB IκB Degradation BroussoflavonolF This compound BroussoflavonolF->IKK Inhibition DNA DNA NFkB_n->DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->ProInflammatory_Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. This compound has been shown to modulate the HER2-RAS-MEK-ERK pathway, a MAPK pathway, in the context of cancer.[6] This suggests a similar mechanism may be at play in its anti-inflammatory action.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation & Nuclear Translocation BroussoflavonolF This compound BroussoflavonolF->MAPKK Inhibition ProInflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->ProInflammatory_Genes Induction

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

Key Experimental Protocols

To rigorously evaluate the anti-inflammatory properties of this compound, a series of well-established in vitro and in vivo assays are required.

In Vitro Assays

Murine macrophage cell lines, such as RAW 264.7, are commonly used models for studying inflammation.

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), for a specified duration (e.g., 24 hours).

Excessive NO production is a hallmark of inflammation.

  • Principle: The Griess assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Western blotting is used to determine the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylated IκB, p65, ERK, p38).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific to the target proteins.

    • Add a secondary antibody conjugated to an enzyme.

    • Detect the protein bands using a chemiluminescent substrate.

Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture Treatment Pre-treatment with This compound Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Griess_Assay Griess Assay (NO Measurement) Supernatant_Collection->Griess_Assay ELISA ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot (NF-κB, MAPK proteins) Cell_Lysis->Western_Blot

Caption: In vitro experimental workflow for assessing the anti-inflammatory activity of this compound.

Conclusion and Future Directions

The available evidence from studies on related compounds strongly suggests that this compound possesses significant anti-inflammatory properties. Its mechanism of action is likely to involve the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators.

However, to fully elucidate the therapeutic potential of this compound, further dedicated research is imperative. Future studies should focus on:

  • Isolation and Purification: Obtaining highly purified this compound to enable precise in vitro and in vivo testing.

  • Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of NO, TNF-α, IL-6, and other inflammatory markers.

  • In-depth Mechanistic Studies: Utilizing techniques such as Western blotting, RT-PCR, and reporter gene assays to confirm its effects on the NF-κB and MAPK pathways.

  • In Vivo Studies: Evaluating the efficacy of this compound in animal models of inflammatory diseases, such as carrageenan-induced paw edema or DSS-induced colitis.

  • Structure-Activity Relationship Studies: Comparing the anti-inflammatory activity of this compound with other related flavonoids to understand the structural features crucial for its effects.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound as a novel anti-inflammatory agent.

References

A Technical Guide to the Antioxidant Activity of Broussoflavonol F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussoflavonol F, a prenylated flavonoid predominantly isolated from Broussonetia papyrifera, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the antioxidant activity of this compound. While direct quantitative data for this compound remains limited in publicly available literature, this document synthesizes existing qualitative evidence and contextual data from related compounds and extracts of Broussonetia papyrifera. The guide details standardized experimental protocols for assessing antioxidant capacity and explores the potential signaling pathways, such as the Nrf2 pathway, that may be modulated by this compound. This information serves as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound as an antioxidant agent.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, recognized for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound belongs to the flavonol subclass of flavonoids and is characterized by a specific prenylation pattern. It is primarily sourced from the roots and twigs of Broussonetia papyrifera (paper mulberry).[1] The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. Understanding the antioxidant potential of this compound is crucial for its development as a potential therapeutic agent for diseases associated with oxidative stress.

Quantitative Antioxidant Activity Data

For comparative purposes, the following table summarizes available antioxidant data for extracts of Broussonetia papyrifera and other relevant flavonoids.

Sample/CompoundAssayIC50 / ActivityReference
This compound Fe²⁺-induced lipid peroxidationPotent inhibition[2]
This compound DPPH Radical ScavengingData not available
This compound ABTS Radical ScavengingData not available
This compound Oxygen Radical Absorbance Capacity (ORAC)Data not available
This compound Cellular Antioxidant Activity (CAA)Data not available
Broussonetia papyrifera fruit ethanol extractDPPH Radical Scavenging87.17 ± 0.18% inhibition at 5 mg/mL[3]
Broussonetia papyrifera fruit aqueous extractDPPH Radical Scavenging58.11 ± 0.11% inhibition at 5 mg/mL[3]
Broussonetia papyrifera fruit aqueous extractFe²⁺ Chelating Activity~77.51% at 5 mg/mL[3]
Broussonetia papyrifera fruit ethanol extractFe²⁺ Chelating Activity~48.26% at 5 mg/mL[3]

Experimental Protocols

The following sections detail standardized methodologies for key in vitro and cell-based antioxidant assays that can be employed to quantify the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to a yellow color, which is measured spectrophotometrically.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (or Ethanol)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of this compound and the positive control.

    • In a 96-well plate, add a specific volume of the sample or standard to a defined volume of the DPPH working solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

    • A blank containing the solvent and DPPH solution is also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample with the DPPH solution.

  • Data Presentation: The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

  • Principle: The ABTS radical cation, which has a blue-green color, is decolorized by antioxidants. The change in absorbance is measured spectrophotometrically.

  • Reagents and Materials:

    • ABTS diammonium salt

    • Potassium persulfate (K₂S₂O₈)

    • Phosphate-buffered saline (PBS) or ethanol

    • This compound (dissolved in a suitable solvent)

    • Positive control (e.g., Trolox, Ascorbic acid)

    • 96-well microplate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•⁺) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.

    • Prepare a series of dilutions of this compound and the positive control.

    • Add a small volume of the sample or standard to a larger volume of the diluted ABTS•⁺ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (ABTS•⁺ solution without sample) and A_sample is the absorbance of the sample with the ABTS•⁺ solution.

  • Data Presentation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of an antioxidant to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.

  • Principle: DCFH-DA is a non-fluorescent probe that can diffuse into cells, where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. Antioxidants can inhibit this oxidation.

  • Reagents and Materials:

    • Human hepatocarcinoma (HepG2) cells or other suitable cell line

    • Cell culture medium (e.g., DMEM)

    • Fetal bovine serum (FBS)

    • DCFH-DA solution

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

    • This compound (dissolved in a biocompatible solvent)

    • Positive control (e.g., Quercetin)

    • 96-well black microplate with a clear bottom

    • Fluorescence microplate reader

  • Procedure:

    • Seed HepG2 cells in a 96-well black microplate and culture until they reach confluence.

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with various concentrations of this compound or the positive control, along with the DCFH-DA probe, for a specific incubation period (e.g., 1 hour).

    • Wash the cells to remove the extracellular compounds.

    • Add the AAPH solution to induce oxidative stress.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) at regular intervals over a specific period (e.g., 1 hour).

  • Data Analysis: The area under the curve (AUC) of fluorescence versus time is calculated for both control and treated wells. The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

  • Data Presentation: Results are typically expressed as CAA units or as equivalents of a standard antioxidant (e.g., quercetin equivalents).

Potential Signaling Pathways

While direct evidence for this compound is still emerging, studies on total flavonoids from Broussonetia papyrifera and other polyphenols suggest that their antioxidant effects are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate endogenous antioxidant defenses.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through its binding to the Antioxidant Response Element (ARE) in their promoter regions. Total flavonoids from Broussonetia papyrifera have been shown to activate the Nrf2 pathway.[4]

  • Mechanism of Activation: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds and antioxidants, potentially including this compound, can interact with Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Nrf2_Pathway Nrf2_free Nrf2_free Nrf2_nuc Nrf2_nuc Nrf2_free->Nrf2_nuc Translocation

Other Potential Signaling Pathways

Flavonoids have been shown to modulate other signaling pathways involved in cellular stress responses, which may also contribute to the antioxidant effects of this compound. These include:

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) pathway, are involved in cell proliferation, differentiation, and survival. Some polyphenols have been found to modulate these pathways, which can indirectly influence the cellular redox state.

  • PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival and growth. Its modulation by flavonoids can impact cellular responses to oxidative stress.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive evaluation of the antioxidant activity of a compound like this compound.

Experimental_Workflow cluster_extraction Sample Preparation cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_mechanistic Mechanistic Studies Isolation Isolation & Purification of this compound Characterization Structural Characterization (NMR, MS) Isolation->Characterization DPPH DPPH Assay Characterization->DPPH ABTS ABTS Assay Characterization->ABTS ORAC ORAC Assay Characterization->ORAC CAA Cellular Antioxidant Activity (CAA) Assay Characterization->CAA Data_Analysis Data Analysis & IC50 Determination DPPH->Data_Analysis ABTS->Data_Analysis ORAC->Data_Analysis ROS_Measurement Intracellular ROS Measurement CAA->ROS_Measurement CAA->Data_Analysis Western_Blot Western Blot (Nrf2, Keap1, HO-1) ROS_Measurement->Western_Blot qPCR qPCR (Antioxidant Gene Expression) ROS_Measurement->qPCR Conclusion Conclusion on Antioxidant Potential Western_Blot->Conclusion qPCR->Conclusion Data_Analysis->Conclusion

Conclusion and Future Directions

This compound, a prenylated flavonoid from Broussonetia papyrifera, demonstrates significant potential as an antioxidant agent. While direct quantitative data on its radical scavenging and cellular antioxidant activities are currently lacking in the scientific literature, qualitative evidence and data from related compounds and extracts are promising. The likely mechanism of action extends beyond direct radical scavenging to include the modulation of key cellular signaling pathways, such as the Nrf2/ARE pathway, which upregulates endogenous antioxidant defenses.

Future research should focus on:

  • Quantitative Assessment: Performing standardized antioxidant assays (DPPH, ABTS, ORAC, and CAA) to determine the specific IC50 and equivalent values for purified this compound.

  • Mechanistic Elucidation: Investigating the direct effects of this compound on the Nrf2, MAPK/ERK, and PI3K/Akt signaling pathways in relevant cell models.

  • In Vivo Studies: Conducting animal studies to evaluate the bioavailability, safety, and efficacy of this compound in models of diseases associated with oxidative stress.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound as a novel antioxidant compound.

References

Broussoflavonol F: A Technical Guide to its Discovery, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussoflavonol F, a prenylated flavonol, has emerged as a molecule of significant interest within the scientific community. Initially isolated from the traditional medicinal plant Broussonetia papyrifera, it has demonstrated a range of compelling biological activities, most notably in the realm of oncology. This technical guide provides an in-depth overview of the discovery, initial characterization, and known biological functions of this compound. It details the experimental protocols for its isolation and structural elucidation, presents a comprehensive summary of its quantitative data, and visualizes the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Characterization

This compound was first reported in 1995 by Fang et al. following its isolation from the root bark of Broussonetia papyrifera, a plant with a long history of use in traditional medicine.[1] Subsequent studies have also identified its presence in the twigs of the same plant and in species of the Macaranga genus.[2][3] The initial characterization of this compound involved its isolation through chromatographic techniques and structural elucidation using spectroscopic methods.

Physicochemical Properties

This compound is a yellow solid with the molecular formula C₂₅H₂₆O₆.[4] Its structure is characterized by a flavonol backbone with two prenyl group substitutions.

PropertyValueReference
Molecular FormulaC₂₅H₂₆O₆[4]
Molecular Weight422.5 g/mol [4]
AppearanceYellow Solid[5]
Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The following data was recorded in DMSO-d₆ at 400 MHz.[5]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.41br s5-OH
7.95dd8.6, 1.9H-6′
7.89d1.9H-2′
6.93d8.6H-5′

Detailed ¹³C NMR and mass spectrometry data are crucial for the complete structural confirmation of this compound. While the original 1995 publication by Fang et al. would contain this information, subsequent accessible publications have focused more on its biological activity. Further investigation into the primary literature is recommended for these specific datasets.

Experimental Protocols

Isolation of this compound

The following protocol is based on the methods described by Zheng et al. (2008) for the isolation of flavonoids from Broussonetia papyrifera.[2]

dot

experimental_workflow plant_material Dried and powdered twigs of Broussonetia papyrifera extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration in vacuo extraction->concentration suspension Suspension in water concentration->suspension partition_hexane Partition with n-hexane suspension->partition_hexane partition_chloroform Partition with chloroform partition_hexane->partition_chloroform Aqueous layer chloroform_extract Chloroform-soluble extract partition_chloroform->chloroform_extract chromatography Silica gel column chromatography chloroform_extract->chromatography fractions Collection of fractions chromatography->fractions hplc Semi-preparative HPLC fractions->hplc bff This compound hplc->bff

Experimental workflow for the isolation of this compound.

  • Extraction: The air-dried and powdered twigs of Broussonetia papyrifera are extracted with 95% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane and chloroform.

  • Fractionation: The chloroform-soluble fraction, which contains this compound, is subjected to silica gel column chromatography.

  • Purification: Fractions containing this compound are further purified by semi-preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anti-cancer and anti-angiogenic properties being the most extensively studied.

Anti-Cancer and Anti-Angiogenesis Effects

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, particularly colon cancer.[3] It has been found to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest. Furthermore, it displays anti-angiogenic activity by inhibiting the proliferation, motility, and tube formation of endothelial cells.[3]

Biological ActivityCell Line(s)IC₅₀ / ConcentrationReference
Cytotoxicity5 colon cancer cell linesNot specified[3]
Anti-proliferativeHCT116 and LoVo colon cancer cells1.25-5 µM[3]
Anti-angiogenesis (inhibition of subintestinal vessel formation)Zebrafish embryos2.5-5 µM[3]
Tyrosinase InhibitionMushroom tyrosinase82.3 μM[2]
Mechanism of Action: Modulation of the HER2-RAS-MEK-ERK Pathway

The anti-cancer effects of this compound in colon cancer have been attributed to its ability to modulate the HER2-RAS-MEK-ERK signaling pathway.[3] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. This compound has been shown to downregulate the expression of key proteins in this pathway, including HER2, RAS, phosphorylated BRAF (p-BRAF), phosphorylated MEK (p-MEK), and phosphorylated Erk (p-Erk).[3]

dot

signaling_pathway BFF This compound HER2 HER2 BFF->HER2 RAS RAS BFF->RAS HER2->RAS BRAF p-BRAF RAS->BRAF MEK p-MEK BRAF->MEK ERK p-Erk MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

This compound inhibits the HER2-RAS-MEK-ERK signaling pathway.

Conclusion

This compound is a promising natural product with well-documented anti-cancer and anti-angiogenic properties. Its mechanism of action, involving the inhibition of the HER2-RAS-MEK-ERK pathway, provides a solid foundation for its further investigation as a potential therapeutic agent. This technical guide consolidates the key information regarding its discovery, characterization, and biological activity, offering a valuable resource for the scientific community to build upon in the ongoing effort to develop novel cancer therapies. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in preclinical and clinical settings.

References

In Silico Prediction of Broussoflavonol F Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussoflavonol F, a prenylated flavonoid, has demonstrated promising anti-cancer properties, notably through the modulation of the HER2-RAS-MEK-ERK signaling pathway.[1] The identification of its direct molecular targets is crucial for understanding its mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of in silico methodologies for predicting the biological targets of this compound. It details a systematic workflow encompassing network pharmacology, reverse docking, and pharmacophore modeling. Furthermore, this guide outlines detailed experimental protocols for the validation of predicted targets, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and cell-based kinase assays. All quantitative data from predictive studies on analogous flavonoid compounds are summarized for comparative analysis. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the described processes.

Introduction to this compound

This compound is a naturally occurring flavonoid compound that has garnered significant interest in oncological research.[2][3][4][5] Its chemical structure, characterized by a flavan nucleus with isoprenoid side chains, is presented below.

Chemical Structure of this compound

Source: PubChem CID 9866908[6]

Recent studies have elucidated its role in inhibiting cancer cell proliferation and angiogenesis, particularly in colon cancer models, by downregulating key components of the HER2-RAS-MEK-ERK signaling cascade.[1] To further explore its therapeutic potential, a systematic identification of its molecular targets is imperative. In silico approaches offer a rapid and cost-effective strategy for initial target prediction, which can then be validated through rigorous experimental techniques.

In Silico Target Prediction Methodologies

A multi-faceted in silico approach is recommended to enhance the accuracy and reliability of target prediction for this compound. This typically involves a combination of ligand-based and structure-based methods.

Network Pharmacology

Network pharmacology provides a holistic view of drug action by constructing and analyzing complex biological networks.[7][8][9][10][11] For this compound, this approach would involve:

  • Compound Target Prediction: Utilizing databases such as TCMSP, SwissTargetPrediction, and PharmMapper to predict potential targets based on the chemical structure of this compound.[7][8][10][12]

  • Disease-Associated Gene Collection: Gathering genes associated with relevant diseases (e.g., colon cancer) from databases like GeneCards, OMIM, and TTD.[7][8][10]

  • Network Construction and Analysis: Constructing a protein-protein interaction (PPI) network of the overlapping targets and analyzing its topology to identify key hub genes that are likely to be modulated by this compound.[10]

Reverse Docking

Reverse docking is a structure-based approach where a small molecule is docked against a library of protein structures to identify potential binding partners.[12][13] The workflow for reverse docking of this compound would include:

  • Ligand Preparation: Obtaining the 3D structure of this compound and preparing it for docking by assigning charges and minimizing its energy.

  • Protein Target Library: Utilizing a curated library of 3D protein structures, often from the Protein Data Bank (PDB).

  • Docking Simulation: Using software like AutoDock Vina to systematically dock this compound into the binding sites of all proteins in the library.

  • Scoring and Ranking: Ranking the potential targets based on the predicted binding affinity (docking score). Targets with lower (more negative) binding energies are considered more likely candidates.[1][7][12][13][14][15][16][17]

Pharmacophore Modeling

Pharmacophore modeling focuses on the 3D arrangement of essential features of a molecule that are responsible for its biological activity.[1][18][19] This method can be used to screen large compound databases or to identify potential protein targets. The process involves:

  • Pharmacophore Model Generation: Creating a pharmacophore model based on the structure of this compound, highlighting features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

  • Database Screening: Screening a database of protein structures (e.g., PDB) to identify proteins with binding sites that complement the generated pharmacophore model.

  • Fit Score Calculation: Evaluating the fit of the pharmacophore model to the binding sites of potential targets, with higher fit scores indicating a greater likelihood of interaction.

Data Presentation: Predicted Targets of Structurally Similar Flavonoids

While specific in silico prediction data for this compound is not extensively published, data from studies on structurally similar flavonoids such as quercetin, kaempferol, and luteolin can provide valuable insights into its potential target space.[1][7][8][9][10][11][12][13][14][17][18][19][20][21][22] The following tables summarize representative findings from network pharmacology and molecular docking studies on these analogous compounds.

Table 1: Predicted Targets of Quercetin from Network Pharmacology and Molecular Docking Studies

TargetPrediction MethodQuantitative Data (Example)Associated Pathway/FunctionReference
AKT1Network Pharmacology & DockingDocking Score: -8.5 kcal/molPI3K-Akt signaling[7][8][10][11]
PIK3R1Network Pharmacology & DockingDocking Score: -7.9 kcal/molPI3K-Akt signaling[7]
SRCNetwork Pharmacology & DockingDocking Score: -9.2 kcal/molCell proliferation, migration[7][8][11]
EGFRNetwork Pharmacology & DockingDocking Score: -8.8 kcal/molCell growth and proliferation[8][11]
TNFNetwork PharmacologyHigh network degreeInflammation[8][11]
IL-6Network PharmacologyHigh network degreeInflammation[8][11]

Table 2: Predicted Targets of Kaempferol from Molecular Docking Studies

TargetDocking Score (kcal/mol)Key Interacting Residues (Example)Associated Pathway/FunctionReference
EGFR-9.5Met793, Leu718, Asp855Receptor Tyrosine Kinase Signaling[12][13]
PIK3R1-8.7Val851, Lys802, Asp933PI3K-Akt Signaling[12]
AKT1-9.1Leu156, Asp292, Lys179PI3K-Akt Signaling[12]
BAX-7.8Arg94, Asp98, Leu123Apoptosis[17]
CDK1-8.2Cys83, Lys33, Ile10Cell Cycle[17]
JUN-8.5Asn152, Gln155, Lys158Transcription Factor[17]

Table 3: Predicted Targets of Luteolin from Pharmacophore Modeling and Docking

TargetPrediction MethodQuantitative Data (Example)Associated Pathway/FunctionReference
CYP17A1Pharmacophore & DockingHigh fit score, Docking Score: -9.3 kcal/molSteroid hormone biosynthesis[18]
AKT1Network Pharmacology & DockingHigh network degreePI3K-Akt Signaling[20][22]
TP53Network Pharmacology & DockingHigh network degreeTumor Suppression[22]
EGFRNetwork Pharmacology & DockingHigh network degreeReceptor Tyrosine Kinase Signaling[20][22]
Xanthine OxidaseDocking SimulationGood binding affinityPurine metabolism, Oxidative stress[21]

Experimental Protocols for Target Validation

Following in silico prediction, experimental validation is essential to confirm the direct interaction between this compound and its putative targets.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[23][24][25][26]

Protocol:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein (ligand) over the activated surface to achieve covalent immobilization via amine coupling. A typical target immobilization level is 3000-5000 Resonance Units (RU).[25]

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of concentrations of this compound (analyte) in a suitable running buffer.

    • Inject the different concentrations of this compound over the immobilized target protein surface at a constant flow rate.

    • Monitor the change in RU over time to generate a sensorgram, which includes association and dissociation phases.

    • Regenerate the sensor surface between injections using a mild regeneration solution if necessary.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[27][28][29][30][31]

Protocol:

  • Sample Preparation:

    • Prepare the purified target protein and this compound in the same, extensively dialyzed buffer to minimize heats of dilution.

    • Degas both solutions immediately before the experiment.

    • Accurately determine the concentrations of both the protein and the small molecule.

  • ITC Experiment:

    • Load the target protein into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).

    • Load this compound into the injection syringe at a concentration 10-20 times that of the protein.[27]

    • Perform a series of small, sequential injections of this compound into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to the target protein.

    • Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Cell-Based Kinase Inhibition Assay

If a predicted target is a kinase, a cell-based assay can confirm the inhibitory activity of this compound in a more physiologically relevant context.[32][33][34][35][36]

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line that expresses the target kinase.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period.

  • Measurement of Kinase Activity:

    • Phosphorylation Level Measurement:

      • Lyse the cells and perform an ELISA-based assay using a phospho-specific antibody for a known downstream substrate of the target kinase.

      • Alternatively, perform Western blotting to detect the levels of the phosphorylated substrate.

      • A decrease in the phosphorylation of the substrate indicates inhibition of the target kinase.[32][33]

    • Cell Proliferation/Viability Assay:

      • For kinases that drive cell proliferation, measure cell viability using an MTT or CellTiter-Glo assay.

      • A decrease in cell viability is indicative of kinase inhibition.[32]

  • Data Analysis:

    • Plot the percentage of kinase inhibition or cell viability against the concentration of this compound.

    • Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase activity or cell viability.

Mandatory Visualizations

Signaling Pathway Diagram

HER2_RAS_MEK_ERK_Pathway Broussoflavonol_F This compound HER2 HER2 Broussoflavonol_F->HER2 Inhibition GRB2 GRB2 HER2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation

Caption: The HER2-RAS-MEK-ERK signaling pathway and the inhibitory effect of this compound.

In Silico Target Prediction Workflow

In_Silico_Workflow Broussoflavonol_F This compound (2D/3D Structure) Network_Pharmacology Network Pharmacology Broussoflavonol_F->Network_Pharmacology Reverse_Docking Reverse Docking Broussoflavonol_F->Reverse_Docking Pharmacophore_Modeling Pharmacophore Modeling Broussoflavonol_F->Pharmacophore_Modeling Predicted_Targets_NP Predicted Targets (Network-based) Network_Pharmacology->Predicted_Targets_NP Predicted_Targets_RD Predicted Targets (Structure-based) Reverse_Docking->Predicted_Targets_RD Predicted_Targets_PM Predicted Targets (Ligand-based) Pharmacophore_Modeling->Predicted_Targets_PM Consensus_Targets Consensus Predicted Targets Predicted_Targets_NP->Consensus_Targets Predicted_Targets_RD->Consensus_Targets Predicted_Targets_PM->Consensus_Targets Experimental_Validation Experimental Validation Consensus_Targets->Experimental_Validation Experimental_Validation_Workflow Predicted_Target Predicted Protein Target SPR Surface Plasmon Resonance (SPR) Predicted_Target->SPR ITC Isothermal Titration Calorimetry (ITC) Predicted_Target->ITC Cell_Assay Cell-Based Assay (e.g., Kinase Inhibition) Predicted_Target->Cell_Assay Binding_Kinetics Binding Kinetics (ka, kd) Binding Affinity (KD) SPR->Binding_Kinetics Thermodynamics Thermodynamics (ΔH, ΔS) Binding Affinity (KD) Stoichiometry (n) ITC->Thermodynamics Cellular_Activity Cellular Activity (IC50) Cell_Assay->Cellular_Activity Validated_Target Validated Target Binding_Kinetics->Validated_Target Thermodynamics->Validated_Target Cellular_Activity->Validated_Target

References

Broussoflavonol F: A Technical Whitepaper on its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussoflavonol F, a prenylated flavonoid, has emerged as a compound of significant interest within the scientific community. Primarily isolated from plants of the Broussonetia and Macaranga genera, this natural product has demonstrated a range of biological activities, indicating its potential for therapeutic applications. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside a detailed exploration of its biological effects and the underlying molecular mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental to its study and potential application. These properties influence its solubility, stability, bioavailability, and interaction with biological systems. While some experimental data remains to be fully elucidated in publicly accessible literature, a combination of computed and available experimental data provides a solid foundation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-onePubChem
Molecular Formula C₂₅H₂₆O₆--INVALID-LINK--
Molecular Weight 422.47 g/mol --INVALID-LINK--
CAS Number 162558-94-3--INVALID-LINK--
Appearance Light yellow to yellow solid--INVALID-LINK--
Melting Point Data not available
Solubility DMSO: 100 mg/mL (236.70 mM; requires ultrasonic assistance)--INVALID-LINK--
LogP (Computed) 6.24 - 6.4--INVALID-LINK--, --INVALID-LINK--
Storage Powder: -20°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month), protect from light.--INVALID-LINK--

Spectral Data:

Biological Activities and Mechanisms of Action

This compound has been investigated for several biological activities, with its anti-cancer properties being the most prominently studied to date.

Anti-proliferative and Anti-angiogenic Effects in Colon Cancer

Recent research has highlighted the potent anti-cancer effects of this compound in the context of colon cancer.[1] Studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest at the G0/G1 phase in human colon cancer cell lines HCT-116 and LoVo.[1] Furthermore, this compound exhibits anti-angiogenic properties by impeding the proliferation, motility, and tube formation of human microvascular endothelial cells (HMEC-1).[1] In vivo studies using HCT116 tumor-bearing mice have confirmed that intraperitoneal administration of this compound (10 mg/kg) can suppress tumor growth.[1]

The primary mechanism underlying these effects has been identified as the modulation of the HER2-RAS-MEK-ERK signaling pathway.[1] this compound treatment leads to the downregulation of key proteins in this pathway, including HER2, RAS, p-BRAF, p-MEK, and p-ERK, both in vitro and in vivo.[1]

Table 2: In Vitro Anti-cancer Activity of this compound

Cell LineAssayEffectConcentrationSource
HCT-116, LoVoMTT, BrdU, Colony FormationInhibition of cell proliferation1.25-5 µM[1]
HCT-116, LoVoFlow CytometryInduction of apoptosis and G0/G1 cell cycle arrestNot specified[1]
HMEC-1Scratch Wound Healing, Tube FormationInhibition of cell migration and tube formationNot specified[1]
Xanthine Oxidase Inhibitory Activity

This compound has been reported to possess xanthine oxidase inhibitory activity.[2] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Inhibition of this enzyme is a therapeutic strategy for managing hyperuricemia and gout. While the inhibitory potential of this compound has been noted, detailed kinetic studies and IC₅₀ values are not yet widely published.

Antioxidant and Anti-inflammatory Activities

As a flavonoid isolated from Broussonetia papyrifera, a plant known for its rich composition of antioxidant and anti-inflammatory compounds, this compound is presumed to possess these properties.[3] Flavonoids are well-documented scavengers of free radicals and modulators of inflammatory pathways. The anti-inflammatory effects of extracts from Broussonetia papyrifera have been demonstrated through the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in RAW 264.7 cells.[4][5] However, specific studies quantifying the antioxidant and anti-inflammatory efficacy of isolated this compound are needed to confirm these activities.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments used to evaluate the biological activities of this compound.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed human colon cancer cells (e.g., HCT-116, LoVo) in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1.56-100 µg/mL) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

Cell Proliferation (BrdU) Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis during cell proliferation.

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to the cells and incubate for a specified period (e.g., 2-24 hours) to allow for its incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA using an acidic solution to expose the incorporated BrdU.

  • Immunodetection: Incubate with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.

  • Analysis: Quantify the number of BrdU-positive cells using fluorescence microscopy or flow cytometry.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Treatment: Treat the cells with this compound and incubate for 10-14 days, allowing colonies to form.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells).

Scratch Wound Healing Assay

This method is used to evaluate cell migration.

  • Cell Seeding: Grow a confluent monolayer of HMEC-1 cells in a culture plate.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh medium containing this compound.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).

  • Analysis: Measure the width of the scratch over time to determine the rate of cell migration and wound closure.

Tube Formation Assay

This assay models the formation of capillary-like structures in angiogenesis.

  • Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.

  • Cell Seeding: Seed HMEC-1 cells onto the matrix-coated wells in the presence of this compound.

  • Incubation: Incubate the plate for 4-12 hours to allow for the formation of tube-like structures.

  • Imaging and Analysis: Visualize the tube network using a microscope and quantify parameters such as the number of nodes, number of branches, and total tube length.

Xanthine Oxidase Inhibition Assay

This assay measures the inhibition of the enzyme xanthine oxidase.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.5), the test compound (this compound), and xanthine oxidase enzyme solution.

  • Pre-incubation: Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period.

  • Initiation of Reaction: Add the substrate, xanthine, to initiate the enzymatic reaction.

  • Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer. Allopurinol is typically used as a positive control.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.

HER2_RAS_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor HER2 HER2 Growth_Factor->HER2 Activates RAS RAS HER2->RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Broussoflavonol_F This compound Broussoflavonol_F->HER2 Inhibits Broussoflavonol_F->RAS Inhibits Broussoflavonol_F->RAF Inhibits (p-BRAF) Broussoflavonol_F->MEK Inhibits (p-MEK) Broussoflavonol_F->ERK Inhibits (p-ERK) Gene_Expression Gene Expression (Proliferation, Angiogenesis) Transcription_Factors->Gene_Expression

Figure 1: The HER2-RAS-MEK-ERK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Colon Cancer Cells (HCT-116, LoVo) Endothelial Cells (HMEC-1) Treatment Treat with This compound Cell_Culture->Treatment Proliferation_Assays Proliferation Assays (MTT, BrdU, Colony Formation) Treatment->Proliferation_Assays Migration_Assay Migration Assay (Scratch Wound Healing) Treatment->Migration_Assay Angiogenesis_Assay Angiogenesis Assay (Tube Formation) Treatment->Angiogenesis_Assay Mechanism_Study Mechanism Study (Western Blot for HER2-RAS-MEK-ERK pathway) Treatment->Mechanism_Study Animal_Model HCT116 Tumor-bearing Mice In_Vivo_Treatment Administer This compound Animal_Model->In_Vivo_Treatment Tumor_Growth_Measurement Measure Tumor Growth In_Vivo_Treatment->Tumor_Growth_Measurement Immunohistochemistry Immunohistochemistry (Ki-67, CD31) In_Vivo_Treatment->Immunohistochemistry

Figure 2: A generalized experimental workflow for evaluating the anti-cancer effects of this compound.

Conclusion

This compound is a promising natural product with well-documented anti-proliferative and anti-angiogenic activities in colon cancer, mediated through the inhibition of the HER2-RAS-MEK-ERK signaling pathway. Its potential as a xanthine oxidase inhibitor, antioxidant, and anti-inflammatory agent further underscores its therapeutic potential. This technical guide provides a comprehensive summary of the current knowledge on this compound, offering a valuable resource for the scientific community. Further research is warranted to fully elucidate its physicochemical properties, expand the understanding of its biological activities, and explore its potential for clinical development.

References

An In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of Broussoflavonol F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Broussoflavonol F (BFF), a prenylated flavonoid isolated from the Macaranga genus.[1] This document summarizes the cytotoxic effects of BFF on various cancer cell lines, details the experimental methodologies for cytotoxicity assessment, and visualizes the key signaling pathway involved in its mechanism of action.

Quantitative Data Summary

This compound has demonstrated cytotoxic and anti-proliferative effects against several cancer cell lines, particularly colon cancer.[1] While specific IC50 values from a comprehensive screening are not detailed in the available literature, the effective concentration range and qualitative effects have been documented. The data presented below is collated from studies on BFF and related compounds from Broussonetia papyrifera.

Table 1: Summary of this compound Cytotoxicity Data

CompoundCell Line(s)Assay(s) UsedEffective ConcentrationObserved Effects
This compound5 colon cancer cell lines (including HCT-116 and LoVo)MTT, BrdU, Colony formation1.25-5 µMExhibited cytotoxicity, induced apoptosis, and caused cell cycle arrest at the G0/G1 phase.[1]
This compoundHuman endothelial HEMC-1 cellsScratch wound healing, Tube formation2.5-5 µMInhibited cell proliferation, motility, and tube formation, indicating anti-angiogenesis activity.[1]

Note: Specific IC50 values for this compound across a panel of cell lines are not available in the reviewed literature. The provided concentration range indicates the dosages at which significant biological activity was observed.

Experimental Protocols

The following section details the typical experimental methodologies employed in the cytotoxicity screening of this compound. The primary assay mentioned in the context of BFF's cytotoxicity is the MTT assay.[1]

2.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the concentration is determined by spectrophotometry, which is directly proportional to the number of viable cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., HCT-116, LoVo)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 10 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of BFF. Include a vehicle control (medium with the solvent at the same concentration used for the highest BFF dose) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 1 to 4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

This compound has been shown to exert its anti-proliferative effects in colon cancer by modulating the HER2-RAS-MEK-ERK signaling pathway.[1] The following diagrams illustrate this pathway and a typical experimental workflow for cytotoxicity screening.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HCT-116, LoVo) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep This compound Stock Solution & Dilutions Treatment Treat Cells with This compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Sol Solubilize Formazan MTT_Addition->Formazan_Sol Abs_Reading Read Absorbance (570 nm) Formazan_Sol->Abs_Reading Data_Processing Calculate % Viability Abs_Reading->Data_Processing IC50_Determination Determine IC50 Data_Processing->IC50_Determination

A typical experimental workflow for in vitro cytotoxicity screening.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 RAS RAS HER2->RAS p_BRAF p-BRAF RAS->p_BRAF p_MEK p-MEK p_BRAF->p_MEK p_ERK p-ERK p_MEK->p_ERK Proliferation Cell Proliferation & Survival p_ERK->Proliferation BFF This compound BFF->HER2 inhibits

Modulation of the HER2-RAS-MEK-ERK pathway by this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Broussoflavonol F from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussoflavonol F, a prenylated flavonoid isolated from Broussonetia papyrifera (paper mulberry), has demonstrated significant anti-proliferative and anti-angiogenesis properties, notably in colon cancer models. Its mechanism of action involves the modulation of the HER2-RAS-MEK-ERK signaling pathway. This document provides detailed protocols for the extraction, isolation, and purification of this compound from Broussonetia papyrifera plant material, specifically the roots and twigs. Additionally, it outlines the signaling pathway affected by this compound and summarizes various extraction methods for flavonoids from this plant species.

Plant Material

This compound is primarily isolated from the roots and twigs of Broussonetia papyrifera (L.) L'Hér. ex Vent., a deciduous tree belonging to the Moraceae family.[1][2]

Extraction and Purification Protocol

This protocol is based on methodologies described for the isolation of flavonoids from Broussonetia papyrifera.

Extraction
  • Preparation of Plant Material: The twigs of Broussonetia papyrifera are collected, dried, and pulverized into a fine powder.

  • Initial Solvent Extraction:

    • A sample of the powdered plant material (e.g., 5 kg) is macerated with an organic solvent such as methanol (e.g., 3 x 15 L) at room temperature for an extended period (e.g., 72 hours per extraction).

    • The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • The crude methanol extract is suspended in water.

    • This aqueous suspension is then successively partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme would involve:

      • n-hexane to remove nonpolar compounds.

      • Chloroform to extract compounds of intermediate polarity, including this compound.

      • Ethyl acetate for more polar compounds.

    • The chloroform-soluble fraction is collected for further purification.

Purification
  • Silica Gel Column Chromatography:

    • The chloroform-soluble extract is subjected to silica gel column chromatography.

    • A step-gradient elution is performed using a solvent system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of chloroform, followed by a gradient of chloroform and ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • Fractions enriched with this compound from the silica gel column are further purified using Sephadex LH-20 column chromatography.[3][4]

    • Methanol is a common eluent for this step, which separates compounds based on molecular size and polarity.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification to obtain highly pure this compound is achieved by semi-preparative HPLC.

    • A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

    • The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and mass spectrometry.[5][6][7]

Quantitative Data on Flavonoid Extraction from Broussonetia papyrifera

Extraction MethodPlant PartSolvent SystemTemperature (°C)TimeSolid-to-Liquid RatioTotal Flavonoid Yield (mg/g)
Solvent ExtractionNot specified30% Ethanol692.5 hours9:10037.33
Ultrasound-assistedNot specified70% EthanolNot specified20 minNot specifiedNot specified
Ultrasonic-assisted ionic liquidNot specified60% Ethanol, 0.5 mol/L ionic liquid6020 min1:200.4685

Signaling Pathway Modulation by this compound

This compound has been shown to exert its anti-cancer effects by modulating the HER2-RAS-MEK-ERK signaling pathway.[8] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Broussoflavonol_F_Signaling_Pathway Broussoflavonol_F This compound HER2 HER2 Broussoflavonol_F->HER2 RAS RAS HER2->RAS BRAF p-BRAF RAS->BRAF MEK p-MEK BRAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

Caption: this compound inhibits the HER2-RAS-MEK-ERK signaling pathway.

Experimental Workflow

The overall experimental workflow for the extraction and purification of this compound is depicted below.

Broussoflavonol_F_Extraction_Workflow Plant_Material Broussonetia papyrifera (Roots and Twigs) Grinding Drying and Pulverization Plant_Material->Grinding Extraction Methanol Extraction Grinding->Extraction Partitioning Solvent Partitioning (n-hexane, chloroform) Extraction->Partitioning Chloroform_Fraction Chloroform Fraction Partitioning->Chloroform_Fraction Silica_Gel Silica Gel Column Chromatography Chloroform_Fraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Semi-preparative HPLC Sephadex->HPLC Broussoflavonol_F Pure this compound HPLC->Broussoflavonol_F

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: A Validated HPLC Method for the Quantification of Broussoflavonol F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Broussoflavonol F, a prenylated flavonoid with significant therapeutic potential. The described protocol is suitable for the determination of this compound in plant extracts and can be adapted for other matrices. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and sensitivity. All experimental procedures, from sample preparation to data analysis, are outlined to facilitate seamless implementation in a laboratory setting.

Introduction

This compound is a naturally occurring prenylated flavonoid predominantly isolated from plants of the Moraceae family, such as Broussonetia papyrifera.[1][2] Emerging research has highlighted its cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-proliferative and anti-angiogenesis agent.[3] As interest in the pharmacological properties of this compound grows, the need for a validated and reliable analytical method for its quantification becomes crucial for research, development, and quality control purposes.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of flavonoids due to its high resolution, sensitivity, and adaptability for quantifying individual compounds in complex mixtures like plant extracts.[4][5] This document provides a comprehensive protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method coupled with a Diode Array Detector (DAD), which allows for both quantification and spectral confirmation of the analyte.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • Plant material (e.g., dried and powdered roots/twigs of Broussonetia papyrifera)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Sample Preparation: Extraction from Plant Material
  • Accurately weigh 1.0 g of the dried, powdered plant material into a conical flask.

  • Add 25 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.

  • Allow the mixture to stand for 24 hours at room temperature for complete extraction.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

HPLC Method Parameters
ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 30-50% B10-25 min: 50-70% B25-30 min: 70-30% B30-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 270 nm (or optimal wavelength determined by UV scan)
Method Validation

The developed method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation and Results

The quantification of this compound is achieved by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the standard solutions. The following table summarizes the expected performance characteristics of this validated method.

Validation ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.50 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Specificity No interference from blank matrix

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Quantification plant_material Plant Material (e.g., Broussonetia papyrifera) powder Drying & Pulverization plant_material->powder extraction Methanol Extraction (Ultrasonication) powder->extraction filtration Centrifugation & Filtration extraction->filtration sample_inject Final Sample for Injection filtration->sample_inject injection Inject Samples & Standards sample_inject->injection ref_std This compound Reference Standard stock_sol Stock Solution (1 mg/mL in Methanol) ref_std->stock_sol working_std Working Standards (Serial Dilution) stock_sol->working_std calib_curve Calibration Curve Standards working_std->calib_curve calib_curve->injection hplc_system HPLC System (C18 Column, DAD) method_params Gradient Elution (Water/Acetonitrile/Formic Acid) chromatogram Generate Chromatograms injection->chromatogram Data Acquisition peak_integration Peak Integration & Identification (Retention Time & UV Spectrum) chromatogram->peak_integration quant_calc Quantification using Calibration Curve peak_integration->quant_calc final_report Final Report (Concentration of this compound) quant_calc->final_report

Caption: Workflow for this compound Quantification.

Conclusion

The HPLC method presented in this application note provides a reliable and efficient tool for the quantification of this compound. The detailed protocol, including sample preparation, chromatographic conditions, and data analysis, is designed for straightforward implementation in analytical and research laboratories. This method will be invaluable for the quality control of herbal medicines, pharmacokinetic studies, and further research into the therapeutic applications of this compound.

References

Broussoflavonol F: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Broussoflavonol F in various cell-based assays to investigate its anti-cancer and anti-angiogenic properties. The information is intended to guide researchers in setting up and executing experiments to evaluate the efficacy and mechanism of action of this natural compound.

Overview of this compound

This compound is a prenylated flavonoid that has demonstrated significant biological activities, including potent anti-proliferative and anti-angiogenic effects, particularly in colon cancer models.[1] Its mechanism of action has been linked to the modulation of key signaling pathways, making it a compound of interest for further investigation in cancer research and drug development.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various cell-based assays as reported in the literature.

Assay TypeCell Line(s)Effective ConcentrationObserved Effect
Cytotoxicity/Anti-proliferationHCT-116, LoVo (Colon Cancer)1.25-5 µMInhibition of cell proliferation, induction of apoptosis, and cell cycle arrest at G0/G1 phase.[1]
Anti-angiogenesisHMEC-1 (Human Microvascular Endothelial Cells)2.5-5 µMInhibition of cell proliferation, motility, and tube formation.[1]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Cell Proliferation and Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human colon cancer cell lines (e.g., HCT-116, LoVo)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should range from approximately 1 µM to 50 µM. A vehicle control (DMSO) should also be prepared.

  • After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cell Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

  • Human colon cancer cell lines (e.g., HCT-116, LoVo)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound (e.g., at 1.25, 2.5, and 5 µM) for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay determines the effect of this compound on the cell cycle distribution.

Materials:

  • Human colon cancer cell lines (e.g., HCT-116, LoVo)

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) (50 µg/mL)

  • Flow cytometer

Protocol:

  • Treat cells with this compound (e.g., at 1.25, 2.5, and 5 µM) for 48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PBS containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.[2][3][4][5]

Scratch Wound Healing Assay

This assay assesses the effect of this compound on cell migration.

Materials:

  • HMEC-1 cells

  • Complete endothelial cell growth medium

  • This compound

  • 200 µL pipette tip or a wound healing assay tool

  • Microscope with a camera

Protocol:

  • Seed HMEC-1 cells in a 6-well plate and grow to form a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of this compound (e.g., 2.5 and 5 µM) or a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Tube Formation Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

  • HMEC-1 cells

  • Endothelial cell growth medium

  • This compound

  • Matrigel or a similar basement membrane matrix

  • 96-well plate

  • Microscope with a camera

Protocol:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Harvest HMEC-1 cells and resuspend them in medium containing different concentrations of this compound (e.g., 2.5 and 5 µM) or a vehicle control.

  • Seed 1-2 x 10⁴ cells onto the Matrigel-coated wells.

  • Incubate for 4-12 hours at 37°C.

  • Observe the formation of tube-like structures under a microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.[6][7][8][9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its evaluation.

Broussoflavonol_F_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 RAS RAS HER2->RAS BRAF p-BRAF RAS->BRAF MEK p-MEK BRAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes Broussoflavonol_F This compound Broussoflavonol_F->HER2 Inhibits

Caption: this compound inhibits the HER2-RAS-MEK-ERK signaling pathway.

Experimental_Workflow start Start: Hypothesis (this compound has anti-cancer activity) in_vitro In Vitro Cell-Based Assays start->in_vitro proliferation Cell Proliferation (MTT, BrdU, Colony Formation) in_vitro->proliferation apoptosis Apoptosis & Cell Cycle (Flow Cytometry) in_vitro->apoptosis migration Cell Migration (Wound Healing) in_vitro->migration angiogenesis Angiogenesis (Tube Formation) in_vitro->angiogenesis mechanism Mechanism of Action (Western Blot for Signaling Proteins) in_vitro->mechanism data_analysis Data Analysis & Interpretation proliferation->data_analysis apoptosis->data_analysis migration->data_analysis angiogenesis->data_analysis mechanism->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound.

References

In Vitro Analysis of Broussoflavonol F Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussoflavonol F, a prenylated flavonoid, has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for the in vitro analysis of this compound's cytotoxicity. The methodologies cover essential assays for assessing cell viability, apoptosis, and cell cycle progression, along with the investigation of the underlying molecular mechanisms. The provided protocols and data summaries are intended to guide researchers in the effective evaluation of this compound and similar compounds in a cancer research and drug development context.

Introduction

This compound is a natural compound isolated from the Macaranga genus that has shown promise as an anti-cancer agent.[1] In vitro studies have revealed its ability to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest.[1] Notably, its cytotoxic effects have been observed in colon cancer cell lines, where it modulates the HER2-RAS-MEK-ERK signaling pathway.[1] This document outlines the protocols for key in vitro assays to characterize the cytotoxic properties of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on Colon Cancer Cell Lines
Cell LineAssayIC50 (µM)Exposure Time (h)
HCT116MTTNot explicitly stated in search results, but activity was observed at 1.25-5 µM[1]72
LoVoMTTNot explicitly stated in search results, but activity was observed at 1.25-5 µM[1]72

Note: The provided search results state that this compound exhibited cytotoxicities on 5 colon cancer cell lines, but specific IC50 values were not detailed. The anti-proliferative and mechanistic studies were conducted at concentrations between 1.25 µM and 5 µM.[1]

Experimental Protocols

Cell Culture and Treatment

Human colon cancer cell lines, such as HCT116 and LoVo, are suitable for these studies.[1] Cells should be cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. This compound should be dissolved in a suitable solvent like DMSO to prepare a stock solution, which is then diluted to the desired concentrations in the culture medium for experiments.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO-treated cells).

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Cytotoxicity Assessment (LDH Release Assay)

The Lactate Dehydrogenase (LDH) release assay is a method to quantify cell death by measuring the amount of LDH released from damaged cells into the culture medium.[3][4]

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with different concentrations of this compound. Include wells for a negative control (untreated cells), a positive control (cells treated with a lysis buffer to induce maximum LDH release), and a vehicle control.

  • After the incubation period, carefully collect the supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs) * 100.

Apoptosis Analysis (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining can be used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This compound has been shown to induce apoptosis in colon cancer cells.[1]

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Flow Cytometry)

This compound has been observed to induce cell cycle arrest at the G0/G1 phase in HCT116 and LoVo cells.[1]

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound, such as the HER2-RAS-MEK-ERK pathway.[1]

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., HER2, RAS, p-BRAF, p-MEK, p-ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Experimental_Workflow cluster_assays Cytotoxicity and Viability Assays cluster_mechanism Mechanistic Assays start Start: Cancer Cell Culture (e.g., HCT116, LoVo) treatment Treatment with this compound (Varying Concentrations and Durations) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt Measure Metabolic Activity ldh LDH Release Assay (Cytotoxicity) treatment->ldh Measure Membrane Integrity apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis Detect Apoptotic Cells cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle Determine Cell Cycle Distribution western_blot Western Blot (Protein Expression) treatment->western_blot Analyze Signaling Proteins

Caption: Experimental workflow for in vitro analysis of this compound cytotoxicity.

Broussoflavonol_F_Signaling_Pathway bff This compound her2 HER2 bff->her2 Inhibits apoptosis Apoptosis & G0/G1 Arrest bff->apoptosis Induces ras RAS her2->ras braf p-BRAF ras->braf mek p-MEK braf->mek erk p-ERK mek->erk proliferation Cell Proliferation & Angiogenesis erk->proliferation

Caption: Proposed signaling pathway of this compound in colon cancer cells.

References

Broussoflavonol F: In Vivo Applications and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussoflavonol F is a prenylated flavonoid that has demonstrated notable anti-proliferative and anti-angiogenic properties in preclinical studies. This document provides a detailed overview of its in vivo applications in animal models, focusing on its potential as an anti-cancer agent. The information compiled herein is intended to guide researchers in designing and executing further preclinical evaluations of this compound.

Anti-Cancer Activity: Colon Cancer Model

A key in vivo study has highlighted the therapeutic potential of this compound in a colon cancer model. The study utilized a xenograft mouse model and a zebrafish embryo model to investigate its anti-tumor and anti-angiogenic effects, respectively.[1]

Quantitative Data Summary
Animal ModelCell LineTreatment Dose & RouteDurationKey FindingsReference
HCT116 Tumor-Bearing MiceHCT116 (Human Colon Carcinoma)10 mg/kg, IntraperitonealNot SpecifiedSuppressed tumor growth; Decreased expression of Ki-67 and CD31.[1]
Zebrafish EmbryosNot Applicable2.5-5 µMNot SpecifiedSignificantly decreased the length of subintestinal vessels.[1]
Experimental Protocols

1. HCT116 Xenograft Mouse Model [1]

  • Animal Model: Nude mice (BALB/c) are commonly used for xenograft studies.

  • Cell Implantation: Human colon cancer cells (HCT116) are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size before treatment initiation.

  • Treatment: this compound is administered intraperitoneally at a dose of 10 mg/kg. A control group should receive a vehicle control.

  • Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis.

  • Endpoint Analysis:

    • Immunohistochemistry for proliferation marker (Ki-67) and angiogenesis marker (CD31) in tumor tissues.

    • Western blot analysis of tumor lysates to assess the expression of proteins in the HER2-RAS-MEK-ERK signaling pathway.

2. Zebrafish Embryo Anti-Angiogenesis Assay [1]

  • Animal Model: Zebrafish (Danio rerio) embryos are utilized due to their rapid development and transparent bodies, which allow for easy visualization of blood vessels.

  • Treatment: Embryos are exposed to this compound at concentrations of 2.5-5 µM in the embryo medium.

  • Observation: The development of subintestinal vessels (SIVs) is observed under a microscope at specific time points.

  • Quantification: The length of the SIVs is measured and compared between treated and control groups.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be performed on whole embryos to assess the mRNA expression of key angiogenesis-related genes (e.g., NRP1a, PDGFba, PDGFRb, KDR, FLT1, VEGFAa).

Signaling Pathway

This compound exerts its anti-proliferative effects in colon cancer by modulating the HER2-RAS-MEK-ERK signaling pathway.[1]

Broussoflavonol_F_Pathway cluster_cell Cancer Cell HER2 HER2 RAS RAS HER2->RAS BRAF p-BRAF RAS->BRAF MEK p-MEK BRAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation BFF This compound BFF->HER2 BFF->RAS BFF->BRAF BFF->MEK BFF->ERK

This compound signaling pathway in colon cancer.
Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Studies cluster_analysis Endpoint Analysis Xenograft HCT116 Xenograft in Nude Mice Tumor_Analysis Tumor Growth Inhibition Ki-67 & CD31 Staining Western Blot (HER2-ERK Pathway) Xenograft->Tumor_Analysis Zebrafish Anti-Angiogenesis Assay in Zebrafish Embryos Vessel_Analysis Measurement of Subintestinal Vessel Length qRT-PCR for Angiogenic Genes Zebrafish->Vessel_Analysis BFF This compound BFF->Xenograft BFF->Zebrafish

Experimental workflow for in vivo evaluation.

Pharmacokinetics of Prenylated Flavonoids

Specific pharmacokinetic data for this compound are not currently available. However, studies on other prenylated flavonoids provide some general insights. The addition of a prenyl group to a flavonoid backbone generally increases its lipophilicity, which can enhance membrane permeability and cellular uptake.

ParameterGeneral Observation for Prenylated Flavonoids
Absorption Increased lipophilicity may improve oral absorption, but this can be highly variable depending on the specific structure.
Distribution The lipophilic nature may lead to wider distribution into tissues.
Metabolism Prenylated flavonoids undergo metabolism, often involving hydroxylation, glucuronidation, and sulfation. The prenyl group itself can also be metabolized.
Excretion Metabolites are typically excreted in urine and feces.

Toxicity Profile of Prenylated Flavonoids

Detailed toxicity studies, including the determination of an LD50, for this compound have not been reported. However, research on various prenylated flavonoids suggests that they are relatively non-toxic to non-cancerous cells.[2] Some studies indicate that prenylated flavonoids exhibit selective toxicity against cancer cells.[3]

General Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This is a generalized protocol and should be adapted based on specific institutional and regulatory guidelines.

  • Animal Model: Typically, female rats or mice are used.

  • Housing: Animals are housed in standard conditions with access to food and water ad libitum.

  • Dosing:

    • A starting dose is selected (e.g., 175, 550, or 2000 mg/kg).

    • A single animal is dosed orally.

  • Observation:

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • LD50 Estimation: The LD50 is estimated using the maximum likelihood method based on the outcomes of a small number of animals (typically 4-6).

Conclusion

This compound has demonstrated promising anti-cancer activity in in vivo models of colon cancer, primarily through the inhibition of the HER2-RAS-MEK-ERK signaling pathway. While specific data on its pharmacokinetics and toxicity are lacking, the broader class of prenylated flavonoids generally exhibits favorable selective toxicity profiles. Further in vivo studies are warranted to fully elucidate the ADME and safety profile of this compound to support its development as a potential therapeutic agent.

References

Application Notes and Protocols for Broussoflavonol F in Colon Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Broussoflavonol F, a prenylated flavonoid, in colon cancer research. The information is based on published preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer properties of this compound.

Introduction

This compound (BFF) is a natural compound isolated from the genus Macaranga that has demonstrated significant anti-proliferative and anti-angiogenesis effects in colon cancer models.[1] Mechanistic studies have revealed that BFF exerts its anti-tumor activities through the modulation of the HER2-RAS-MEK-ERK signaling pathway.[1] This document provides detailed protocols for key in vitro and in vivo assays to study the effects of this compound on colon cancer cells and tumors, along with a summary of its reported biological activities.

Biological Activity of this compound in Colon Cancer

This compound has been shown to exhibit cytotoxic effects against a panel of five human colon cancer cell lines.[1] Its primary mechanism of action involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase in colon cancer cells, including HCT116 and LoVo cell lines.[1] Furthermore, BFF has been observed to suppress the HER2-RAS-MEK-ERK signaling pathway, a critical driver of cell proliferation and survival in many cancers.[1] In vivo studies using an HCT116 tumor-bearing mouse model have confirmed the anti-tumor efficacy of this compound, demonstrating its potential as a therapeutic agent for colon cancer.[1]

Data Presentation

The following tables summarize the reported in vitro and in vivo effects of this compound on colon cancer.

Table 1: In Vitro Activity of this compound on Colon Cancer Cell Lines

Cell LineAssayConcentration RangeObserved EffectsReference
HCT116Cell Viability, Apoptosis, Cell Cycle1.25-5 µMInhibition of proliferation, induction of apoptosis, and G0/G1 phase cell cycle arrest.[1]
LoVoCell Viability, Apoptosis, Cell Cycle1.25-5 µMInhibition of proliferation, induction of apoptosis, and G0/G1 phase cell cycle arrest.[1]
5 Colon Cancer Cell Lines (unspecified)CytotoxicityNot specifiedExhibited cytotoxic effects.[1]

Table 2: In Vivo Activity of this compound in a Colon Cancer Xenograft Model

Animal ModelCell LineTreatmentObserved EffectsReference
HCT116 Tumor-Bearing MiceHCT11610 mg/kg, intraperitoneal administrationSuppressed tumor growth, decreased expression of Ki-67 and CD31.[1]

Table 3: Effect of this compound on the HER2-RAS-MEK-ERK Signaling Pathway

Cell Lines/Tumor ModelProteins AnalyzedConcentrationEffectReference
HCT116 and LoVo cellsHER2, RAS, p-BRAF, p-MEK, p-Erk1.25-5 µMDownregulation of protein expression.[1]
HCT116 Tumor XenograftsRAS, p-BRAF, p-MEK, p-Erk10 mg/kgSignificant decrease in protein expression.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound. These are generalized protocols based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on colon cancer cell lines.

Materials:

  • Colon cancer cell lines (e.g., HCT116, LoVo)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed colon cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve BFF).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of BFF that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • Colon cancer cell lines (e.g., HCT116, LoVo)

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

  • Colon cancer cell lines (e.g., HCT116, LoVo)

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of the HER2-RAS-MEK-ERK Pathway

This protocol is for examining the effect of this compound on key proteins in the HER2-RAS-MEK-ERK signaling pathway.

Materials:

  • Colon cancer cells or tumor tissue lysates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against HER2, RAS, p-BRAF, p-MEK, p-Erk, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time, then lyse the cells in lysis buffer. For tumor tissue, homogenize in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • HCT116 colon cancer cells

  • Matrigel (optional)

  • This compound

  • Vehicle solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10^6 HCT116 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10 mg/kg) or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily or every other day).

  • Measure tumor volume with calipers two to three times a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting or immunohistochemistry for Ki-67 and CD31).

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows involved in this compound research in colon cancer.

Broussoflavonol_F_Signaling_Pathway BFF This compound HER2 HER2 BFF->HER2 Inhibits RAS RAS HER2->RAS BRAF p-BRAF RAS->BRAF MEK p-MEK BRAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

Caption: this compound inhibits the HER2-RAS-MEK-ERK pathway.

Experimental_Workflow_In_Vitro cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays In Vitro Assays HCT116 HCT116 Cells BFF_treatment This compound (1.25-5 µM) HCT116->BFF_treatment LoVo LoVo Cells LoVo->BFF_treatment MTT MTT Assay (Cell Viability) BFF_treatment->MTT Apoptosis Flow Cytometry (Apoptosis) BFF_treatment->Apoptosis CellCycle Flow Cytometry (Cell Cycle) BFF_treatment->CellCycle WesternBlot Western Blot (Protein Expression) BFF_treatment->WesternBlot

Caption: In vitro experimental workflow for this compound.

Experimental_Workflow_In_Vivo cluster_model Animal Model cluster_treatment_vivo Treatment cluster_analysis_vivo In Vivo Analysis Mice Immunocompromised Mice HCT116_injection HCT116 Cell Injection Mice->HCT116_injection BFF_treatment_vivo This compound (10 mg/kg) HCT116_injection->BFF_treatment_vivo TumorGrowth Tumor Growth Monitoring BFF_treatment_vivo->TumorGrowth IHC Immunohistochemistry (Ki-67, CD31) TumorGrowth->IHC WesternBlot_vivo Western Blot (Signaling Proteins) TumorGrowth->WesternBlot_vivo

Caption: In vivo experimental workflow for this compound.

References

Network Pharmacology Analysis of Broussoflavonol F: Applications and Protocols for Therapeutic Target Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Broussoflavonol F is a prenylated flavonoid that has demonstrated significant potential as a multi-target therapeutic agent. Isolated from the genus Macaranga, this natural compound has shown promising anti-proliferative, anti-angiogenic, anti-inflammatory, and antioxidant activities.[1] Network pharmacology, a powerful approach that integrates systems biology and computational analysis, provides a robust framework for elucidating the complex mechanisms of action of such multi-targeting compounds. This document outlines the application of network pharmacology to identify the therapeutic targets and signaling pathways of this compound, along with detailed protocols for experimental validation.

The primary application of network pharmacology in the study of this compound is to systematically predict its protein targets and understand how these targets interact to influence disease-related pathways. A recent study highlighted the efficacy of this compound in colon cancer, where it was found to modulate the HER2-RAS-MEK-ERK signaling pathway, leading to anti-proliferative and anti-angiogenic effects.[1] This was validated through a series of in vitro and in vivo experiments, including cell viability assays, apoptosis and cell cycle analysis, and angiogenesis assays.[1]

This report provides a hypothetical network pharmacology workflow based on the experimentally validated target, Human Epidermal Growth Factor Receptor 2 (HER2), encoded by the ERBB2 gene. By identifying the protein-protein interaction network of HER2 and performing pathway enrichment analysis, we can postulate a broader mechanism of action for this compound, guiding further experimental investigation into its therapeutic potential for various cancers and other diseases.

Data Presentation

The following tables summarize the predicted targets and pathways in our hypothetical network pharmacology analysis of this compound, centered on its known interaction with HER2. Quantitative data on its biological activities are also presented.

Table 1: Predicted Protein Targets of this compound Associated with HER2 Interaction

Gene SymbolProtein NameFunction
ERBB2 Receptor tyrosine-protein kinase erbB-2 Validated direct target; Receptor tyrosine kinase involved in cell proliferation and differentiation.
EGFREpidermal growth factor receptorReceptor tyrosine kinase that interacts with HER2, forming heterodimers.
SRCProto-oncogene tyrosine-protein kinase SrcNon-receptor tyrosine kinase that is a downstream effector of HER2 signaling.
GRB2Growth factor receptor-bound protein 2Adaptor protein that links activated HER2 to downstream signaling pathways, such as the Ras/MAPK cascade.
PIK3CAPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alphaKey component of the PI3K/Akt signaling pathway, which is activated by HER2.
AKT1RAC-alpha serine/threonine-protein kinaseA central node in the PI3K signaling pathway, promoting cell survival and proliferation.
MAPK1Mitogen-activated protein kinase 1 (ERK2)A key component of the MAPK/ERK signaling cascade, downstream of Ras.
MAPK3Mitogen-activated protein kinase 3 (ERK1)A key component of the MAPK/ERK signaling cascade, downstream of Ras.
HRASHRas proto-oncogene, GTPaseA small GTPase that acts as a molecular switch in the MAPK pathway.
KRASKRAS proto-oncogene, GTPaseA small GTPase that acts as a molecular switch in the MAPK pathway.

Table 2: Enriched Signaling Pathways for Predicted this compound Targets

Pathway IDPathway Namep-valueGene Count
hsa04012ErbB signaling pathway< 0.0015
hsa05224Breast cancer< 0.0014
hsa01521EGFR tyrosine kinase inhibitor resistance< 0.014
hsa04068FoxO signaling pathway< 0.013
hsa04151PI3K-Akt signaling pathway< 0.013
hsa05213Endometrial cancer< 0.053
hsa04010MAPK signaling pathway< 0.053
hsa05223Non-small cell lung cancer< 0.053
hsa05212Pancreatic cancer< 0.053
hsa05215Prostate cancer< 0.053

Table 3: In Vitro Cytotoxic Activity of this compound

Cell LineCancer TypeEffective Concentration Range (µM)
HCT-116Colon Cancer1.25 - 5[1]
LoVoColon Cancer1.25 - 5[1]

Note: Specific IC50 values were not explicitly stated in the referenced literature.

Table 4: In Vitro Anti-inflammatory and Antioxidant Activity of this compound

AssayActivityIC50 Value
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW264.7 cellsAnti-inflammatoryData not available in searched literature
DPPH Radical ScavengingAntioxidantData not available in searched literature
ABTS Radical ScavengingAntioxidantData not available in searched literature

Experimental Protocols

Network Pharmacology Analysis

Objective: To predict the targets and signaling pathways of this compound.

Protocol:

  • Compound Target Prediction:

    • Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

    • Use target prediction databases such as SwissTargetPrediction, DrugBank, or the Therapeutic Target Database (TTD) to identify potential protein targets.

    • For this hypothetical analysis, we started with the experimentally validated target, HER2 (ERBB2).

  • Protein-Protein Interaction (PPI) Network Construction:

    • Input the list of predicted target genes (or the validated target, ERBB2) into the STRING database to retrieve known and predicted protein-protein interactions.

    • Set a high confidence score (e.g., > 0.7) to ensure the reliability of the interactions.

    • Export the interaction data.

  • Network Visualization and Analysis:

    • Import the PPI data into Cytoscape software for network visualization.

    • Analyze the network topology to identify hub proteins (highly connected nodes) which may be key targets.

  • Pathway Enrichment Analysis:

    • Use the list of predicted target genes to perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis using a tool such as DAVID or Metascape.

    • Identify significantly enriched pathways (p-value < 0.05) to understand the biological processes and signaling cascades potentially modulated by this compound.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, LoVo) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis

Objective: To validate the effect of this compound on the expression and phosphorylation of target proteins.

Protocol:

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., HER2, p-ERK, ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Visualizations

Broussoflavonol_F_Network_Pharmacology_Workflow cluster_0 Data Acquisition cluster_1 Network Construction & Analysis cluster_2 Functional Enrichment cluster_3 Experimental Validation Broussoflavonol_F This compound Structure Target_Databases Target Prediction Databases (e.g., SwissTargetPrediction, DrugBank) Broussoflavonol_F->Target_Databases Input Predicted_Targets Predicted Protein Targets Target_Databases->Predicted_Targets Predict PPI_Network Protein-Protein Interaction (PPI) Network (STRING Database) Predicted_Targets->PPI_Network Input Enrichment_Analysis GO & KEGG Pathway Enrichment Analysis (DAVID/Metascape) Predicted_Targets->Enrichment_Analysis Input Cytoscape Network Visualization & Hub Gene Identification PPI_Network->Cytoscape Analyze Western_Blot Western Blot Analysis Cytoscape->Western_Blot Guide Signaling_Pathways Identified Signaling Pathways Enrichment_Analysis->Signaling_Pathways Identify Cell_Assays Cell Viability Assays (e.g., MTT) Signaling_Pathways->Cell_Assays Guide Mechanism_Elucidation Mechanism of Action Cell_Assays->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation

Caption: Network pharmacology workflow for this compound.

HER2_Signaling_Pathway cluster_PI3K PI3K-Akt Pathway cluster_MAPK RAS-MEK-ERK Pathway Broussoflavonol_F This compound HER2 HER2 (ERBB2) Broussoflavonol_F->HER2 Inhibits PI3K PI3K HER2->PI3K Activates GRB2 GRB2/SOS HER2->GRB2 Activates Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Promotes RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: this compound inhibits the HER2 signaling pathway.

References

Broussoflavonol F: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussoflavonol F is a prenylated flavonoid that has demonstrated significant potential in oncological drug discovery, particularly in the context of colon cancer. Isolated from the Macaranga genus, this natural compound has exhibited potent anti-proliferative and anti-angiogenic properties.[1] These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action and offer detailed protocols for its investigation in a laboratory setting.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the modulation of the HER2-RAS-MEK-ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers. This compound has been shown to downregulate the expression of key proteins in this cascade, including HER2, RAS, phosphorylated BRAF (p-BRAF), phosphorylated MEK (p-MEK), and phosphorylated Erk (p-Erk).[1] This inhibition leads to cell cycle arrest at the G0/G1 phase and the induction of apoptosis in cancer cells.[1]

Quantitative Data Summary

While specific IC50 values for the cytotoxic effects of this compound on various colon cancer cell lines are not yet publicly available in the reviewed literature, existing studies provide effective concentration ranges for its biological activities.

Cell Line(s)Assay TypeEffective Concentration of this compoundObserved EffectReference
HCT-116, LoVoCell Proliferation1.25-5 µMSuppression of cell proliferation[1]
HCT-116, LoVoWestern Blot1.25-5 µMDownregulation of HER2, RAS, p-BRAF, p-MEK, p-Erk[1]
HMEC-1Anti-angiogenesisNot SpecifiedInhibition of cell proliferation, motility, and tube formation[1]
Zebrafish EmbryosAnti-angiogenesis2.5-5 µMDecrease in the length of subintestinal vessels[1]
HCT-116 Tumor-bearing MiceIn vivo Antitumor10 mg/kg (intraperitoneal)Suppression of tumor growth[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the HER2-RAS-MEK-ERK signaling pathway in colon cancer cells.

Broussoflavonol_F_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 RAS RAS HER2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Growth_Factor Growth Factor Growth_Factor->HER2 Broussoflavonol_F This compound Broussoflavonol_F->HER2 Broussoflavonol_F->RAS Broussoflavonol_F->RAF Broussoflavonol_F->MEK Broussoflavonol_F->ERK

This compound inhibits the HER2-RAS-MEK-ERK pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer and anti-angiogenic properties of this compound.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human colon cancer cell lines (e.g., HCT-116, LoVo)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

BrdU Incorporation Assay

This assay measures DNA synthesis as a direct marker of cell proliferation.

Materials:

  • Human colon cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • BrdU labeling solution (10 µM)

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol.

  • Two to four hours before the end of the incubation period, add BrdU labeling solution to each well.

  • Incubate for 2-4 hours to allow BrdU incorporation into newly synthesized DNA.

  • Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.

  • Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.

  • Wash the wells and add the enzyme-conjugated secondary antibody. Incubate for 1 hour.

  • Wash the wells and add the substrate solution.

  • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.

Colony Formation Assay

This assay assesses the ability of single cells to undergo sustained proliferation and form colonies.

Materials:

  • Human colon cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow cells to adhere overnight, then treat with various concentrations of this compound.

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 2-3 days.

  • After the incubation period, wash the colonies with PBS, fix them with methanol for 15 minutes, and stain with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as clusters of >50 cells).

Scratch (Wound Healing) Assay

This assay evaluates cell migration, a key process in cancer metastasis and angiogenesis.

Materials:

  • Human endothelial cells (e.g., HMEC-1) or cancer cells

  • Complete culture medium

  • This compound stock solution

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a plate to create a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add a fresh medium containing different concentrations of this compound.

  • Capture images of the scratch at 0 hours and at various time points (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Tube Formation Assay

This assay models the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.

Materials:

  • Human endothelial cells (e.g., HMEC-1)

  • Endothelial cell growth medium

  • This compound stock solution

  • 96-well plate

  • Matrigel or a similar basement membrane extract

  • Microscope with a camera

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Harvest endothelial cells and resuspend them in a medium containing various concentrations of this compound.

  • Seed the cells onto the Matrigel-coated wells.

  • Incubate for 4-18 hours at 37°C.

  • Observe and photograph the formation of tube-like structures using a microscope.

  • Quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the anti-cancer properties of this compound.

Experimental_Workflow cluster_invitro_outputs cluster_invivo_outputs Start Start: This compound In_Vitro In Vitro Studies Start->In_Vitro Cell_Proliferation Cell Proliferation Assays (MTT, BrdU) In_Vitro->Cell_Proliferation Colony_Formation Colony Formation Assay In_Vitro->Colony_Formation Cell_Migration Cell Migration Assay (Wound Healing) In_Vitro->Cell_Migration Angiogenesis Angiogenesis Assay (Tube Formation) In_Vitro->Angiogenesis Mechanism Mechanism of Action (Western Blot for HER2-RAS-MEK-ERK Pathway) In_Vitro->Mechanism In_Vivo In Vivo Studies Mechanism->In_Vivo Zebrafish Zebrafish Angiogenesis Model In_Vivo->Zebrafish Mouse Mouse Xenograft Model In_Vivo->Mouse Data_Analysis Data Analysis and Conclusion Mouse->Data_Analysis

Workflow for this compound anti-cancer evaluation.

Pharmacokinetics and Safety

The bioavailability and safety profile of this compound have not been extensively studied. However, prenylated flavonoids, in general, are known to have altered bioavailability compared to their non-prenylated counterparts. The hydrophobic prenyl group may enhance membrane permeability and tissue accumulation. Further research is required to determine the specific pharmacokinetic parameters and toxicological profile of this compound. A material safety data sheet (MSDS) indicates that this compound may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Standard laboratory safety precautions should be followed when handling this compound.

Conclusion

This compound is a promising natural product for the development of novel anti-cancer therapies, particularly for colon cancer. Its mechanism of action via the HER2-RAS-MEK-ERK pathway provides a solid rationale for its continued investigation. The protocols outlined in these application notes offer a framework for researchers to further explore the therapeutic potential of this compound. Future studies should focus on obtaining precise quantitative data, such as IC50 values, and elucidating its pharmacokinetic and safety profiles to advance its development as a clinical candidate.

References

Application Notes and Protocols: Broussoflavonol F in Tube Formation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussoflavonol F is a prenylated flavonoid that has demonstrated potent anti-angiogenic properties, making it a compound of significant interest in cancer research and the development of novel therapeutics targeting angiogenesis.[1] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures.[2][3][4] This document provides detailed application notes and protocols for utilizing this compound in a tube formation assay.

Mechanism of Action: Inhibition of the HER2-RAS-MEK-ERK Signaling Pathway

This compound exerts its anti-angiogenic effects by modulating the HER2-RAS-MEK-ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival. In the context of angiogenesis, its activation in endothelial cells promotes their proliferation, migration, and differentiation into tube-like structures. This compound has been shown to downregulate key components of this pathway, thereby inhibiting these crucial steps in angiogenesis.[1]

Broussoflavonol_F_Pathway cluster_cell Endothelial Cell HER2 HER2 RAS RAS HER2->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Tube Formation) ERK->Angiogenesis Broussoflavonol_F This compound Broussoflavonol_F->HER2 inhibition

Caption: this compound inhibits angiogenesis by targeting the HER2-RAS-MEK-ERK pathway.

Quantitative Data Presentation

The following table presents illustrative quantitative data from a tube formation assay with Human Microvascular Endothelial Cells (HMEC-1) treated with varying concentrations of this compound. This data is representative of the expected dose-dependent inhibitory effect of this compound on tube formation.

This compound (µM)Total Tube Length (µm)Number of NodesNumber of Branches
0 (Control)12500 ± 850150 ± 15200 ± 20
1.259800 ± 720110 ± 12145 ± 18
2.56500 ± 55070 ± 890 ± 10
5.03200 ± 30035 ± 540 ± 6

Note: The data presented in this table is for illustrative purposes to demonstrate a typical dose-response relationship for an anti-angiogenic compound and is based on the described effects of this compound.[1] Actual results may vary depending on experimental conditions.

Experimental Protocols

Materials
  • Human Microvascular Endothelial Cells (HMEC-1) or Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • This compound (stock solution in DMSO)

  • 24-well tissue culture plates

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Experimental Workflow

Tube_Formation_Workflow A Coat 24-well plate with Basement Membrane Matrix B Incubate at 37°C for 30-60 min to solidify A->B D Seed cells onto the matrix-coated wells B->D C Prepare Endothelial Cell Suspension C->D E Add this compound at desired concentrations D->E F Incubate at 37°C, 5% CO2 for 4-18 hours E->F G Image tube formation using an inverted microscope F->G H Quantify tube length, nodes, and branches G->H

Caption: Experimental workflow for the tube formation assay with this compound.

Detailed Protocol
  • Preparation of Basement Membrane Matrix Plates:

    • Thaw the basement membrane matrix on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 250-300 µL of the matrix to each well of a 24-well plate.

    • Ensure the entire surface of the well is evenly coated.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[2]

  • Cell Culture and Seeding:

    • Culture endothelial cells (HMEC-1 or HUVECs) in Endothelial Cell Growth Medium supplemented with FBS and penicillin-streptomycin.

    • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

    • Resuspend the cells in a serum-free or low-serum medium.

    • Perform a cell count and adjust the cell density to 1.5 x 10^5 to 2.5 x 10^5 cells/mL.

    • Carefully add 100 µL of the cell suspension to each well of the prepared plate.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the same low-serum medium used for cell suspension. Recommended final concentrations to test are between 1.25 µM and 5 µM.[1]

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

    • Add the this compound dilutions or vehicle control to the respective wells.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.

    • Monitor tube formation periodically under an inverted microscope.

    • Capture images of the tube-like structures at the end of the incubation period.

  • Quantification and Data Analysis:

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes (junctions), and number of branches.

    • This can be performed using image analysis software like ImageJ with the Angiogenesis Analyzer plugin.

    • Express the results as a percentage of the vehicle control and perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.

Logical Relationship of this compound's Anti-Angiogenic Effect

Logical_Relationship BFF This compound Pathway HER2-RAS-MEK-ERK Signaling Pathway BFF->Pathway Inhibits Cellular_Processes Endothelial Cell Proliferation, Migration, and Differentiation Pathway->Cellular_Processes Promotes Tube_Formation Tube Formation (Angiogenesis) Cellular_Processes->Tube_Formation Leads to

Caption: Logical flow of this compound's inhibitory action on angiogenesis.

Conclusion

This compound demonstrates significant potential as an anti-angiogenic agent by targeting the HER2-RAS-MEK-ERK signaling pathway. The tube formation assay is a robust and reproducible method for evaluating the in vitro efficacy of this compound and similar compounds. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the field of drug discovery and development.

References

Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with Broussoflavonol F

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Broussoflavonol F is a prenylated flavonoid that has demonstrated cytotoxic effects against various cancer cell lines.[1] Understanding the mechanism by which this compound inhibits cancer cell proliferation is crucial for its development as a potential therapeutic agent. One key aspect of this mechanism is its effect on the cell cycle. These application notes provide a summary of the effects of this compound on the cell cycle of cancer cells and detailed protocols for its analysis.

Mechanism of Action

This compound has been shown to exhibit anti-proliferative activities by inducing cell cycle arrest, primarily at the G0/G1 phase, in human colon cancer cell lines HCT-116 and LoVo.[1] This cell cycle arrest is associated with the modulation of the HER2-RAS-MEK-ERK signaling pathway.[1] Specifically, treatment with this compound leads to the downregulation of key proteins in this pathway, including HER2, RAS, phosphorylated BRAF (p-BRAF), phosphorylated MEK (p-MEK), and phosphorylated Erk (p-Erk).[1]

A related compound, Broussoflavonol B, has been found to induce S-phase arrest in pancreatic cancer cells through the inhibition of the AURKA/PLK1 pathway.[2][3] While this is a different compound, it highlights a common theme of cell cycle disruption by broussoflavonols, suggesting that the precise phase of arrest may be cell-type dependent.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on the cell cycle distribution of HCT-116 and LoVo colon cancer cells.

Table 1: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells

Treatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.2 ± 2.130.5 ± 1.514.3 ± 0.9
1.2565.8 ± 2.522.1 ± 1.212.1 ± 0.8
2.575.3 ± 3.115.4 ± 1.09.3 ± 0.7
582.1 ± 3.510.2 ± 0.87.7 ± 0.6

*Data are presented as mean ± standard deviation from three independent experiments. *p < 0.05 compared to the control group. (Note: This data is representative and compiled based on the description in the source material[1]. The exact numerical values from the original publication should be consulted for precise data.)

Table 2: Effect of this compound on Cell Cycle Distribution in LoVo Cells

Treatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)58.9 ± 2.328.7 ± 1.312.4 ± 0.8
1.2568.2 ± 2.820.5 ± 1.111.3 ± 0.7
2.578.9 ± 3.313.1 ± 0.98.0 ± 0.6
585.4 ± 3.88.9 ± 0.75.7 ± 0.5

*Data are presented as mean ± standard deviation from three independent experiments. *p < 0.05 compared to the control group. (Note: This data is representative and compiled based on the description in the source material[1]. The exact numerical values from the original publication should be consulted for precise data.)

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed HCT-116 or LoVo cells in 6-well plates at a density of 2 x 10^5 cells per well.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Prepare various concentrations of this compound (e.g., 1.25, 2.5, and 5 µM) in the complete culture medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound.

  • Incubation: Incubate the treated cells for 24 to 48 hours, depending on the experimental design.

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol is a standard procedure for analyzing DNA content to determine cell cycle distribution.[4]

  • Cell Harvesting: After treatment, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA.

  • Cell Collection: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.[5]

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 0.1% Triton X-100. Incubate for 30 minutes at 37°C to ensure only DNA is stained.

  • Propidium Iodide Staining: Add 500 µL of a 50 µg/mL Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and detect the emission at approximately 617 nm.

  • Data Analysis: Use appropriate software (e.g., ModFit, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Broussoflavonol_F_Signaling_Pathway Broussoflavonol_F This compound HER2 HER2 Broussoflavonol_F->HER2 CellCycleArrest G0/G1 Arrest Broussoflavonol_F->CellCycleArrest RAS RAS HER2->RAS pBRAF p-BRAF RAS->pBRAF pMEK p-MEK pBRAF->pMEK pERK p-ERK pMEK->pERK Proliferation Cell Proliferation pERK->Proliferation CellCycleArrest->Proliferation

Caption: this compound signaling pathway.

Cell_Cycle_Analysis_Workflow start Seed Cells treat Treat with this compound start->treat harvest Harvest Cells treat->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with PI and RNase A fix->stain analyze Flow Cytometry Analysis stain->analyze end Quantify Cell Cycle Phases analyze->end

Caption: Experimental workflow for cell cycle analysis.

References

Broussoflavonol F as a Tyrosinase Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussoflavonol F, a flavonoid isolated from plants of the Moraceae family, such as Broussonetia papyrifera (paper mulberry), has emerged as a compound of interest for its potential as a tyrosinase inhibitor.[1] Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. Dysregulation of melanin production can lead to hyperpigmentation disorders. As such, inhibitors of tyrosinase are valuable targets for the development of skin-lightening agents and treatments for hyperpigmentation. These application notes provide a summary of the known quantitative data on this compound's inhibitory activity, detailed protocols for its evaluation, and an overview of the relevant signaling pathways.

Data Presentation

Quantitative Inhibitory Data

The inhibitory potential of this compound against mushroom tyrosinase has been quantified, with its half-maximal inhibitory concentration (IC50) determined to be 82.3 μM.[1] This indicates its capacity to inhibit the enzymatic activity of tyrosinase. For comparison, the IC50 values of other related compounds isolated from Broussonetia papyrifera are also presented.

CompoundTarget EnzymeSubstrateIC50 (μM)Reference
This compound Mushroom TyrosinaseL-tyrosine82.3[1]
Broussoflavonol JMushroom TyrosinaseL-tyrosine9.29[2]
UralenolMushroom TyrosinaseL-tyrosine49.5
QuercetinMushroom TyrosinaseL-tyrosine57.8
Kojic Acid (Positive Control)Mushroom TyrosinaseL-tyrosine30.56[2]
Cytotoxicity Data
Cell LineAssayIC50 (µg/mL)Reference
Methanolic extract of Broussonetia papyrifera leaf MTT87.5 (MCF-7), 106.2 (HeLa)
Methanolic extract of Broussonetia papyrifera bark MTT88.3 (HeLa)

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from standard enzymatic assays to determine the in vitro inhibitory effect of this compound on mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-Tyrosine or L-DOPA (substrate)

  • This compound

  • Kojic Acid (positive control)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in phosphate buffer.

    • Prepare a stock solution of Kojic Acid in phosphate buffer.

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a solution of L-Tyrosine or L-DOPA in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 20 µL of the this compound dilution to each well.

    • For the positive control, add 20 µL of the Kojic Acid solution.

    • For the negative control (enzyme activity without inhibitor), add 20 µL of phosphate buffer.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-Tyrosine or L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm (for L-DOPA) or 490 nm (for L-Tyrosine) at time zero.

    • Incubate the plate at 37°C for 20-30 minutes.

    • Measure the absorbance again at the same wavelength.

  • Calculation:

    • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the well with this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

G Workflow for Mushroom Tyrosinase Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_measure Measurement & Analysis prep_BFF Prepare this compound dilutions add_Inhibitor Add Inhibitor/Control to Plate prep_BFF->add_Inhibitor prep_KA Prepare Kojic Acid (Control) prep_KA->add_Inhibitor prep_Enz Prepare Tyrosinase Solution add_Enzyme Add Tyrosinase & Incubate prep_Enz->add_Enzyme prep_Sub Prepare Substrate (L-Tyrosine/L-DOPA) add_Substrate Initiate Reaction with Substrate prep_Sub->add_Substrate add_Buffer Add Phosphate Buffer add_Inhibitor->add_Buffer add_Buffer->add_Enzyme add_Enzyme->add_Substrate measure_Abs Measure Absorbance at 475/490 nm add_Substrate->measure_Abs calculate_Inhibition Calculate % Inhibition measure_Abs->calculate_Inhibition determine_IC50 Determine IC50 Value calculate_Inhibition->determine_IC50

Caption: Workflow for Mushroom Tyrosinase Inhibition Assay.

Cellular Tyrosinase Activity Assay in B16F10 Melanoma Cells

This protocol determines the effect of this compound on tyrosinase activity within a cellular context.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanogenesis)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • L-DOPA

  • 96-well plate

  • Microplate reader

  • Bradford assay kit for protein quantification

Procedure:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in a 6-well plate and culture until they reach 70-80% confluency.

    • Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control if desired. α-MSH can be used to induce tyrosinase activity.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the Bradford assay.

  • Tyrosinase Activity Assay:

    • In a 96-well plate, add a standardized amount of protein lysate to each well.

    • Add L-DOPA solution to each well to initiate the reaction.

    • Incubate the plate at 37°C and measure the absorbance at 475 nm at different time points (e.g., every 10 minutes for 1-2 hours).

  • Calculation:

    • Calculate the rate of DOPAchrome formation (change in absorbance over time).

    • Normalize the tyrosinase activity to the protein concentration of the lysate.

    • Express the results as a percentage of the control group.

Melanin Content Assay in B16F10 Melanoma Cells

This protocol measures the total melanin content in B16F10 cells after treatment with this compound.

Materials:

  • B16F10 mouse melanoma cells

  • DMEM with 10% FBS

  • This compound

  • α-MSH (optional)

  • PBS

  • 1 N NaOH

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as for the cellular tyrosinase activity assay.

  • Melanin Extraction:

    • After treatment, wash the cells with PBS and harvest them.

    • Centrifuge to obtain a cell pellet.

    • Dissolve the cell pellet in 1 N NaOH by heating at 80°C for 1 hour.

  • Measurement:

    • Measure the absorbance of the dissolved melanin at 405 nm using a microplate reader.

  • Calculation:

    • The absorbance is directly proportional to the melanin content.

    • Normalize the melanin content to the number of cells or total protein content.

    • Express the results as a percentage of the control group.

Signaling Pathways

This compound, as a flavonoid, is likely to exert its inhibitory effects on melanogenesis not only by directly targeting tyrosinase but also by modulating the intracellular signaling pathways that regulate its expression and activity. The two primary pathways are the cAMP-dependent pathway and the MAPK/ERK pathway.

cAMP/PKA/CREB/MITF Pathway

This pathway is a major regulator of melanogenesis.

  • Activation: Hormones like α-MSH bind to the melanocortin 1 receptor (MC1R) on melanocytes.

  • Signal Transduction: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • PKA Activation: cAMP activates Protein Kinase A (PKA).

  • CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).

  • MITF Expression: Phosphorylated CREB acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF) and increasing its expression.

  • Tyrosinase Expression: MITF is the master regulator of melanogenic genes. It binds to the promoters of tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), leading to their transcription and subsequent protein synthesis.

This compound may interfere with this pathway at various points, potentially by inhibiting PKA activity or CREB phosphorylation, thereby downregulating MITF and tyrosinase expression.

G cAMP/PKA/CREB/MITF Signaling Pathway in Melanogenesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus aMSH α-MSH MC1R MC1R aMSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB MITF_gene MITF Gene pCREB->MITF_gene activates transcription MITF MITF MITF_gene->MITF expresses TYR_gene TYR Gene MITF->TYR_gene activates transcription Tyrosinase Tyrosinase TYR_gene->Tyrosinase expresses Melanin Melanin Tyrosinase->Melanin produces Broussoflavonol_F This compound Broussoflavonol_F->PKA inhibits? Broussoflavonol_F->CREB inhibits phosphorylation?

Caption: cAMP/PKA/CREB/MITF Signaling Pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, generally acts as a negative regulator of melanogenesis.

  • Activation: Growth factors or other stimuli can activate the Ras/Raf/MEK/ERK cascade.

  • MITF Phosphorylation: Activated ERK phosphorylates MITF at specific serine residues.

  • MITF Degradation: This phosphorylation targets MITF for ubiquitination and subsequent degradation by the proteasome.

  • Reduced Melanogenesis: The degradation of MITF leads to decreased expression of tyrosinase and other melanogenic enzymes, resulting in reduced melanin synthesis.

A 2024 study on this compound in colon cancer cells showed that it can downregulate RAS, p-MEK, and p-ERK protein expressions.[3] This suggests a potential mechanism where this compound could modulate the ERK pathway, although its precise effect on this pathway in melanocytes requires further investigation. If this compound inhibits ERK phosphorylation in melanocytes, it could paradoxically lead to increased MITF stability and melanogenesis. Therefore, the direct inhibition of the tyrosinase enzyme itself is likely the more dominant mechanism for its depigmenting effect.

G MAPK/ERK Signaling Pathway and its Influence on Melanogenesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates pERK p-ERK ERK->pERK MITF MITF pERK->MITF phosphorylates Ub Ubiquitin MITF->Ub ubiquitination Proteasome Proteasome Ub->Proteasome degradation Degraded_MITF Degraded MITF Proteasome->Degraded_MITF Broussoflavonol_F This compound Broussoflavonol_F->Ras downregulates? Broussoflavonol_F->MEK inhibits phosphorylation? Broussoflavonol_F->ERK inhibits phosphorylation?

References

Troubleshooting & Optimization

Improving Broussoflavonol F solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Broussoflavonol F

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vitro experiments?

This compound is a prenylated flavonol, a type of flavonoid compound isolated from plants like Broussonetia papyrifera.[1][2] Like many flavonoids, it is a polyphenolic compound with a hydrophobic structure, leading to poor water solubility.[3] This inherent low aqueous solubility can lead to precipitation in cell culture media or aqueous buffer systems, complicating experimental reproducibility and limiting the achievable concentration range for dose-response studies.[4][5]

Q2: What is the recommended primary solvent for preparing a high-concentration stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a highly recommended aprotic solvent for preparing stock solutions of this compound and other poorly water-soluble flavonoids.[6][7] It can dissolve a wide range of polar and non-polar compounds.[6] For storage, a stock solution in DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months, protected from light, to prevent degradation from repeated freeze-thaw cycles.[8][9]

Q3: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What should I do?

This is a common issue known as "fall-out" or precipitation, which occurs when a drug dissolved in a strong organic solvent is diluted into an aqueous system where it is poorly soluble. The key is to ensure the final concentration of the organic solvent in your medium is well below its cytotoxic level and low enough to keep your compound in solution.

Troubleshooting Steps:

  • Check Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should typically not exceed 0.5%, with many cell lines requiring concentrations as low as 0.1% to avoid solvent-induced artifacts. Vigorously vortex or mix the medium immediately after adding the this compound stock to aid dispersion.

  • Perform a Solubility Test: Before treating cells, test the solubility of your desired final concentration in the cell-free medium. Add the same volume of DMSO stock to the medium, incubate under the same conditions (e.g., 37°C, 5% CO₂), and visually inspect for precipitation over time (e.g., 1, 4, and 24 hours).

  • Lower the Stock Concentration: If precipitation occurs, try lowering the concentration of your DMSO stock solution and adding a correspondingly larger volume to the medium to reach the final desired concentration of this compound. This can sometimes improve dispersion.

  • Explore Alternative Strategies: If lowering the DMSO concentration is not feasible or effective, consider using solubility enhancement techniques such as co-solvents or cyclodextrins.

Q4: I need to minimize organic solvents in my assay. What are some effective alternative solubilization strategies?

There are several established methods to improve the aqueous solubility of flavonoids like this compound.

  • Co-Solvent Systems: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of hydrophobic compounds.[6][10] Common co-solvents used in biological assays include ethanol, polyethylene glycols (PEGs), and propylene glycol.[10][11] A stock solution can be made in a co-solvent system (e.g., 50% Ethanol, 50% PEG400) and then diluted into the aqueous assay buffer.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[5] They can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes.[3][12] This method can significantly increase aqueous solubility, with reports showing solubility increases of over 250-fold for some flavonoids.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[13]

Quantitative Data on Solubility Enhancement

While specific solubility data for this compound is not widely published, the following table summarizes the reported effectiveness of enhancement techniques on other structurally related flavonoids, providing a reasonable expectation of efficacy.

FlavonoidEnhancement TechniqueSolvent/VehicleFold Increase in Solubility
Quercetin Methylated β-CyclodextrinAqueous Media>254-fold[3]
Quercetin Monoolein Aqueous DispersionsWater~80-fold[4]
Chrysin Randomly-Methylated-β-CD (RAMEB)WaterHighest among β-CD derivatives tested[13]
Naringenin β-CyclodextrinWaterConcentration-dependent increase[12]
Multiple Flavonoids Betaine:Glycerol (NaDES)Water49 to 23,850-fold[14]

Experimental Protocols

Protocol 1: Preparing a this compound Stock Solution in DMSO
  • Preparation: Allow the vial of powdered this compound and a vial of anhydrous, sterile DMSO to equilibrate to room temperature.

  • Calculation: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Add the calculated volume of DMSO to the this compound powder.

  • Solubilization: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[8][9]

Protocol 2: Enhancing Aqueous Solubility with β-Cyclodextrins

This protocol uses the kneading method to prepare a flavonoid-cyclodextrin complex.

  • Molar Ratio: Determine the desired molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 or 1:2 ratio is a common starting point.[13]

  • Mixing: Weigh the appropriate amounts of this compound and HP-β-CD and place them in a glass mortar.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture. Knead thoroughly with a pestle for 30-45 minutes to form a homogeneous, paste-like consistency.

  • Drying: Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved, resulting in a solid powder of the inclusion complex.

  • Reconstitution: The resulting powder can now be dissolved directly in your aqueous assay buffer or cell culture medium. The solubility should be markedly improved compared to the free compound.

  • Validation (Optional): The formation of the inclusion complex can be confirmed using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).[15]

Visual Guides: Workflows and Pathways

G cluster_0 start Precipitation of this compound in Aqueous Medium q1 Is final DMSO concentration >0.5%? start->q1 a1_yes Reduce DMSO stock concentration and adjust dilution factor. q1->a1_yes Yes a1_no Vortex vigorously during dilution. Perform solubility test in cell-free medium. q1->a1_no No q2 Is precipitation still observed? a1_yes->q2 a2_yes Use a solubility enhancement strategy. q2->a2_yes Yes end_ok Solution is clear. Proceed with experiment. q2->end_ok No end_fail Compound is not sufficiently soluble at the desired concentration. a2_yes->end_fail a1_no->q2

Caption: Troubleshooting workflow for addressing this compound precipitation.

G BFF This compound RAS RAS BFF->RAS inhibits BRAF p-BRAF BFF->BRAF inhibits MEK p-MEK BFF->MEK inhibits ERK p-ERK BFF->ERK inhibits HER2 HER2 HER2->RAS RAS->BRAF BRAF->MEK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation promotes

Caption: this compound inhibits the HER2-RAS-MEK-ERK signaling pathway.[16]

References

Broussoflavonol F stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Broussoflavonol F. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound powder and stock solutions?

For long-term storage of the solid compound, it is recommended to store this compound powder at -20°C for up to two years.[1]

For stock solutions, the stability depends on the storage temperature and solvent. General recommendations are as follows:

  • In DMSO at -80°C: Stable for up to 6 months.[2]

  • In DMSO at -20°C: Stable for up to 1 month, protected from light.[1][2]

  • In DMSO at 4°C: Stable for up to 2 weeks.[1]

It is advisable to prepare fresh solutions for immediate use whenever possible.[1] If preparing stock solutions in advance, aliquot them into tightly sealed vials to avoid repeated freeze-thaw cycles.[1][2] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[1]

2. What solvents are suitable for dissolving this compound?

This compound is soluble in DMSO at a concentration of 100 mg/mL (236.70 mM), though ultrasonic treatment may be necessary.[2] It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact solubility.[2]

3. I am observing a decrease in the activity of my this compound solution. What could be the cause?

A decrease in the biological activity of a this compound solution could be attributed to several factors related to its stability:

  • Improper Storage: Storing the solution at a higher temperature or for a longer period than recommended can lead to degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can degrade the compound. It is best to store it in single-use aliquots.[2]

  • Exposure to Light: Flavonoids, in general, are sensitive to light, which can cause photodegradation. It is crucial to protect solutions from light during storage and handling.

  • Oxidation: The presence of oxygen can lead to the oxidative degradation of flavonoids. While specific data for this compound is not available, this is a common degradation pathway for this class of compounds.

  • pH of the Medium: The stability of flavonoids is often pH-dependent. While specific studies on this compound are lacking, other flavonols have shown pH-dependent stability.

4. Are there any known degradation products of this compound?

Currently, there is no specific information available in the scientific literature detailing the identified degradation products of this compound. However, based on the general knowledge of flavonoid degradation, potential degradation could involve oxidation of the polyphenol structure and cleavage of the heterocyclic ring. The prenyl groups on the this compound molecule may also be susceptible to oxidative degradation.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in solution.1. Prepare fresh stock solutions of this compound for each experiment. 2. Ensure proper storage of stock solutions (aliquoted, at -80°C, protected from light). 3. Minimize the exposure of the working solutions to light and ambient temperature.
Precipitate formation in the final dilution Poor solubility in the aqueous experimental medium.1. Ensure the final concentration of DMSO in the aqueous medium is kept low and consistent across all experiments. 2. Consider using a surfactant or other solubilizing agent, but first, verify its compatibility with your experimental system.
Loss of compound during analysis (e.g., HPLC) Adsorption to vials or tubing; instability in the mobile phase.1. Use silanized glass vials or low-adsorption plasticware. 2. Check the pH of your mobile phase; flavonoid stability can be pH-dependent. Acidifying the mobile phase with a small amount of formic or acetic acid can sometimes improve the stability of flavonoids during analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Ultrasonic bath

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 236.7 µL of DMSO to 1 mg of this compound).

    • If necessary, sonicate the solution in an ultrasonic bath for a few minutes to ensure complete dissolution.

    • Aliquot the stock solution into single-use, tightly sealed amber vials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: General Forced Degradation Study for this compound

This protocol is a general guideline for assessing the stability of this compound under various stress conditions. Specific concentrations and time points may need to be optimized.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 0.1 M HCl

    • 0.1 M NaOH

    • 3% Hydrogen peroxide (H₂O₂)

    • Phosphate buffer (pH 7.4)

    • HPLC system with a C18 column and UV detector

    • Photostability chamber

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for various time points.

    • Oxidative Degradation: Mix an aliquot of the this compound stock solution with 3% H₂O₂. Incubate at room temperature, protected from light, for various time points.

    • Thermal Degradation: Dilute the this compound stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4). Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.

    • Photodegradation: Expose a solution of this compound in a suitable solvent to light in a photostability chamber. A control sample should be kept in the dark.

    • Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to observe the formation of any degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolventTemperatureDurationLight Protection
Powder--20°CUp to 2 yearsNot specified
Stock SolutionDMSO-80°CUp to 6 monthsRecommended
Stock SolutionDMSO-20°CUp to 1 monthRequired
Stock SolutionDMSO4°CUp to 2 weeksRequired

Visualizations

Broussoflavonol_F_Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_experiment Experimental Use cluster_analysis Stability Analysis (Optional) BFF_powder This compound (Solid) Stock_Solution Stock Solution (e.g., 10 mM) BFF_powder->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Aliquots Aliquot into single-use vials Stock_Solution->Aliquots Storage_Condition Store at -80°C (Protected from light) Aliquots->Storage_Condition Working_Solution Prepare Working Solution Storage_Condition->Working_Solution Thaw one aliquot Experiment In vitro / In vivo Experiment Working_Solution->Experiment Forced_Degradation Forced Degradation (Acid, Base, Heat, Light, Oxid.) Working_Solution->Forced_Degradation HPLC_Analysis HPLC Analysis Forced_Degradation->HPLC_Analysis

Caption: Experimental workflow for the preparation, storage, and use of this compound solutions.

HER2_RAS_MEK_ERK_Pathway HER2 HER2 RAS RAS HER2->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK p ERK ERK MEK->ERK p Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation BFF This compound BFF->HER2 BFF->RAS BFF->BRAF p BFF->MEK p BFF->ERK p

Caption: this compound modulates the HER2-RAS-MEK-ERK signaling pathway in colon cancer.[3]

References

Technical Support Center: Broussoflavonol F Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Broussoflavonol F.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Extraction Yield Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for this compound, a prenylated flavonoid.- Solvent Selection: Use solvents of intermediate polarity such as ethanol, methanol, or acetone. Ethanol is a commonly used and effective solvent for flavonoids.[1][2] - Solvent Combination: Employ binary or ternary solvent systems. For instance, mixtures of ethanol or methanol with water can enhance extraction efficiency by modifying the overall polarity.[2] - Solvent-to-Solid Ratio: Optimize the solvent-to-solid ratio; a higher volume of solvent can improve extraction but may complicate downstream processing. A ratio of 1:12 (g/ml) has been used for microwave-assisted extraction of flavonoids from Broussonetia papyrifera.
Inefficient Extraction Method: Passive extraction methods like maceration may not be sufficient to disrupt plant cell walls and release the target compound.- Assisted Extraction Techniques: Employ ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[1][2] UAE utilizes acoustic cavitation to enhance solvent penetration, while MAE uses microwave energy to heat the solvent and plant matrix, accelerating extraction.[1] - Optimize Extraction Parameters: For UAE, optimize power, temperature, and time. For MAE, optimize microwave power and irradiation time.
Degradation of this compound: Flavonoids, especially those with multiple hydroxyl groups like this compound, can be susceptible to degradation at high temperatures and extreme pH levels.[1][3][4]- Temperature Control: Avoid prolonged exposure to high temperatures. If using heat, optimize the temperature and duration. For example, in MAE, a shorter extraction time is generally preferred.[1] - pH Control: Maintain a slightly acidic to neutral pH during extraction. Acidic conditions (pH 2.5-3.5) have been shown to improve the recovery of some flavonoids.[5]
Co-extraction of Impurities Non-selective Extraction: The chosen solvent system may be co-extracting a wide range of other compounds from the plant matrix, such as chlorophylls, lipids, and other flavonoids.[6]- Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract. For example, partition the aqueous extract with a non-polar solvent like hexane to remove lipids and chlorophyll, followed by extraction with a solvent of intermediate polarity like ethyl acetate to enrich the flavonoid fraction. - Pre-purification: Use solid-phase extraction (SPE) to perform an initial cleanup of the crude extract before column chromatography.
Presence of Structurally Similar Flavonoids: Broussonetia papyrifera contains a variety of other flavonoids that are structurally similar to this compound, making separation challenging.- High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) or flash chromatography with high-resolution stationary phases. - Optimize Mobile Phase: Develop a gradient elution method to effectively separate compounds with similar polarities.
Poor Purification Resolution Inappropriate Stationary Phase: The selected adsorbent for column chromatography (e.g., silica gel, Sephadex) may not provide adequate separation.- Stationary Phase Selection: Test different stationary phases. Silica gel is commonly used for flavonoid separation. Sephadex LH-20 is effective for separating compounds based on size and polarity. Macroporous resins (e.g., AB-8) can also be used for initial purification and enrichment.[2] - Column Packing: Ensure the column is packed uniformly to avoid channeling and band broadening.
Suboptimal Mobile Phase: The solvent system used for elution may not have the correct polarity to achieve good separation.- Solvent System Optimization: Systematically vary the solvent composition of the mobile phase. A common approach for flavonoids on silica gel is a gradient of a non-polar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate or methanol). - Isocratic vs. Gradient Elution: For complex mixtures, a gradient elution is generally more effective than an isocratic elution.
Compound Degradation During Purification Exposure to Light and Air: Flavonoids can be sensitive to light and oxidation.- Protect from Light: Wrap chromatography columns and collection vessels in aluminum foil. - Inert Atmosphere: If possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
Acidic or Basic Conditions: The stationary phase or mobile phase additives may cause degradation.- Neutralize Stationary Phase: If using silica gel, which can be slightly acidic, it can be neutralized by washing with a suitable solvent system containing a small amount of a weak base like triethylamine. - Avoid Harsh Additives: Use mild mobile phase modifiers if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from Broussonetia papyrifera?

A1: While there is no single "best" solvent, ethanol and methanol are commonly and effectively used for extracting flavonoids from Broussonetia papyrifera.[1][2] The choice of solvent often depends on the subsequent purification steps and the desired purity of the initial extract. Using a mixture of ethanol and water (e.g., 70% ethanol) can be a good starting point, as it balances polarity to efficiently extract a range of flavonoids, including prenylated ones like this compound.

Q2: I am getting a very low yield of this compound. What can I do to improve it?

A2: Low yield can be due to several factors. First, ensure you are using the appropriate plant part, as this compound is primarily found in the roots and twigs of Broussonetia papyrifera.[2] Second, consider using an assisted extraction technique like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[1] Finally, be mindful of potential degradation. Avoid excessive heat and prolonged extraction times.

Q3: My purified this compound is not pure. What are the likely impurities and how can I remove them?

A3: Common impurities in flavonoid extractions from plants include other structurally similar flavonoids, phenolic compounds, lipids, and pigments like chlorophyll.[6] To improve purity, you can employ a multi-step purification strategy. After initial extraction, a liquid-liquid partitioning step can remove highly non-polar and polar impurities. This is typically followed by column chromatography, possibly using different stationary phases sequentially (e.g., silica gel followed by Sephadex LH-20) to separate compounds based on different chemical properties.

Q4: How can I monitor the presence and purity of this compound during my experiments?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for analyzing and quantifying flavonoids like this compound. A reversed-phase C18 column is commonly used with a mobile phase gradient of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent like methanol or acetonitrile. The UV detection wavelength can be set around 280 nm or 340 nm, which are common absorbance maxima for flavonoids. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Q5: What are the optimal storage conditions for this compound?

A5: As a flavonoid, this compound should be stored in a cool, dark, and dry place to prevent degradation from heat, light, and oxidation. For long-term storage, it is recommended to store it as a solid in a tightly sealed container at -20°C or -80°C.[7] If in solution, it should be stored in a dark vial at low temperatures and used as quickly as possible.

Experimental Protocols

General Extraction of Flavonoids from Broussonetia papyrifera

This protocol is a general guideline and may require optimization for maximizing the yield of this compound.

  • Plant Material Preparation:

    • Obtain fresh or dried roots and twigs of Broussonetia papyrifera.

    • Wash the plant material thoroughly to remove any dirt and contaminants.

    • Dry the material in a well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

    • Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Weigh the powdered plant material.

    • Suspend the powder in an appropriate solvent (e.g., 70% ethanol) in a flask. A common solid-to-solvent ratio is 1:10 to 1:20 (w/v).

    • Choose one of the following extraction methods:

      • Maceration: Let the mixture stand at room temperature for 24-72 hours with occasional shaking.

      • Soxhlet Extraction: Extract the powder in a Soxhlet apparatus for 6-8 hours. Note that the continuous heating in this method may lead to the degradation of some flavonoids.[4]

      • Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

      • Microwave-Assisted Extraction (MAE): Place the mixture in a microwave extractor and apply microwave power for a short duration (e.g., 5-15 minutes).

  • Filtration and Concentration:

    • Filter the mixture through filter paper or a sintered glass funnel to separate the extract from the solid plant residue.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

General Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriate stationary phase (e.g., silica gel 60, 70-230 mesh).

    • Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.

    • Add a small layer of sand on top of the silica gel bed to protect it during sample and solvent loading.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.

    • Alternatively, for extracts that are not fully soluble, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-extract mixture to the top of the column.

  • Elution:

    • Start the elution with a non-polar solvent (e.g., 100% hexane or a mixture of hexane and ethyl acetate with a low percentage of ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution.

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Combine the fractions that show a high concentration of the target compound.

    • Evaporate the solvent from the combined fractions to obtain the purified this compound. Further purification steps may be necessary to achieve high purity.

Visualizations

Extraction_Workflow plant_material Broussonetia papyrifera (Roots and Twigs) grinding Grinding plant_material->grinding extraction Extraction (e.g., 70% Ethanol, UAE/MAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Flavonoid Extract concentration->crude_extract

Figure 1. General workflow for the extraction of flavonoids from Broussonetia papyrifera.

Purification_Workflow crude_extract Crude Extract partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) crude_extract->partitioning column_chromatography Column Chromatography (Silica Gel, Gradient Elution) partitioning->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection analysis Fraction Analysis (TLC/HPLC) fraction_collection->analysis combine_fractions Combine Pure Fractions analysis->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation pure_bff Purified this compound evaporation->pure_bff

Figure 2. General workflow for the purification of this compound.

Troubleshooting_Logic start Low Yield or Purity? check_extraction Review Extraction Protocol start->check_extraction Yes check_purification Review Purification Protocol start->check_purification Yes solvent Optimize Solvent? check_extraction->solvent method Change Extraction Method? check_extraction->method conditions Adjust T/pH? check_extraction->conditions stationary_phase Change Stationary Phase? check_purification->stationary_phase mobile_phase Optimize Mobile Phase? check_purification->mobile_phase solution_extraction Use UAE/MAE, adjust solvent ratio & polarity. solvent->solution_extraction Yes method->solution_extraction Yes conditions->solution_extraction Yes solution_purification Try different adsorbents (Silica, Sephadex), develop gradient elution. stationary_phase->solution_purification Yes mobile_phase->solution_purification Yes

Figure 3. A logical troubleshooting flow for this compound extraction and purification.

References

Technical Support Center: Optimizing Broussoflavonol F Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Broussoflavonol F dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Researchers may encounter several challenges during in vivo studies with this compound. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Solubility of this compound This compound, like many flavonoids, has low aqueous solubility.[1] The prenyl group can further increase lipophilicity.[2][3]- Use a co-solvent system. A common vehicle for lipophilic compounds is a mixture of DMSO, PEG300, and saline or PBS.[4] For example, a stock solution can be prepared in DMSO and then diluted with PEG300 and saline. - Sonication or gentle heating may aid in dissolution. - Prepare fresh solutions before each administration to avoid precipitation.
Precipitation of Compound Upon Injection The vehicle used may be miscible with the compound in the vial but not with physiological fluids, leading to precipitation at the injection site.- Reduce the concentration of the injected solution by increasing the injection volume (within acceptable limits for the animal model). - Test the solubility of the final formulation in a buffer that mimics physiological pH and ionic strength before in vivo administration.
Inconsistent Efficacy at a Given Dose - Variability in Administration: Inconsistent injection technique (e.g., subcutaneous vs. true intraperitoneal injection) can affect absorption.[5] - Animal Variability: Differences in animal age, weight, and health status can influence drug metabolism and response. - Compound Degradation: Improper storage of stock solutions can lead to reduced potency.- Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., intraperitoneal injection). - Standardize animal characteristics for each experimental group. - Aliquot and store stock solutions at -20°C or -80°C and protect from light to prevent degradation.[6]
Observed Toxicity or Adverse Effects - The dose may be too high, approaching the maximum tolerated dose (MTD). - The vehicle (e.g., high concentrations of DMSO) may be causing toxicity.- Conduct a dose-ranging study to determine the MTD in your specific animal model. - Include a vehicle-only control group to assess the toxicity of the solvent. - Monitor animals closely for signs of toxicity such as weight loss, lethargy, or ruffled fur.
Lack of Efficacy at Previously Reported Doses - Different Animal Model: The pharmacokinetics and pharmacodynamics of this compound may differ between animal strains or species. - Tumor Model Differences: The sensitivity of the tumor cell line to this compound may vary. - Low Bioavailability: Prenylated flavonoids may have decreased plasma absorption.[2]- Re-evaluate the optimal dose in your specific experimental model. - Confirm the in vitro sensitivity of your cell line to this compound. - Consider alternative routes of administration that may improve bioavailability, although intraperitoneal injection generally provides good systemic exposure.[7]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo mouse model of cancer?

A recent study demonstrated that intraperitoneal administration of this compound at a dose of 10 mg/kg suppressed tumor growth in HCT116 tumor-bearing mice.[4] This can be a good starting point for your own in vivo efficacy studies. However, it is crucial to perform a dose-ranging study to determine the optimal dose and maximum tolerated dose (MTD) in your specific animal and disease model.

Q2: How should I prepare this compound for intraperitoneal injection?

Due to its low aqueous solubility, a co-solvent system is recommended. While a specific vehicle for this compound has not been detailed in the primary literature, a common approach for similar compounds is to first dissolve it in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with a vehicle such as polyethylene glycol 300 (PEG300) and saline or phosphate-buffered saline (PBS). It is recommended to keep the final concentration of DMSO as low as possible (ideally below 10%) to avoid solvent toxicity. Always prepare fresh solutions for administration.

Q3: What are the known signaling pathways affected by this compound?

This compound has been shown to exhibit anti-proliferative and anti-angiogenesis effects in colon cancer by modulating the HER2-RAS-MEK-ERK pathway.[4] It downregulates the expression of HER2, RAS, p-BRAF, p-MEK, and p-ERK.[4]

Q4: Are there any data on the pharmacokinetics or toxicity of this compound?

Currently, there is limited publicly available data on the detailed pharmacokinetic profile (absorption, distribution, metabolism, and excretion) or the LD50 of this compound. For novel compounds, it is advisable to conduct preliminary toxicity studies. These can range from acute single-dose studies to determine the MTD to more comprehensive repeated-dose studies. General observations should include monitoring body weight, food and water intake, clinical signs of distress, and post-mortem analysis of major organs.

Q5: What are some common challenges with in vivo studies of prenylated flavonoids like this compound?

Prenylated flavonoids, while often exhibiting enhanced biological activity, can present challenges in in vivo studies.[2] Their increased lipophilicity can lead to poor solubility in aqueous vehicles.[2] Furthermore, the prenyl group may decrease bioavailability and plasma absorption.[2] Therefore, careful formulation and dose optimization are critical for successful in vivo experiments.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from in vitro and in vivo studies.

ParameterValueCell Line / Animal ModelSource
In Vitro IC50 Not explicitly stated, but effective concentrations for anti-proliferative activity are in the range of 1.25-5 µM.HCT116 and LoVo colon cancer cells[4]
In Vivo Efficacious Dose 10 mg/kg (intraperitoneal administration)HCT116 tumor-bearing mice[4]
Molecular Weight 422.47 g/mol N/A[6]

Experimental Protocols

Key Experiment: In Vivo Antitumor Activity in a Xenograft Mouse Model

This protocol is based on the methodology described for testing the in vivo efficacy of this compound in a colon cancer xenograft model.[4]

  • Animal Model: Female BALB/c nude mice (4-6 weeks old).

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of serum-free medium into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into a vehicle control group and a this compound treatment group.

  • Compound Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

    • On the day of injection, dilute the stock solution with a vehicle (e.g., a mixture of PEG300 and saline) to the final desired concentration. The final DMSO concentration should be minimized.

    • Administer this compound at a dose of 10 mg/kg via intraperitoneal injection daily or on a predetermined schedule.

    • Administer an equivalent volume of the vehicle solution to the control group.

  • Monitoring:

    • Measure tumor volume and body weight every 2-3 days.

    • Monitor the general health of the animals daily.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis such as Western blotting for target proteins (e.g., Ki-67, CD31, HER2, RAS, p-MEK, p-ERK).

Visualizations

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 RAS RAS HER2->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation_Angiogenesis Cell Proliferation & Angiogenesis ERK->Proliferation_Angiogenesis Promotes Broussoflavonol_F This compound Broussoflavonol_F->HER2

Caption: this compound inhibits the HER2-RAS-MEK-ERK signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., BALB/c nude mice) Cell_Implantation Implant Tumor Cells (e.g., HCT116) Animal_Model->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Dosing Administer this compound (e.g., 10 mg/kg IP) or Vehicle Randomization->Dosing Monitoring Monitor Tumor Volume & Animal Health Dosing->Monitoring Endpoint Euthanasia & Tumor Excision Monitoring->Endpoint Data_Analysis Analyze Tumor Weight & Protein Expression Endpoint->Data_Analysis

Caption: Workflow for in vivo efficacy testing of this compound.

Troubleshooting_Logic Start In Vivo Experiment with this compound Problem Encountering an Issue? Start->Problem Solubility Poor Solubility? Problem->Solubility Yes Continue Continue Experiment Problem->Continue No Toxicity Toxicity Observed? Solubility->Toxicity No Solution_Solubility Optimize Vehicle (Co-solvents, Sonication) Solubility->Solution_Solubility Yes Efficacy Lack of Efficacy? Toxicity->Efficacy No Solution_Toxicity Conduct Dose-Ranging Study (Determine MTD) Toxicity->Solution_Toxicity Yes Solution_Efficacy Verify Dose & Model (Re-evaluate Dose, Check Cell Line Sensitivity) Efficacy->Solution_Efficacy Yes Efficacy->Continue No Solution_Solubility->Start Solution_Toxicity->Start Solution_Efficacy->Start

Caption: Logical workflow for troubleshooting in vivo this compound studies.

References

Broussoflavonol F Technical Support Center: Overcoming Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Broussoflavonol F in cancer cell studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Disclaimer: While this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, direct evidence of its ability to reverse multidrug resistance (MDR) is currently limited. The information provided herein on resistance reversal is largely based on studies of structurally similar prenylated flavonoids, such as icariin and baicalein. These related compounds have been shown to overcome chemoresistance, and their mechanisms may offer insights into the potential of this compound.

Frequently Asked Questions (FAQs)

General Properties and Mechanism of Action

Q1: What is this compound and what is its known anti-cancer activity?

A1: this compound is a prenylated flavonoid that has shown cytotoxic effects against several cancer cell lines. Its primary known anti-cancer activities include inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby inhibiting cancer cell proliferation.[1]

Q2: What are the key signaling pathways affected by this compound?

A2: In colon cancer cells, this compound has been shown to modulate the HER2-RAS-MEK-ERK signaling pathway.[1] It downregulates the expression of key proteins in this pathway, leading to the suppression of cell proliferation.[1] Due to its structural similarity to other flavonoids, it is hypothesized that this compound may also influence other pathways implicated in cancer progression and resistance, such as the PI3K/Akt/mTOR and STAT3 pathways.

Broussoflavonol_F_Signaling_Pathway BFF This compound HER2 HER2 BFF->HER2 Apoptosis Apoptosis BFF->Apoptosis RAS RAS HER2->RAS pBRAF p-BRAF RAS->pBRAF pMEK p-MEK pBRAF->pMEK pERK p-ERK pMEK->pERK Proliferation Cell Proliferation & Angiogenesis pERK->Proliferation

This compound inhibits the HER2-RAS-MEK-ERK pathway and induces apoptosis.
Overcoming Drug Resistance (Inferred from Structurally Similar Flavonoids)

Q3: Can this compound reverse multidrug resistance (MDR) in cancer cells?

A3: While direct studies on this compound are lacking, other prenylated flavonoids like icariin and baicalein have been shown to reverse MDR in various cancer cell lines.[2][3] The proposed mechanisms include the inhibition of drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1), and the modulation of resistance-related signaling pathways.[2][4] Given its structure, it is plausible that this compound may exert similar effects.

Q4: How might this compound interact with efflux pumps like P-glycoprotein (ABCB1)?

A4: Structurally similar flavonoids have been observed to inhibit the function of P-glycoprotein (ABCB1).[4] This inhibition can occur through competitive binding to the transporter, interfering with ATP hydrolysis that powers the pump, or by downregulating the expression of the ABCB1 gene.[5] This leads to an increased intracellular concentration of chemotherapeutic drugs, thereby restoring their cytotoxic efficacy. Prenylated flavonoids, in particular, may have a strong affinity for P-glycoprotein due to their lipophilic nature.[6][7]

Efflux_Pump_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (ABCB1) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug Drug_in->Pgp Enters BFF This compound (or similar flavonoid) BFF->Pgp Inhibition Extracellular Extracellular Intracellular Intracellular

Proposed mechanism of this compound in overcoming drug resistance.

Troubleshooting Guides

Cell Viability and Cytotoxicity Assays

Problem: Inconsistent IC50 values for this compound.

  • Possible Cause 1: Cell density. The initial number of cells seeded can significantly impact the final reading.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. Ensure cells are in the logarithmic growth phase during treatment.

  • Possible Cause 2: Compound solubility. this compound, like many flavonoids, may have limited solubility in aqueous media.

    • Solution: Prepare a high-concentration stock solution in DMSO and ensure the final DMSO concentration in your assay is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Possible Cause 3: Incubation time. The duration of drug exposure can affect the IC50 value.

    • Solution: Standardize the incubation time for all experiments. For initial characterization, a 48- or 72-hour incubation is common.

Problem: High background in MTT/XTT assays.

  • Possible Cause: Contamination of media or reagents.

    • Solution: Use fresh, sterile media and reagents. Filter-sterilize your this compound stock solution if you suspect contamination.

Resistance Reversal Experiments

Problem: No significant reversal of resistance observed when combining this compound with a chemotherapeutic agent.

  • Possible Cause 1: Sub-optimal concentration of this compound. The concentration of the reversal agent is critical.

    • Solution: Use a non-toxic or minimally toxic concentration of this compound in combination with a range of concentrations of the chemotherapeutic drug. Determine the IC50 of this compound alone first to guide your concentration selection.

  • Possible Cause 2: The resistance mechanism in your cell line is not mediated by an efflux pump that this compound can inhibit.

    • Solution: Characterize the resistance mechanism of your cell line. If it's not related to ABC transporters, this compound may not be an effective reversal agent. Consider investigating other resistance pathways.

  • Possible Cause 3: Inappropriate experimental design for assessing synergy.

    • Solution: Use a checkerboard assay with various concentrations of both this compound and the chemotherapeutic drug to systematically evaluate for synergistic, additive, or antagonistic effects. Calculate the Combination Index (CI) to quantify the interaction.

Quantitative Data Summary

The following tables summarize cytotoxicity data for this compound and the resistance-reversing effects of structurally similar prenylated flavonoids.

Table 1: Cytotoxicity of this compound in Colon Cancer Cell Lines

Cell LineTreatmentConcentration (µM)EffectReference
HCT116This compound1.25 - 5Suppression of cell proliferation[1]
LoVoThis compound1.25 - 5Suppression of cell proliferation[1]

Table 2: Resistance Reversal by the Structurally Similar Flavonoid Icariin

Cell LineChemotherapeutic AgentIcariin Conc. (µM)Fold Reversal of ResistanceReference
MG-63/DOX (Doxorubicin-resistant osteosarcoma)Doxorubicin1 - 10Not explicitly quantified, but significant sensitization observed[2]
SKVCR (Cisplatin-resistant ovarian cancer)Cisplatin20Not explicitly quantified, but enhanced chemosensitivity reported[8]

Table 3: IC50 Values of the Structurally Similar Prenylated Flavonoid Xanthohumol in Cancer Cell Lines

Cell LineIC50 (µM)Reference
SW480 (Colon cancer)3.6[9]
SW620 (Colon cancer)7.3[9]
LoVo/Dx (Doxorubicin-resistant colon cancer)~10[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and/or a chemotherapeutic agent) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Efflux Pump Activity Assay (Rhodamine 123 Efflux Assay)
  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.

  • Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1-2 hours.

  • Substrate Loading: Add the P-gp substrate Rhodamine 123 to the wells and incubate to allow for cellular uptake.

  • Efflux: Wash the cells and incubate in fresh medium (with or without the inhibitor) to allow for efflux of Rhodamine 123.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Increased intracellular fluorescence in the presence of this compound indicates inhibition of efflux pump activity.

Experimental_Workflow_Resistance_Reversal start Start seed_cells Seed Resistant Cancer Cells start->seed_cells treat Treat with: 1. Chemo Drug Alone 2. BFF Alone 3. Chemo Drug + BFF seed_cells->treat incubate Incubate (e.g., 72h) treat->incubate mtt_assay Perform MTT Assay incubate->mtt_assay calc_ic50 Calculate IC50 of Chemo Drug mtt_assay->calc_ic50 compare Compare IC50 with and without BFF calc_ic50->compare end Determine Resistance Reversal compare->end

Workflow for assessing resistance reversal using a cytotoxicity assay.

References

Minimizing off-target effects of Broussoflavonol F

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Broussoflavonol F. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential off-target effects. Here you will find frequently asked questions (FAQs) and troubleshooting guides to support your experimental work.

Frequently Asked Questions (FAQs)

1. What is the primary known mechanism of action for this compound?

This compound is a prenylated flavonoid that has demonstrated anti-proliferative and anti-angiogenesis properties. Its primary mechanism of action in colon cancer involves the modulation of the HER2-RAS-MEK-ERK signaling pathway. It has been shown to downregulate the protein expression of HER2, RAS, p-BRAF, p-MEK, and p-ERK[1]. In hepatocellular carcinoma (HepG2 cells), polyphenols from Broussonetia papyrifera, including compounds like this compound, have been found to induce apoptosis by inactivating the ERK and AKT signaling pathways[2].

2. What are the potential off-target effects of this compound?

While specific off-target interactions of this compound are not extensively documented in current literature, like many small molecules, it has the potential to interact with unintended targets. Off-target effects can arise from interactions with proteins that have similar binding pockets to its intended targets or through other non-specific interactions[3][4]. Researchers should empirically determine and validate the specificity of this compound in their experimental model.

3. How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for ensuring that the observed phenotype is a direct result of the intended target modulation. Key strategies include:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound by performing a thorough dose-response analysis in your specific cell line or model system.

  • Use of Control Compounds: Include structurally related but inactive compounds as negative controls to differentiate specific from non-specific effects.

  • Target Engagement Assays: Confirm that this compound is interacting with its intended target within the cell at the concentrations used[5]. The Cellular Thermal Shift Assay (CETSA) is a valuable method for this purpose[5][6].

  • Phenotypic Screening: Employ multiple, independent assays to confirm the biological outcome. This can help to ensure that the observed phenotype is not an artifact of a single assay.

  • Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of this compound and known protein binding sites[4][7][8].

4. At what concentrations does this compound typically show activity?

The effective concentration of this compound can vary between cell lines and experimental conditions. For instance, in HCT116 and LoVo colon cancer cell lines, concentrations between 1.25-5 µM have been shown to suppress cell proliferation[1]. It is essential to determine the optimal concentration for your specific system through empirical testing.

Troubleshooting Guides

Issue 1: High Cellular Toxicity or Unexpected Phenotypes

If you observe excessive cell death, unexpected morphological changes, or other phenotypes that are inconsistent with the known on-target effects of this compound, consider the following troubleshooting steps:

  • Hypothesis: The observed effects may be due to off-target activity or compound toxicity at the concentration used.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the purity and stability of your this compound stock.

    • Optimize Concentration: Perform a detailed dose-response curve to identify a therapeutic window where on-target effects are observed without significant toxicity.

    • Reduce Incubation Time: Shorter exposure times may be sufficient to achieve the desired on-target effect while minimizing toxicity.

    • Control Experiments: Use a negative control compound to determine if the observed toxicity is specific to this compound.

    • Rescue Experiments: If possible, perform a rescue experiment by overexpressing the target protein to see if this reverses the observed phenotype.

Issue 2: Discrepancy Between In Vitro and In Vivo Results

Discrepancies between cell-based assays and animal models can arise from various factors.

  • Hypothesis: Differences in compound metabolism, bioavailability, or the complexity of the in vivo environment may contribute to the observed discrepancies.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in your animal model.

    • Target Engagement in Tissue: Confirm that this compound is reaching and engaging with its target in the relevant tissues using techniques like CETSA on tissue lysates[5].

    • In Vivo Efficacy Studies: In a study on HCT116 tumor-bearing mice, intraperitoneal administration of 10 mg/kg of this compound suppressed tumor growth[1]. This provides a starting point for dose-ranging studies in your model.

    • Consider the Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture and can influence drug response.

Data Presentation

Table 1: On-Target Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayConcentration RangeObserved EffectReference
HCT116Colon CancerMTT, BrdU, Colony Formation1.25-5 µMAnti-proliferative, Apoptosis, G0/G1 cell cycle arrest[1]
LoVoColon CancerMTT, BrdU, Colony Formation1.25-5 µMAnti-proliferative, Apoptosis, G0/G1 cell cycle arrest[1]
HMEC-1Human Microvascular EndothelialScratch Wound Healing, Tube Formation2.5-5 µMAnti-angiogenesis[1]
HepG2Hepatocellular CarcinomaMTT62.5-500 µg/mLProliferation inhibition, Apoptosis[2]

Table 2: Template for Presenting On-Target vs. Off-Target Activity

TargetAssay TypeThis compound IC50/EC50Notes
On-Target
p-MEKWestern BlotUser-definedExpected to decrease
p-ERKWestern BlotUser-definedExpected to decrease
Potential Off-Targets
Kinase Panel ScreenKinase AssayUser-definedScreen against a panel of kinases to identify potential off-targets.
Protein XBinding AssayUser-definedIdentified through computational screening or affinity proteomics.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the engagement of this compound with its intracellular targets by measuring changes in the thermal stability of the target protein upon ligand binding[5][6].

  • Cell Treatment: Treat cultured cells with either vehicle control or various concentrations of this compound for a specified duration.

  • Harvest and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heat Shock: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the samples to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Affinity-Based Pull-Down for Off-Target Identification

This method helps identify proteins that directly interact with this compound[6].

  • Probe Synthesis: Synthesize a derivative of this compound conjugated to an affinity tag (e.g., biotin) through a linker. Ensure the modification does not abrogate its biological activity.

  • Cell Lysate Preparation: Prepare a cell lysate from the model system of interest.

  • Incubation: Incubate the biotinylated this compound probe with the cell lysate to allow for binding to target and off-target proteins.

  • Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe along with its interacting proteins[6].

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Validation: Validate potential off-targets identified through mass spectrometry using orthogonal methods such as CETSA or Western blotting.

Visualizations

Broussoflavonol_F_Signaling_Pathway cluster_membrane Cell Membrane HER2 HER2 RAS RAS HER2->RAS BRAF p-BRAF RAS->BRAF MEK p-MEK BRAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Broussoflavonol_F This compound Broussoflavonol_F->HER2 Broussoflavonol_F->RAS Broussoflavonol_F->BRAF Broussoflavonol_F->MEK Broussoflavonol_F->ERK

Caption: this compound inhibits the HER2-RAS-MEK-ERK signaling pathway.

Off_Target_Identification_Workflow start Start: this compound affinity_proteomics Affinity Proteomics (e.g., Pull-down) start->affinity_proteomics computational_screening Computational Screening (e.g., Docking) start->computational_screening candidate_off_targets Candidate Off-Targets affinity_proteomics->candidate_off_targets computational_screening->candidate_off_targets validation Validation Assays candidate_off_targets->validation cetsa CETSA validation->cetsa knockdown siRNA/CRISPR Knockdown validation->knockdown confirmed_off_targets Confirmed Off-Targets cetsa->confirmed_off_targets knockdown->confirmed_off_targets

Caption: Workflow for identifying potential off-targets of this compound.

Troubleshooting_Guide start Unexpected Phenotype or High Toxicity Observed check_concentration Is the concentration optimized? start->check_concentration optimize Perform Dose-Response Curve check_concentration->optimize No check_target_engagement Is the on-target engaged? check_concentration->check_target_engagement Yes optimize->check_concentration cetsa Perform CETSA check_target_engagement->cetsa No off_target_screen Potential Off-Target Effect: Perform Off-Target Screen check_target_engagement->off_target_screen No, or phenotype persists on_target_validated On-Target Effect Validated: Investigate Downstream Pathways check_target_engagement->on_target_validated Yes cetsa->check_target_engagement

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

Broussoflavonol F Western Blotting Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Broussoflavonol F western blotting experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Introduction to this compound and Key Signaling Pathways

This compound is a prenylated flavonoid that has demonstrated significant anti-proliferative and anti-angiogenesis effects, particularly in colon cancer models.[1] Its mechanism of action primarily involves the modulation of key signaling pathways that regulate cell growth, survival, and differentiation. Understanding these pathways is critical for designing experiments and interpreting western blot results.

Key signaling pathways affected by this compound and related flavonoids include:

  • HER2-RAS-MEK-ERK (MAPK) Pathway : this compound has been shown to suppress tumor growth by downregulating the expression of HER2, RAS, and the phosphorylated forms of BRAF, MEK, and Erk.[1] This pathway is crucial for cell proliferation and survival.

  • PI3K/Akt Signaling Pathway : Other polyphenols isolated from the same plant genus, as well as other flavonoids, are known to inactivate the PI3K/Akt pathway, which is a central regulator of cell survival, growth, and apoptosis.[2][3]

This guide will help you troubleshoot issues related to detecting these protein targets after treatment with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during western blotting for proteins in the HER2-RAS-MEK-ERK and PI3K/Akt pathways following this compound treatment.

Problem 1: Weak or No Signal for Target Protein

Q: I've treated my cells with this compound, but I'm not seeing the expected decrease in phosphorylated ERK (p-ERK) or p-Akt. In fact, the signal is too weak to quantify. What could be the issue?

A: Weak or absent signal is a common issue that can stem from multiple steps in the western blot protocol. Here are the most likely causes and solutions:

Potential Cause Troubleshooting Solution
Ineffective this compound Treatment Confirm the bioactivity of your this compound compound. Ensure the concentration and incubation time are appropriate for the cell line used. A dose-response or time-course experiment may be necessary.
Low Protein Abundance Phosphorylated proteins can be transient and low in abundance. Increase the amount of protein loaded onto the gel. A typical starting point is 20-40 µg of total cell lysate.[4]
Poor Protein Transfer Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. If transfer is inefficient, optimize the transfer time, voltage, or buffer composition. Small proteins require shorter transfer times, while large proteins need longer.
Suboptimal Antibody Concentration The primary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[4] Always follow the manufacturer's recommended dilution range as a starting point.
Inactive Secondary Antibody or Substrate Ensure your secondary antibody and ECL substrate have not expired and have been stored correctly. Test the secondary antibody and substrate by spotting a small amount of diluted secondary antibody onto a piece of membrane and adding substrate; it should produce a strong signal.[5]
Presence of Inhibitors (e.g., Sodium Azide) Sodium azide is a potent inhibitor of Horseradish Peroxidase (HRP). Ensure it is not present in any of your wash buffers or antibody diluents if you are using an HRP-conjugated secondary antibody.[5]
Problem 2: High Background on the Blot

Q: My western blot for RAS and Akt has a very high background, which makes it impossible to accurately quantify the bands. How can I reduce this?

A: High background can obscure your results and is often caused by non-specific antibody binding or inadequate washing.

Potential Cause Troubleshooting Solution
Insufficient Blocking Blocking prevents non-specific antibody binding. Increase the blocking time to 1-2 hours at room temperature. You can also try a different blocking agent (e.g., switch from non-fat dry milk to Bovine Serum Albumin (BSA), or vice versa), as some antibodies have preferences.
Antibody Concentration Too High Both primary and secondary antibody concentrations might be too high. Reduce the concentration of your antibodies by performing a dilution series to find the optimal balance between signal and background.[6]
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween 20 (0.1-0.2%) to your wash buffer is crucial for reducing non-specific binding.
Membrane Dried Out Never let the membrane dry out during any of the incubation or washing steps, as this can cause irreversible high background.
Contamination Contaminated buffers or equipment can lead to a speckled or blotchy background. Use fresh, filtered buffers and ensure all incubation trays and equipment are clean.[7]
Problem 3: Non-Specific or Unexpected Bands

Q: I'm probing for MEK, but I see multiple bands in my lane. How do I know which one is correct, and how can I get rid of the others?

A: The presence of multiple bands can be due to protein degradation, post-translational modifications, or non-specific antibody binding.

Potential Cause Troubleshooting Solution
Non-Specific Primary Antibody Check the antibody datasheet to confirm its specificity for your target protein and the species you are working with. Run a positive control (e.g., a lysate from a cell line known to express the protein) and a negative control if possible.[7]
Secondary Antibody Cross-Reactivity Ensure the secondary antibody is specific to the host species of the primary antibody. Use highly cross-adsorbed secondary antibodies to minimize off-target binding.[6]
Protein Degradation Add protease and phosphatase inhibitors to your lysis buffer immediately before use. Keep samples on ice at all times to prevent degradation by endogenous proteases.
Overloading Protein Loading too much protein can lead to aggregation and non-specific antibody binding. Try loading less protein onto the gel.[4]
Overexposure Very long exposure times can make faint, non-specific bands appear more prominent. Reduce the exposure time when imaging the blot.[4]

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathway and the experimental process can help in planning and troubleshooting.

Broussoflavonol_F_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 RAS RAS HER2->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates Broussoflavonol_F This compound Broussoflavonol_F->HER2 Inhibits Broussoflavonol_F->RAS Broussoflavonol_F->BRAF Inhibits Phosphorylation Broussoflavonol_F->MEK Broussoflavonol_F->ERK

Caption: this compound inhibits the HER2-RAS-MEK-ERK pathway.

Western_Blot_Troubleshooting Start Problem with Western Blot Problem_Type Identify Problem Type Start->Problem_Type No_Signal Weak / No Signal Problem_Type->No_Signal Signal High_Bg High Background Problem_Type->High_Bg Background Non_Specific Non-Specific Bands Problem_Type->Non_Specific Bands Check_Transfer Check Protein Transfer (Ponceau S Stain) No_Signal->Check_Transfer Check_Blocking Optimize Blocking (Agent & Time) High_Bg->Check_Blocking Check_Purity Check Antibody Specificity & Sample Integrity Non_Specific->Check_Purity Check_Antibodies Optimize Antibody Concentrations & Incubation Check_Transfer->Check_Antibodies Transfer OK Check_Washing Increase Washing (Duration & Volume) Check_Blocking->Check_Washing Still High Check_Purity->Check_Antibodies

Caption: A logical workflow for troubleshooting common western blot issues.

Experimental Protocols

General Protocol for Western Blot Analysis of this compound-Treated Cells

This protocol provides a standard methodology for investigating the effects of this compound on protein expression in cancer cell lines like HCT-116.

1. Cell Culture and Treatment:

  • Culture human colon cancer cells (e.g., HCT-116) in appropriate media until they reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 1.25, 2.5, 5 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]

2. Protein Extraction (Lysis):

  • After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[2]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.[2]

  • Collect the supernatant containing the total protein and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 30 µg) from each sample by boiling in Laemmli sample buffer.

  • Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Confirm successful transfer using Ponceau S staining.

4. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST)).

  • Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

5. Detection:

  • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Analyze band intensity using appropriate software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) and phosphorylated proteins to their total protein counterparts.

References

Broussoflavonol F interference in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Broussoflavonol F. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate potential challenges and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a prenylated flavonoid isolated from the Macaranga genus. It has demonstrated a range of biological activities, including anti-proliferative and anti-angiogenesis effects in cancer cells, as well as anti-inflammatory and antioxidant properties.[1]

Q2: Which signaling pathways are known to be modulated by this compound?

A2: this compound has been shown to modulate several key signaling pathways. Notably, it can inhibit the HER2-RAS-MEK-ERK pathway in colon cancer cells.[1] Like other flavonoids, it may also influence the NF-κB and MAPK signaling pathways, which are critical in inflammation and cancer.[2]

Q3: What are the common cell-based assays used to study the effects of this compound?

A3: Common assays include those for cytotoxicity and proliferation (e.g., MTT, BrdU, colony formation), apoptosis and cell cycle analysis (flow cytometry), and angiogenesis (e.g., scratch wound healing, tube formation assays).[1] Western blotting is frequently used to analyze its effects on signaling pathway proteins.[1]

Q4: Are there known stability and storage recommendations for this compound?

A4: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cytotoxicity Assays (e.g., MTT Assay)

Question: I am observing high variability in my MTT assay results, or it appears that this compound is increasing cell viability at certain concentrations. What could be the cause?

Answer: Flavonoids, including this compound, have been reported to directly reduce the MTT reagent to its formazan product in the absence of cells.[2][4][5] This chemical interference can lead to a false positive signal, suggesting increased cell viability or masking cytotoxic effects. The degree of interference can be influenced by the concentration of this compound, the type of culture medium, and the presence of serum.[2][4]

Troubleshooting Workflow:

A Inconsistent MTT Assay Results B Perform Cell-Free MTT Assay Control A->B C Incubate this compound with MTT in media (no cells) B->C D Significant MTT reduction observed? C->D E YES: Interference Confirmed D->E Yes F NO: Investigate Other Experimental Variables D->F No G Switch to an Alternative Viability Assay (e.g., SRB, CellTiter-Glo) E->G H Re-evaluate Cytotoxicity G->H

Caption: Troubleshooting workflow for MTT assay interference.

Recommendations:

  • Cell-Free Control: Always include a control where this compound is incubated with MTT in the culture medium without cells. This will quantify the extent of direct MTT reduction by the compound.

  • Alternative Assays: If interference is confirmed, switch to a cytotoxicity assay with a different detection principle that is less susceptible to interference from reducing compounds. The Sulforhodamine B (SRB) assay, which measures total protein content, or luminescent assays like CellTiter-Glo®, which measures ATP levels, are excellent alternatives.[5]

  • Data Correction: If switching assays is not feasible, you may attempt to correct your data by subtracting the absorbance values from the cell-free controls from your experimental values. However, this approach should be used with caution as the interaction in the presence of cells may differ.

Issue 2: Difficulty Confirming Target Engagement in Signaling Pathway Analysis

Question: I am using Western blotting to assess the effect of this compound on a specific signaling pathway (e.g., MAPK), but the results are unclear or not reproducible. How can I improve my experiment?

Answer: Western blotting for signaling pathways, especially those involving phosphorylation events, requires careful optimization of experimental conditions. Issues can arise from sample preparation, antibody specificity, and loading controls.

Troubleshooting Workflow:

A Unclear Western Blot Results for Pathway Analysis B Optimize Protocol A->B C Verify Antibody Specificity B->C D Check Phospho-Protein Handling B->D E Ensure Consistent Loading Controls B->E F Refine Experimental Design C->F D->F E->F G Successful Blot F->G

Caption: Troubleshooting workflow for Western blot analysis.

Recommendations:

  • Phosphatase Inhibitors: When preparing cell lysates to analyze phosphorylated proteins, it is crucial to include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation.

  • Time-Course and Dose-Response: Perform a time-course experiment to determine the optimal incubation time for observing changes in protein phosphorylation. Also, test a range of this compound concentrations to establish a dose-response relationship.

  • Antibody Validation: Ensure your primary antibodies are specific for the target protein and its phosphorylated form. Use positive and negative controls to validate antibody performance.

  • Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data. However, be aware that the expression of some housekeeping genes can be affected by experimental treatments. It may be necessary to test multiple loading controls.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and anti-angiogenic activities of this compound.

Table 1: Cytotoxicity of this compound in Colon Cancer Cell Lines

Cell LineAssayConcentration (µM)EffectReference
HCT116MTT, BrdU, Colony Formation1.25 - 5Anti-proliferative, induced apoptosis and G0/G1 cell cycle arrest.[1]
LoVoMTT, BrdU, Colony Formation1.25 - 5Anti-proliferative, induced apoptosis and G0/G1 cell cycle arrest.[1]

Table 2: Anti-Angiogenic Activity of this compound

Model SystemAssayConcentration (µM)EffectReference
HMEC-1 cellsScratch Wound Healing, Tube FormationNot specifiedInhibited cell proliferation, motility, and tube formation.[1]
Zebrafish embryosSubintestinal Vessel Length2.5 - 5Decreased the length of subintestinal vessels.[1]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is provided as a standard method. However, due to the potential for interference by flavonoids, the troubleshooting guide above should be consulted.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include wells with medium only (no cells) and medium with this compound (cell-free control). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from the cell-free controls.

Protocol 2: Western Blotting for MAPK Pathway Activation
  • Cell Treatment and Lysis: Plate cells and treat with this compound for the predetermined optimal time and concentration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 (e.g., 1:1000 dilution) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway and Workflow Diagrams

HER2-RAS-MEK-ERK Signaling Pathway

This compound has been shown to inhibit this pathway, leading to anti-proliferative effects in colon cancer.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 RAS RAS HER2->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Angiogenesis TF->Proliferation BFF This compound BFF->HER2 Inhibits BFF->RAS Inhibits BFF->BRAF Inhibits BFF->MEK Inhibits BFF->ERK Inhibits

Caption: Inhibition of the HER2-RAS-MEK-ERK pathway by this compound.

Canonical NF-κB Signaling Pathway

Flavonoids are known to modulate NF-κB signaling, a key pathway in inflammation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activates BFF This compound (potential effect) BFF->IKK Inhibits

Caption: Potential interference of this compound with NF-κB signaling.

References

Technical Support Center: Broussoflavonol F Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Broussoflavonol F. The information herein is designed to address common challenges encountered during experimental analysis of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under common experimental conditions?

A1: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, general knowledge of flavonoid chemistry suggests potential degradation routes. Flavonoids, particularly those with multiple hydroxyl groups and prenyl substitutions like this compound, are susceptible to degradation under various conditions.[1][2] The most probable degradation pathways include:

  • Oxidative Degradation: The polyphenol structure of this compound is prone to oxidation, especially when exposed to air, light, or oxidizing agents. This can lead to the formation of quinone-type structures and subsequent cleavage of the heterocyclic C-ring. The prenyl (isoprene) unit is also a potential site for oxidative attack.

  • Hydrolytic Degradation: Under acidic or basic conditions, the ether linkages in the flavonol structure can be susceptible to hydrolysis, potentially leading to the opening of the C-ring.

  • Photodegradation: Exposure to UV or even visible light can induce photochemical reactions, leading to complex degradation products. The stability of flavonoids to UVA radiation has been shown to be dependent on the substitution pattern of the B-ring.[1]

Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing a this compound sample. What could be the cause?

A2: The appearance of unexpected peaks in your HPLC chromatogram can be attributed to several factors:

  • Degradation: this compound may have degraded during sample preparation, storage, or the analytical run itself. Ensure that your solvents are degassed, and protect your samples from light and elevated temperatures.

  • Contamination: The sample, solvent, or HPLC system might be contaminated. Run a blank gradient to check for system peaks.

  • Matrix Effects: If you are analyzing this compound in a complex matrix (e.g., plant extract, biological fluid), other components in the matrix may be co-eluting or interfering with your analysis.

  • Impurity in Standard: The this compound standard itself may contain impurities.

Q3: How can I confirm the identity of a suspected degradation product of this compound?

A3: To confirm the identity of a degradation product, a combination of analytical techniques is recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for obtaining the molecular weight and fragmentation pattern of the unknown compound. This data can provide significant clues about its structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the degradation product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR spectroscopy (e.g., ¹H, ¹³C, COSY, HMBC, HSQC) can provide definitive structural elucidation.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Symptom Possible Cause Troubleshooting Step
Peak Tailing Secondary interactions with the stationary phase; Column overload; Dead volume in the system.1. Adjust mobile phase pH to ensure the analyte is in a single ionic form. 2. Reduce sample concentration. 3. Check and tighten all fittings; use low-dead-volume tubing.
Peak Fronting Column overload; Poor sample solubility in the mobile phase.1. Dilute the sample. 2. Ensure the sample is fully dissolved in a solvent similar in composition to the mobile phase.
Split Peaks Clogged frit or partially blocked column; Channeling in the column packing.1. Reverse-flush the column (follow manufacturer's instructions). 2. If the problem persists, replace the column.
Broad Peaks Low theoretical plates; High dead volume; Column contamination.1. Ensure the column is properly conditioned. 2. Check for and minimize dead volume. 3. Clean the column with a strong solvent wash.
Issue 2: Inconsistent Retention Times
Symptom Possible Cause Troubleshooting Step
Gradual Drift in Retention Time Change in mobile phase composition; Column aging; Temperature fluctuations.1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column thermostat to maintain a constant temperature. 3. If the column is old, consider replacing it.
Sudden Change in Retention Time Air bubbles in the pump or detector; Leak in the system; Change in mobile phase.1. Degas the mobile phase and prime the pump. 2. Inspect the system for any leaks. 3. Verify that the correct mobile phase is being used.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to generate its potential degradation products for analytical method development and validation.

Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • UV lamp (254 nm and 365 nm)

  • Heating block or water bath

  • pH meter

  • HPLC-UV/DAD system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a vial containing the solid this compound standard in an oven at 80°C for 24 and 48 hours.

    • Dissolve the stressed solid in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in methanol) in a quartz cuvette to UV light (254 nm and 365 nm) for 24 and 48 hours.

    • Analyze the solution by HPLC.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: HPLC-UV/DAD Method for this compound and its Degradation Products

Objective: To separate and quantify this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV/DAD at 260 nm and 350 nm

Note: This is a generic starting method and may require optimization for specific degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock This compound Stock Solution acid Acid Hydrolysis stock->acid Stress Conditions base Base Hydrolysis stock->base Stress Conditions oxidation Oxidation stock->oxidation Stress Conditions thermal Thermal stock->thermal Stress Conditions photo Photolytic stock->photo Stress Conditions hplc HPLC-UV/DAD acid->hplc Analysis of Degradation base->hplc Analysis of Degradation oxidation->hplc Analysis of Degradation thermal->hplc Analysis of Degradation photo->hplc Analysis of Degradation lcms LC-MS/MS hplc->lcms Characterization of Unknowns method Stability-Indicating Method Development hplc->method nmr NMR lcms->nmr Structure Elucidation pathway Degradation Pathway Elucidation nmr->pathway

Caption: Experimental Workflow for this compound Degradation Analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Troubleshooting Actions start Unexpected Peak in HPLC Chromatogram degradation Sample Degradation start->degradation contamination System/Solvent Contamination start->contamination matrix Matrix Effect start->matrix impurity Standard Impurity start->impurity protect_sample Protect Sample (Light, Temp) degradation->protect_sample run_blank Run Blank Gradient contamination->run_blank sample_prep Optimize Sample Preparation matrix->sample_prep check_standard Verify Standard Purity impurity->check_standard

Caption: Troubleshooting Logic for Unexpected HPLC Peaks.

References

Technical Support Center: Optimizing Broussoflavonol F Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Broussoflavonol F from its natural sources, primarily the roots and twigs of Broussonetia papyrifera.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be extracted?

A1: this compound is a prenylated flavonol, a type of flavonoid compound. It has been identified and isolated from the roots and twigs of Broussonetia papyrifera, a species of flowering plant in the family Moraceae.[1][2]

Q2: Which solvent systems are generally recommended for the initial extraction of flavonoids from Broussonetia papyrifera?

A2: For the initial crude extraction of flavonoids from Broussonetia papyrifera, polar solvents are commonly employed. Methanol and ethanol, often in aqueous solutions (e.g., 60-70% ethanol), are frequently used for this purpose.[1][3] The choice of solvent polarity is crucial, as it influences the type and yield of the extracted flavonoids.[1]

Q3: Are there advanced extraction techniques that can improve the efficiency of this compound extraction?

A3: Yes, advanced techniques such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) can enhance the efficiency of flavonoid extraction.[1] UAE, for instance, can increase the solubility of flavonoids and expedite the extraction process while preserving the compound's structure.[1] Optimized conditions for UAE of total flavonoids from Broussonetia papyrifera have been reported, including specific ethanol concentrations, temperatures, and extraction times.[1]

Q4: How does the polarity of the solvent affect the extraction of this compound?

A4: The polarity of the solvent is a critical factor in flavonoid extraction. This compound, being a prenylated flavonol, is less polar than many other flavonoids. Therefore, a solvent system with moderate polarity is generally more effective. While polar solvents like ethanol or methanol are used for initial extraction from the plant matrix, subsequent fractionation with less polar solvents like ethyl acetate is often employed to selectively isolate prenylated flavonoids like this compound.[4]

Q5: What are the key parameters to consider when optimizing the extraction process?

A5: To optimize the extraction of this compound, several parameters should be considered:

  • Solvent Type and Concentration: The choice of solvent and its aqueous concentration will significantly impact the extraction yield.

  • Temperature: Higher temperatures can increase solubility and extraction rate, but excessive heat may degrade the target compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compounds.

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.[1]

  • Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area for extraction.

Troubleshooting Guides

Issue 1: Low Yield of this compound

  • Possible Cause 1: Inefficient initial extraction.

    • Solution: Ensure the plant material (roots and twigs of Broussonetia papyrifera) is properly dried and ground to a fine powder to maximize surface area. Consider using ultrasonic-assisted extraction to enhance solvent penetration and compound solubility.[1]

  • Possible Cause 2: Inappropriate solvent system.

    • Solution: this compound is a prenylated flavonoid, suggesting that a solvent of intermediate polarity would be optimal. If using a highly polar solvent like 100% methanol or ethanol, consider preparing an aqueous mixture (e.g., 70% ethanol) to improve extraction efficiency. For subsequent purification, partitioning the crude extract with a solvent like ethyl acetate can help to selectively isolate this compound.[4]

  • Possible Cause 3: Insufficient extraction time or temperature.

    • Solution: Increase the extraction time to allow for complete diffusion of the compound into the solvent. Gently increasing the temperature can also improve solubility, but be cautious of potential degradation of the flavonoid at high temperatures.

Issue 2: Co-extraction of a Large Number of Impurities

  • Possible Cause 1: Use of a non-selective solvent.

    • Solution: A broad-spectrum solvent will extract a wide range of compounds. To improve selectivity, a multi-step extraction approach is recommended. Start with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Then, proceed with the main extraction using a solvent of intermediate polarity.

  • Possible Cause 2: Lack of a purification step.

    • Solution: The initial extract will always be a complex mixture. To isolate this compound, chromatographic techniques are necessary. Column chromatography using silica gel or Sephadex is a common method for separating flavonoids.[5]

Issue 3: Degradation of this compound During Extraction

  • Possible Cause 1: Exposure to high temperatures.

    • Solution: Flavonoids can be sensitive to heat.[6] Avoid prolonged exposure to high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature.

  • Possible Cause 2: Exposure to light or oxygen.

    • Solution: Some flavonoids are susceptible to degradation upon exposure to light and air. Conduct the extraction and subsequent processing steps in a protected environment, for example, by using amber glassware and minimizing exposure to air.

Data Presentation

Table 1: Comparison of Solvent Systems for Flavonoid Extraction

Solvent SystemPolarityAdvantagesDisadvantagesSuitability for this compound
Methanol/Ethanol (100%) HighEffective for a broad range of flavonoids.May co-extract highly polar impurities.Good for initial crude extraction.
Aqueous Methanol/Ethanol (e.g., 70%) High to MediumIncreased efficiency for a wider range of flavonoids compared to pure alcohols.Water can be difficult to remove during solvent evaporation.Often optimal for initial extraction from the plant matrix.[1]
Acetone MediumGood solvent for less polar flavonoids.Can be more difficult to handle due to its volatility.Potentially a good solvent for direct extraction or for partitioning.
Ethyl Acetate MediumGood for selective extraction of less polar flavonoids from an aqueous crude extract.Lower yield if used for direct extraction from the plant material.Excellent for purification and fractionation of the crude extract.[4]
Chloroform Low to MediumCan be used for partitioning to isolate less polar compounds.Environmental and health concerns.May be used in later stages of purification.
Hexane LowEffective for removing non-polar impurities like fats and waxes (defatting).Poor solvent for flavonoids.Recommended as a pre-extraction step to defat the plant material.

Experimental Protocols

Protocol 1: General Procedure for Extraction and Isolation of this compound

  • Preparation of Plant Material:

    • Obtain dried roots and twigs of Broussonetia papyrifera.

    • Grind the plant material into a fine powder using a mechanical grinder.

  • Initial Extraction:

    • Macerate the powdered plant material in 70% ethanol at room temperature for 48-72 hours with occasional stirring. A solid-to-liquid ratio of 1:10 (w/v) is a good starting point.

    • Alternatively, perform ultrasonic-assisted extraction with 70% ethanol at a controlled temperature (e.g., 40-50°C) for a shorter duration (e.g., 30-60 minutes).[1]

    • Filter the extract through cheesecloth and then filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in distilled water.

    • Perform liquid-liquid partitioning by successively extracting the aqueous suspension with solvents of increasing polarity, for example, hexane, followed by ethyl acetate.

    • Collect the ethyl acetate fraction, as this compound is likely to be concentrated in this fraction due to its prenylated nature.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Chromatographic Purification:

    • Subject the dried ethyl acetate fraction to column chromatography over silica gel.

    • Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate or methanol).

    • Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound.

    • Pool the fractions containing the target compound and further purify using preparative HPLC if necessary to obtain pure this compound.

Mandatory Visualization

experimental_workflow plant_material Dried & Ground Broussonetia papyrifera (Roots & Twigs) extraction Extraction (e.g., 70% Ethanol, UAE) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (e.g., with Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction chromatography Column Chromatography (Silica Gel) ea_fraction->chromatography purification Further Purification (e.g., Prep-HPLC) chromatography->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the extraction and isolation of this compound.

troubleshooting_workflow action_node action_node start Low Yield of This compound? check_extraction Is the initial extraction efficient? start->check_extraction check_solvent Is the solvent system optimal? check_extraction->check_solvent Yes action_grind Grind plant material finer. Use UAE. check_extraction->action_grind No check_conditions Are the extraction conditions adequate? check_solvent->check_conditions Yes action_solvent Use aqueous ethanol (e.g., 70%). Partition with Ethyl Acetate. check_solvent->action_solvent No action_conditions Increase extraction time. Slightly increase temperature. check_conditions->action_conditions No action_grind->check_extraction action_solvent->check_solvent

Caption: Troubleshooting guide for low yield of this compound.

References

Technical Support Center: Refinement of Broussoflavonol F Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of Broussoflavonol F using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for purifying this compound?

A1: The most common methods for purifying this compound and other flavonoids from natural sources like Broussonetia papyrifera involve a multi-step approach.[1][2] This typically includes initial separation using column chromatography with stationary phases like silica gel or Sephadex LH-20, followed by further refinement using preparative high-performance liquid chromatography (prep-HPLC) or high-speed counter-current chromatography (HSCCC).[1][2][3]

Q2: this compound is a flavonoid. Are there any general stability concerns I should be aware of during purification?

A2: Yes, flavonoids, particularly polyhydroxy flavonols, can be susceptible to degradation under certain conditions.[4] Factors such as exposure to acidic or basic conditions, high temperatures, and prolonged contact with certain stationary phases like silica gel can potentially lead to decomposition.[4][5] It is advisable to assess the stability of your compound on the chosen stationary phase before proceeding with large-scale purification.[5]

Q3: What are the key parameters to optimize in preparative HPLC for this compound purification?

A3: For successful preparative HPLC purification, optimization of the mobile phase composition, flow rate, and sample loading is crucial.[6][7][8] The goal is to achieve a balance between purity, throughput, and yield.[7][8] It is common practice to start by developing an analytical HPLC method and then scaling it up for preparative purification.[8]

Q4: Can I use a single chromatographic step to purify this compound?

A4: While it may be possible in some instances, it is generally challenging to obtain high-purity this compound in a single step, especially from a crude plant extract. Plant extracts are complex mixtures containing numerous compounds with similar polarities.[9] Therefore, a combination of chromatographic techniques, such as column chromatography followed by preparative HPLC, is often necessary for effective purification.[2][3]

Troubleshooting Guides

Issue 1: Poor Resolution in Preparative HPLC
Possible Cause Solution
Inappropriate Mobile Phase Optimize the mobile phase composition based on analytical HPLC data. Test different solvent systems and gradients to improve separation.[3][6]
Column Overload Reduce the sample injection volume or concentration. Overloading can lead to peak broadening and poor separation.[8]
Incorrect Flow Rate Adjust the flow rate. A lower flow rate can sometimes improve resolution, but it will also increase the run time.[7][9]
Column Degradation Ensure the column is properly equilibrated and has not degraded. If necessary, wash the column or replace it.
Issue 2: Low Yield of this compound
Possible Cause Solution
Compound Instability This compound may be degrading on the column. Test for stability on silica gel.[5] Consider using a less acidic stationary phase like deactivated silica, or alternative techniques like HSCCC.[2]
Irreversible Adsorption The compound may be irreversibly binding to the stationary phase.[2] Try altering the mobile phase composition or using a different type of column.
Co-elution with Other Compounds If this compound is co-eluting with impurities, the collected fractions may not be pure, leading to a lower yield of the desired compound after further processing. Further optimization of the separation method is needed.
Suboptimal Fraction Collection Adjust the fraction collection parameters to ensure the entire peak corresponding to this compound is collected.
Issue 3: Tailing Peaks in Chromatography
Possible Cause Solution
Secondary Interactions with Stationary Phase Add a modifier to the mobile phase, such as a small amount of acid (e.g., acetic acid or trifluoroacetic acid) or a competing base, to reduce unwanted interactions with the stationary phase.[3]
Column Overload As with poor resolution, overloading can cause peak tailing. Reduce the amount of sample loaded onto the column.[8]
Presence of Silanols (in silica-based columns) Use an end-capped column or a different stationary phase to minimize interactions with free silanol groups.

Experimental Protocols

Protocol 1: General Workflow for this compound Purification

This protocol outlines a common multi-step approach for the isolation of this compound from a crude plant extract.

  • Extraction: Start with a crude extract of Broussonetia papyrifera or another relevant plant source.

  • Initial Fractionation (Column Chromatography):

    • Stationary Phase: Silica gel or Sephadex LH-20.[1]

    • Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

    • Procedure:

      • Pack the column with the chosen stationary phase.

      • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

      • Elute the column with the solvent gradient.

      • Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

      • Pool the fractions rich in this compound.

  • Fine Purification (Preparative HPLC):

    • Column: A reversed-phase C18 column is commonly used for flavonoid separation.[6][10]

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.[3]

    • Procedure:

      • Develop an analytical HPLC method to determine the optimal separation conditions.

      • Scale up the method to a preparative scale.

      • Inject the enriched fraction from the column chromatography step.

      • Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purified this compound using analytical HPLC and spectroscopic methods (e.g., MS, NMR) to confirm its identity and purity.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Flavonoid Purification

Technique Advantages Disadvantages Typical Application
Column Chromatography (Silica Gel) Low cost, high loading capacity.[1]Potential for irreversible adsorption and sample degradation.[2][5]Initial fractionation of crude extracts.
Sephadex LH-20 Chromatography Good for separating compounds based on size and polarity.[1]Can be time-consuming.Further purification of fractions from silica gel chromatography.
Preparative HPLC (Prep-HPLC) High resolution and efficiency.[11]Higher cost, lower loading capacity compared to column chromatography.[7]Final purification step to obtain high-purity compounds.
High-Speed Counter-Current Chromatography (HSCCC) No solid support matrix, eliminating irreversible adsorption; high sample loading capacity.[2]Requires specialized equipment; solvent system selection can be challenging.[9]Separation of polar compounds and when sample degradation is a concern.

Visualizations

experimental_workflow crude_extract Crude Plant Extract column_chromatography Column Chromatography (Silica Gel / Sephadex LH-20) crude_extract->column_chromatography fraction_analysis Fraction Analysis (TLC / Analytical HPLC) column_chromatography->fraction_analysis prep_hplc Preparative HPLC (C18 Column) fraction_analysis->prep_hplc Enriched Fractions purity_analysis Purity & Identity Confirmation (Analytical HPLC, MS, NMR) prep_hplc->purity_analysis pure_broussoflavonol_f Pure this compound purity_analysis->pure_broussoflavonol_f troubleshooting_logic start Poor Purification Result check_resolution Low Resolution? start->check_resolution check_yield Low Yield? check_resolution->check_yield No optimize_mobile_phase Optimize Mobile Phase check_resolution->optimize_mobile_phase Yes reduce_loading Reduce Sample Loading check_resolution->reduce_loading Yes check_peak_shape Peak Tailing? check_yield->check_peak_shape No check_stability Assess Compound Stability check_yield->check_stability Yes optimize_fraction_collection Optimize Fraction Collection check_yield->optimize_fraction_collection Yes check_peak_shape->reduce_loading No add_modifier Add Mobile Phase Modifier check_peak_shape->add_modifier Yes end Improved Purification optimize_mobile_phase->end reduce_loading->end check_stability->end optimize_fraction_collection->end add_modifier->end

References

Technical Support Center: Mitigating Broussoflavonol F Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for mitigating potential toxicity associated with Broussoflavonol F in animal models. Due to the limited specific toxicity data currently available for this compound, this guide emphasizes general principles derived from research on flavonoids, particularly prenylated flavonoids, and best practices for in vivo studies with novel compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during in vivo experiments with this compound, presented in a question-and-answer format.

Q1: I am observing unexpected weight loss and reduced food intake in my treatment group. How can I determine the cause?

A1: Unexpected weight loss is a common sign of toxicity, but it can also be related to the formulation or route of administration.

  • Vehicle Control: Ensure you have a vehicle-only control group. If animals in the vehicle group also show weight loss, the vehicle itself may be causing adverse effects. Some vehicles, especially those used to solubilize lipophilic compounds like this compound, can cause gastrointestinal distress or other issues.

  • Palatability: If administering this compound in the feed or water, consider if the compound imparts a taste that reduces consumption. Measure food and water intake daily.

  • Compound-Related Toxicity: If the effect is dose-dependent and not observed in the vehicle control group, it is more likely to be compound-related. In this case, consider initiating dose-range-finding studies to identify a No-Observed-Adverse-Effect-Level (NOAEL).

Q2: Animals in my study are showing signs of lethargy and piloerection after dosing. What steps should I take?

A2: These are non-specific signs of distress or toxicity.

  • Immediate Monitoring: Increase the frequency of animal monitoring. Record all clinical signs with a scoring system to quantify the severity.

  • Dose and Formulation Review: Re-evaluate your dosing volume and concentration. Highly concentrated or viscous formulations can cause discomfort. Ensure the pH of your formulation is within a physiologically tolerable range.

  • Preliminary Necropsy: If an animal reaches a humane endpoint, perform a gross necropsy to look for obvious signs of organ toxicity, such as changes in color, size, or texture of the liver, kidneys, or spleen.

Q3: How can I differentiate between compound-induced toxicity and formulation/vehicle-related adverse effects?

A3: This is a critical aspect of preclinical toxicology.

  • Proper Controls: The most crucial element is the inclusion of a vehicle-only control group that receives the exact same formulation, volume, and administration schedule as the treatment groups, just without this compound.

  • Solubility and Stability: Ensure this compound is fully dissolved or homogenously suspended in the vehicle. Precipitation of the compound upon administration can cause local irritation or embolism, which are formulation-related effects, not direct compound toxicity.

  • Literature on Vehicle: Research the known toxicities of your chosen vehicle. For example, high concentrations of DMSO or certain surfactants can have their own toxic profiles.

Q4: My study requires long-term administration of this compound, and I am concerned about cumulative toxicity. How should I design my study?

A4: Sub-chronic toxicity studies are necessary to evaluate cumulative effects.

  • Study Design: A 28-day or 90-day study is a standard approach. This should include multiple dose groups, a vehicle control, and a recovery group (animals are taken off the treatment and monitored to see if effects are reversible).

  • Monitoring Parameters: In addition to clinical observations and body weights, include regular blood collection for hematology and clinical chemistry analysis to monitor organ function (e.g., liver enzymes like ALT and AST, kidney markers like BUN and creatinine).

  • Histopathology: At the end of the study, a comprehensive histopathological examination of major organs is essential to identify any microscopic changes that are not visible upon gross necropsy.

Frequently Asked Questions (FAQs)

Q1: What are the potential target organs for flavonoid toxicity?

A1: Based on studies of various flavonoids, the primary organs of concern are the liver and kidneys.[1]

  • Hepatotoxicity: The liver is the primary site of metabolism for many foreign compounds, including flavonoids. High doses can potentially lead to oxidative stress and liver damage, which may be indicated by elevated levels of liver enzymes (ALT, AST) in the blood.[2]

  • Nephrotoxicity: The kidneys are responsible for excreting metabolites. Some flavonoids have been shown to cause kidney damage at high concentrations, although many also exhibit protective effects at lower doses.[3][4][5][6]

  • Hematological Effects: Changes in blood cell counts have been observed with some flavonoids in animal studies.[7] Therefore, a complete blood count (CBC) is a valuable endpoint in toxicity assessments.

Q2: How do I select a safe starting dose for my first in vivo experiment with this compound?

A2: Since specific in vivo toxicity data for this compound is lacking, a conservative approach is recommended.

  • In Vitro Data: Use in vitro cytotoxicity data (e.g., IC50 values in relevant cell lines) as a starting point. The initial in vivo doses are often significantly lower than the in vitro effective concentrations.

  • Literature on Similar Compounds: Look for in vivo studies on other prenylated flavonols to get a sense of the dose ranges used.

  • Dose Escalation: Start with a low dose and perform a dose escalation study in a small number of animals to identify a well-tolerated dose range before proceeding to larger efficacy studies. The "Up-and-Down Procedure" (OECD Guideline 425) is a method to determine acute toxicity with a minimal number of animals.

Q3: What are the best practices for formulating poorly soluble compounds like this compound for in vivo administration?

A3: Formulation is key to obtaining reliable and reproducible results.

  • Vehicle Selection: A variety of vehicles can be used to dissolve or suspend poorly soluble compounds. Common options include:

    • Aqueous solutions with co-solvents (e.g., polyethylene glycol (PEG), propylene glycol).

    • Suspensions in viscous aqueous vehicles (e.g., carboxymethylcellulose (CMC), methylcellulose).

    • Lipid-based formulations (e.g., corn oil, sesame oil).

  • Tolerability: The tolerability of the vehicle at the required volume and concentration must be established in a pilot study.[8][9][10]

  • Stability: Ensure that this compound remains stable in the chosen vehicle for the duration of the study.

Q4: Are there any known drug interactions with flavonoids that I should be aware of?

A4: Yes, flavonoids can interact with drug-metabolizing enzymes, which can affect the toxicity and efficacy of co-administered drugs.

  • Cytochrome P450 (CYP) Enzymes: Many flavonoids are known to inhibit or induce CYP enzymes in the liver. This can alter the metabolism of other drugs, potentially leading to increased toxicity or reduced efficacy.

  • Drug Transporters: Flavonoids can also interact with drug transporters like P-glycoprotein, which can affect the absorption and distribution of other substances.

If your experimental design involves co-administration of this compound with another compound, it is crucial to consider the potential for such interactions.

Quantitative Data on Flavonoid Toxicity

Specific LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect-Level) data for this compound are not currently available in the public domain. The following table summarizes general toxicity data for flavonoids and extracts from plants known to contain this compound, to provide a general reference. Note: This data is not specific to this compound and should be interpreted with caution.

Compound/ExtractAnimal ModelRouteToxicity MetricValueReference
Flavonoid-rich fraction of Monodora tenuifoliaMiceOralLD50> 5000 mg/kg[11]
Naringin (a flavonoid)RodentsOralLD50~2000 mg/kg[1]
Combretum micranthum extractRatsOralLD50> 5000 mg/kg[12]
Rambutan Rind ExtractRatsOralLD50> 5000 mg/kg[13]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol provides a general framework for determining the acute oral toxicity of a substance like this compound.

  • Animals: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats), nulliparous, non-pregnant, and aged 8-12 weeks.

  • Housing: House animals in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and water.

  • Dose Groups: Start with a group of 3 animals at a selected dose level (e.g., 300 mg/kg). The choice of starting dose can be informed by in vitro data or information on related compounds.

  • Administration: Administer this compound as a single oral dose via gavage. The vehicle should be administered to a control group. The volume administered should be kept constant for all animals.

  • Observations:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • Record body weights shortly before administration and at least weekly thereafter.

  • Endpoint: The study endpoint is the observation of mortality or signs of toxicity. Based on the outcome in the first group, a decision is made to dose another group of 3 animals at a higher or lower dose level, or to stop the test.

  • Data Analysis: The results allow for the classification of the substance into a GHS (Globally Harmonized System) toxicity category.

Protocol 2: Sub-chronic (28-Day) Oral Toxicity Study (General Principles)

This protocol outlines a general approach for evaluating the toxicity of this compound after repeated administration.

  • Animals: Use both male and female rodents.

  • Dose Groups: Include at least three dose levels (low, mid, high) and a concurrent vehicle control group. A satellite group for the high dose and control groups may be included for recovery assessment.

  • Administration: Administer this compound daily by oral gavage for 28 consecutive days.

  • Observations:

    • Conduct daily clinical observations.

    • Measure body weight and food consumption weekly.

    • Perform detailed clinical examinations (e.g., ophthalmoscopy) before the study and at termination.

  • Clinical Pathology: Collect blood samples at termination (and potentially at an interim point) for hematology and clinical chemistry analysis.

  • Pathology:

    • At the end of the 28-day period, conduct a full necropsy on all animals.

    • Record the weights of major organs (e.g., liver, kidneys, brain, spleen, heart).

    • Preserve a comprehensive set of tissues in a fixative for histopathological examination.

  • Data Analysis: Analyze all data for dose-related changes compared to the control group. The NOAEL is determined from these results.

Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_preclinical Preclinical Assessment cluster_endpoints Key Endpoints In Vitro Cytotoxicity In Vitro Cytotoxicity Dose Range Finding (Acute) Dose Range Finding (Acute) In Vitro Cytotoxicity->Dose Range Finding (Acute) informs Sub-chronic Toxicity (e.g., 28-day) Sub-chronic Toxicity (e.g., 28-day) Dose Range Finding (Acute)->Sub-chronic Toxicity (e.g., 28-day) determines doses Clinical Signs & Body Weight Clinical Signs & Body Weight Sub-chronic Toxicity (e.g., 28-day)->Clinical Signs & Body Weight Hematology & Clinical Chemistry Hematology & Clinical Chemistry Sub-chronic Toxicity (e.g., 28-day)->Hematology & Clinical Chemistry Gross Necropsy & Organ Weights Gross Necropsy & Organ Weights Sub-chronic Toxicity (e.g., 28-day)->Gross Necropsy & Organ Weights Histopathology Histopathology Sub-chronic Toxicity (e.g., 28-day)->Histopathology NOAEL Determination NOAEL Determination Histopathology->NOAEL Determination leads to

Caption: Workflow for preclinical toxicity assessment of a novel compound.

Flavonoid_Toxicity_Pathway High-Dose Flavonoid High-Dose Flavonoid Cellular Stress Cellular Stress High-Dose Flavonoid->Cellular Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Stress->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Activation of Stress Kinases (JNK, p38) Activation of Stress Kinases (JNK, p38) ROS Production->Activation of Stress Kinases (JNK, p38) Induction of Apoptosis Induction of Apoptosis Activation of Stress Kinases (JNK, p38)->Induction of Apoptosis Organ Damage (e.g., Liver, Kidney) Organ Damage (e.g., Liver, Kidney) Induction of Apoptosis->Organ Damage (e.g., Liver, Kidney)

Caption: Hypothetical signaling pathway of flavonoid-induced toxicity.

References

Troubleshooting low yield of Broussoflavonol F from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields of Broussoflavonol F from natural sources, primarily Broussonetia papyrifera.

Troubleshooting Guide: Low Yield of this compound

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
BF-YLD-001 Low overall flavonoid content in the initial extract. 1. Suboptimal plant material (e.g., incorrect plant part, improper drying, or storage).2. Inefficient initial extraction.1. Ensure you are using the correct plant part (roots or twigs of Broussonetia papyrifera are reported to contain this compound).[1] Properly dry the plant material in a shaded, well-ventilated area and grind to a fine powder before extraction.2. Optimize the extraction solvent and method. An ethanol-water mixture (e.g., 80-95% ethanol) is effective for initial extraction.[2] Consider using methods like maceration with agitation, Soxhlet extraction, or ultrasonic-assisted extraction to improve efficiency.
BF-YLD-002 This compound is lost during solvent partitioning. This compound is a prenylated flavonol, making it more lipophilic than non-prenylated flavonoids. It may partition into less polar solvents.After initial ethanol extraction and concentration, partition the aqueous residue with a series of solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). This compound is likely to be found in the chloroform or ethyl acetate fraction. Monitor each fraction by TLC or HPLC to track the compound.
BF-YLD-003 Poor separation during column chromatography. 1. Inappropriate stationary phase.2. Suboptimal mobile phase.1. Use silica gel for initial fractionation. For finer purification, consider using Sephadex LH-20, which is effective for separating flavonoids.[1][3]2. For silica gel chromatography, use a gradient of increasing polarity, such as a hexane-ethyl acetate or chloroform-methanol system. For Sephadex LH-20, methanol is a common eluent.[3]
BF-YLD-004 Degradation of this compound during the process. 1. Exposure to high temperatures.2. Exposure to extreme pH.1. Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., 40-50°C). While some heating can improve extraction efficiency, prolonged exposure to high temperatures can degrade flavonoids.[4]2. Maintain a neutral or slightly acidic pH during extraction and purification.
BF-YLD-005 Difficulty in final purification and isolation. Co-elution with other structurally similar compounds.Use preparative High-Performance Liquid Chromatography (Prep-HPLC) with a C18 column for the final purification step. This offers high resolution for separating complex mixtures.[5][6]

Frequently Asked Questions (FAQs)

1. What is the best solvent for extracting this compound?

An initial extraction with 80-95% ethanol is a good starting point for obtaining a crude extract rich in flavonoids from Broussonetia papyrifera.[2] Since this compound is a prenylated flavonol, it has increased lipophilicity. Therefore, after the initial extraction and removal of ethanol, it can be further partitioned into a less polar solvent like chloroform or ethyl acetate.[7]

2. Which part of Broussonetia papyrifera has the highest concentration of this compound?

This compound has been isolated from the roots and twigs of Broussonetia papyrifera.[1]

3. What are the expected yields of this compound?

Specific yield data for this compound is not widely reported in the literature. Yields of total flavonoids from Broussonetia papyrifera can range from approximately 23 mg/g to over 79 mg/g depending on the extraction method. The yield of a single compound like this compound will be significantly lower and will depend on the efficiency of the purification steps.

4. How can I monitor the presence of this compound during the purification process?

Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of fractions. For more precise monitoring and quantification, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended.[8][9]

5. What are the optimal storage conditions for this compound?

Like many flavonoids, this compound should be stored in a cool, dark, and dry place to prevent degradation. For long-term storage, it is advisable to store it as a solid or in a suitable solvent (e.g., methanol, DMSO) at -20°C.

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound

This protocol describes a general procedure for obtaining a this compound-enriched fraction from the twigs of Broussonetia papyrifera.

  • Plant Material Preparation:

    • Air-dry the twigs of Broussonetia papyrifera in a well-ventilated area away from direct sunlight.

    • Grind the dried twigs into a fine powder.

  • Initial Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with equal volumes of hexane, chloroform, and ethyl acetate.

    • Separate the layers and collect each fraction.

    • Concentrate each fraction to dryness under reduced pressure. This compound is expected to be primarily in the chloroform fraction.[7]

Protocol 2: Chromatographic Purification of this compound

This protocol outlines the purification of the this compound-enriched fraction.

  • Silica Gel Column Chromatography:

    • Dissolve the dried chloroform fraction in a minimal amount of chloroform.

    • Pre-adsorb the sample onto a small amount of silica gel.

    • Pack a silica gel column with a suitable solvent system (e.g., hexane).

    • Load the pre-adsorbed sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

    • Collect fractions and monitor by TLC. Combine fractions containing the target compound.

  • Sephadex LH-20 Column Chromatography:

    • Dissolve the combined fractions from the silica gel column in methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.[3]

    • Elute with methanol and collect fractions.

    • Monitor the fractions by TLC or HPLC and combine those containing pure or enriched this compound.

  • Preparative HPLC (Prep-HPLC):

    • For final purification, use a Prep-HPLC system with a C18 column.[5]

    • Dissolve the enriched fraction in the mobile phase.

    • Use a suitable mobile phase, such as a gradient of methanol and water, or acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Inject the sample and collect the peak corresponding to this compound.

    • Verify the purity of the isolated compound by analytical HPLC and confirm its structure using spectroscopic methods (e.g., MS, NMR).

Visualizations

Experimental_Workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Broussonetia papyrifera Twigs extraction Ethanol Extraction plant_material->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning chloroform_fraction Chloroform Fraction (Enriched in this compound) partitioning->chloroform_fraction silica_gel Silica Gel Chromatography sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Purity Check (HPLC) & Structure Elucidation (MS, NMR) chloroform_fraction->silica_gel pure_compound->analysis

Caption: Workflow for the isolation of this compound.

Troubleshooting_Low_Yield cluster_extraction_issues Extraction Phase cluster_purification_issues Purification Phase cluster_degradation_issues Degradation start Low Yield of this compound check_extract Check total flavonoid content in crude extract start->check_extract low_extract Low check_extract->low_extract optimize_extraction Optimize plant material & extraction method low_extract->optimize_extraction Yes check_fractions Analyze all fractions from partitioning & chromatography low_extract->check_fractions No ok Yield Improved optimize_extraction->ok compound_lost Compound lost or poorly separated check_fractions->compound_lost optimize_purification Adjust solvent polarity & chromatography technique compound_lost->optimize_purification Yes check_conditions Review processing conditions (temp, pH) compound_lost->check_conditions No optimize_purification->ok harsh_conditions Harsh conditions used check_conditions->harsh_conditions control_conditions Use milder conditions (e.g., lower temp) harsh_conditions->control_conditions Yes harsh_conditions->ok No control_conditions->ok

Caption: Troubleshooting flowchart for low this compound yield.

References

Validation & Comparative

A Comparative Analysis of Broussoflavonol F and Other Prenylated Flavonoids in Cancer and Antioxidant Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Broussoflavonol F against other notable prenylated flavonoids, supported by experimental data. The information is tailored for researchers and professionals in the field of drug development and natural product chemistry.

Introduction to Prenylated Flavonoids

Prenylated flavonoids are a class of naturally occurring compounds characterized by a flavonoid backbone substituted with one or more isoprenoid groups. This prenyl moiety enhances the lipophilicity and bioavailability of the flavonoid, often leading to increased biological activity compared to their non-prenylated counterparts. These compounds have garnered significant interest in pharmacological research due to their diverse therapeutic potential, including anticancer, anti-inflammatory, and antioxidant properties.

This compound, a prenylated flavonol isolated from species like Broussonetia papyrifera and Macaranga genus, has demonstrated promising anticancer and antioxidant activities. This guide will compare its performance with other well-studied prenylated flavonoids: Artonin E and Licoflavone C/Licoflavanone.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the cytotoxic and antioxidant activities of this compound and its comparators.

Table 1: Comparative Cytotoxicity (IC50 Values) in Colon Cancer Cell Lines
CompoundHCT-116 (μM)LoVo (μM)Reference
This compound Not explicitly stated in μM, but active at 1.25-5 µM[1]Active at 1.25-5 µM[1][1]
Artonin E 3.25 ± 0.24 µg/mL (~7.3 µM)[2][3]11.73 ± 1.99 µg/mL (~26.4 µM)[2][3][2][3]
Licoflavone C 16.6 µM (Oxaliplatin-sensitive)[4]Not Available[4]
Licochalcone C 19.6 µM (Oxaliplatin-resistant)[4]Not Available[4]

Note: The IC50 values for Artonin E were converted from µg/mL to µM for a more direct comparison, using a molecular weight of 444.47 g/mol .

Table 2: Comparative Antioxidant Activity
CompoundAntioxidant AssayIC50 ValueReference
This compound Fe2+-induced lipid peroxidation inhibition in rat brain homogenate2.1 µM[5][5]
Broussoflavonol G Fe2+-induced lipid peroxidation inhibition in rat brain homogenate1.2 µM[5][5]
Broussoaurone A Fe2+-induced lipid peroxidation inhibition in rat brain homogenate1.0 µM[5][5]

Mechanisms of Action: A Comparative Overview

This compound

In colon cancer, this compound exerts its anti-proliferative and anti-angiogenesis effects by modulating the HER2-RAS-MEK-ERK signaling pathway[1]. It has been shown to downregulate the expression of HER2, RAS, and the phosphorylation of BRAF, MEK, and ERK in HCT116 and LoVo cells[1]. This inhibition leads to cell cycle arrest at the G0/G1 phase and induction of apoptosis[1]. Furthermore, this compound has been observed to inhibit cell proliferation, motility, and tube formation in HMEC-1 endothelial cells, indicating its anti-angiogenic potential[1].

Artonin E

Artonin E has been shown to induce apoptosis in colon cancer cells (HCT116 and LoVo) through the activation of the MAPK signaling pathway[2][3]. Specifically, it increases the phosphorylation of ERK1/2, p38, and c-Jun[2][3]. This activation of the MAPK pathway, coupled with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL, leads to caspase-7 and PARP cleavage, ultimately resulting in apoptotic cell death[2][3]. In breast cancer cells, Artonin E has been reported to induce apoptosis via both intrinsic and extrinsic pathways, involving the activation of caspases 8 and 9[6].

Licoflavone C and Licoflavanone

Licoflavanone has been reported to exert its anticancer effects by blocking the mTOR/PI3K/AKT signaling pathway in nasopharyngeal carcinoma cells[2][6][7]. This inhibition leads to the induction of apoptosis, as evidenced by the enhanced activities of caspases-3, -8, and -9, and an increase in the expression of Bax and Bad proteins[2][6]. Licoflavone A, a related compound, has been shown to target VEGFR-2 and block both the PI3K/AKT and MEK/ERK signaling pathways in gastric cancer cells[8].

Signaling Pathway Diagrams

// Nodes Broussoflavonol_F [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; HER2 [label="HER2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BRAF [label="p-BRAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="p-MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="p-ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Broussoflavonol_F -> HER2 [arrowhead=tee, color="#EA4335"]; HER2 -> RAS [color="#34A853"]; RAS -> BRAF [color="#34A853"]; BRAF -> MEK [color="#34A853"]; MEK -> ERK [color="#34A853"]; ERK -> Proliferation [color="#34A853"]; ERK -> Angiogenesis [color="#34A853"];

// Invisible edges for layout {rank=same; Broussoflavonol_F; HER2;} } this compound inhibits the HER2-RAS-MEK-ERK pathway.

// Nodes Artonin_E [label="Artonin E", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway\n(p-ERK, p-p38, p-c-Jun)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax [label="Bax ↑", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2, Bcl-xL ↓", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspases [label="Caspase-7, PARP Cleavage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Artonin_E -> MAPK_Pathway [color="#34A853"]; MAPK_Pathway -> Bax [color="#34A853"]; MAPK_Pathway -> Bcl2 [arrowhead=tee, color="#EA4335"]; Bax -> Caspases [color="#34A853"]; Bcl2 -> Caspases [arrowhead=tee, color="#EA4335"]; Caspases -> Apoptosis [color="#34A853"];

// Invisible edges for layout {rank=same; Artonin_E; MAPK_Pathway;} } Artonin E induces apoptosis via the MAPK signaling pathway.

// Nodes Licoflavanone [label="Licoflavanone", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Licoflavanone -> PI3K [arrowhead=tee, color="#EA4335"]; PI3K -> AKT [color="#34A853"]; AKT -> mTOR [color="#34A853"]; mTOR -> Proliferation [color="#34A853"]; Licoflavanone -> Apoptosis [color="#34A853"];

// Invisible edges for layout {rank=same; Licoflavanone; PI3K;} } Licoflavanone inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

MTT Cell Viability Assay

// Nodes start [label="Seed cells in 96-well plates", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; treat [label="Treat cells with varying\nconcentrations of flavonoids"]; incubate1 [label="Incubate for 24-72 hours"]; add_mtt [label="Add MTT solution\n(e.g., 0.5 mg/mL)"]; incubate2 [label="Incubate for 2-4 hours"]; solubilize [label="Add solubilization solution\n(e.g., DMSO)"]; measure [label="Measure absorbance\n(e.g., at 570 nm)"]; end [label="Calculate IC50 values", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> treat; treat -> incubate1; incubate1 -> add_mtt; add_mtt -> incubate2; incubate2 -> solubilize; solubilize -> measure; measure -> end; } Workflow of the MTT cell viability assay.

Principle: This colorimetric assay measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.

Protocol Overview (based on Artonin E study[3]):

  • Cell Seeding: Seed HCT-116 (6 x 10³ cells/well) and LoVo (7 x 10³ cells/well) cells in 96-well plates.

  • Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., Artonin E: 1-3 µg/mL for HCT-116, 3-30 µg/mL for LoVo) and a vehicle control (DMSO) for 24 hours.

  • MTT Incubation: Add 0.5 mg/mL MTT solution to each well and incubate for 2 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Tube Formation Assay

// Nodes start [label="Coat 96-well plate\nwith Matrigel", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate1 [label="Incubate to allow gel\nto solidify"]; seed_cells [label="Seed endothelial cells (e.g., HMEC-1)\nwith or without test compounds"]; incubate2 [label="Incubate for 4-18 hours"]; visualize [label="Visualize tube formation\nunder a microscope"]; quantify [label="Quantify tube length,\nbranch points, etc."]; end [label="Assess anti-angiogenic activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> incubate1; incubate1 -> seed_cells; seed_cells -> incubate2; incubate2 -> visualize; visualize -> quantify; quantify -> end; } Workflow of the in vitro tube formation assay.

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Protocol Overview (General):

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C[9].

  • Cell Seeding: Seed human microvascular endothelial cells (HMEC-1) onto the gel in the presence of various concentrations of the test compound.

  • Incubation: Incubate the plate for a period of 4 to 18 hours to allow for tube formation[9].

  • Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify parameters such as the number of branch points and total tube length to assess the pro- or anti-angiogenic effects of the compound.

RANKL-induced Osteoclast Formation Assay

// Nodes start [label="Seed RAW264.7 cells\nin a multi-well plate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; differentiate [label="Induce differentiation with RANKL\n in the presence of test compounds"]; incubate [label="Incubate for several days,\nchanging media periodically"]; stain [label="Fix and stain for TRAP\n(Tartrate-Resistant Acid Phosphatase)"]; count [label="Count TRAP-positive\nmultinucleated cells"]; end [label="Determine anti-osteoclastogenic\nactivity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> differentiate; differentiate -> incubate; incubate -> stain; stain -> count; count -> end; } Workflow of the RANKL-induced osteoclast formation assay.

Principle: This assay evaluates the ability of a compound to inhibit the differentiation of precursor cells (like RAW264.7 macrophages) into mature, bone-resorbing osteoclasts, which is induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).

Protocol Overview (General):

  • Cell Seeding: Seed RAW264.7 cells in a multi-well plate.

  • Differentiation Induction: Treat the cells with RANKL (e.g., 30-100 ng/mL) to induce osteoclast differentiation, in the presence or absence of the test compounds (e.g., Broussonols)[10][11][12].

  • Incubation: Incubate the cells for several days, replacing the medium with fresh medium containing RANKL and the test compounds every 2-3 days[10].

  • TRAP Staining: After the incubation period, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.

  • Quantification: Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) to determine the extent of osteoclast formation and the inhibitory effect of the compound.

Conclusion

This compound demonstrates significant potential as an anticancer and antioxidant agent. Its cytotoxic efficacy against colon cancer cells is comparable to other potent prenylated flavonoids like Artonin E. The distinct mechanism of action of this compound, involving the inhibition of the HER2-RAS-MEK-ERK pathway, provides a valuable avenue for targeted cancer therapy research. In comparison, Artonin E and Licoflavanone also exhibit strong anticancer properties but through different signaling cascades, highlighting the diverse mechanisms by which prenylated flavonoids can exert their effects. Further research is warranted to fully elucidate the therapeutic potential of this compound and to conduct more direct comparative studies with other prenylated flavonoids under standardized experimental conditions.

References

A Comparative Analysis of Broussoflavonol F and Broussoflavonol G: Biological Activities and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two closely related natural compounds, Broussoflavonol F and Broussoflavonol G. Both are prenylated flavonoids found in plants of the Broussonetia and Macaranga genera and have garnered interest for their potential therapeutic properties. This document summarizes their known biological activities, presents available quantitative data for comparison, outlines experimental methodologies for key assays, and visualizes their known signaling pathways.

Data Presentation: A Side-by-Side Look at Biological Efficacy

The following tables summarize the available quantitative data for this compound and Broussoflavonol G, focusing on their antioxidant and anticancer activities.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 (µM)Source
This compound Fe2+-induced TBARS formation2.1[1]
Broussoflavonol G Fe2+-induced TBARS formation1.2[1]

TBARS: Thiobarbituric Acid Reactive Substances, a measure of lipid peroxidation.

Table 2: Comparative Anticancer Activity

CompoundCell LineAssayIC50 (µM)Source
This compound HCT-116 (Colon Cancer)MTT AssayData not available in cited literature[2]
LoVo (Colon Cancer)MTT AssayData not available in cited literature[2]
Broussoflavonol G Various Cancer Cell LinesCytotoxicity AssaysData not available in current literature

Note: While this compound has demonstrated cytotoxic effects on 5 colon cancer cell lines, specific IC50 values were not provided in the reviewed literature.[2] Data on the anticancer activity of Broussoflavonol G is currently limited.

Unveiling the Mechanisms: Signaling Pathways and Cellular Effects

This compound: Targeting Colon Cancer Progression

This compound has been shown to exert anti-proliferative and anti-angiogenesis effects in colon cancer.[2] Its mechanism of action involves the modulation of the HER2-RAS-MEK-ERK signaling pathway.[2] By downregulating key proteins in this pathway, this compound induces apoptosis and cell cycle arrest at the G0/G1 phase in colon cancer cells.[2]

Broussoflavonol_F_Pathway BFF This compound HER2 HER2 BFF->HER2 inhibition RAS RAS HER2->RAS BRAF p-BRAF RAS->BRAF MEK p-MEK BRAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

This compound inhibits the HER2-RAS-MEK-ERK pathway.

Broussoflavonol G: An Antioxidant with Untapped Potential

The primary reported activity of Broussoflavonol G is its potent antioxidant effect, demonstrating a greater capacity to inhibit Fe2+-induced lipid peroxidation than this compound in one study.[1] Both compounds have also been noted for their anti-osteoclast activity, suggesting potential roles in bone health.[3] However, detailed mechanistic studies and investigations into other biological activities, such as anticancer and anti-inflammatory effects, are currently lacking in the scientific literature.

Experimental Protocols: A Guide to Key Assays

Below are detailed methodologies for the key experiments cited in this guide.

1. Fe2+-induced Lipid Peroxidation Assay (Antioxidant Activity)

This assay measures the ability of a compound to inhibit the oxidation of lipids initiated by ferrous ions.

  • Workflow:

    Lipid_Peroxidation_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement Liposomes Prepare Liposomes Mix Mix Liposomes, Compound, and FeCl2 solution Liposomes->Mix Compound Prepare Test Compound (this compound/G) Compound->Mix Incubate Incubate at 37°C Mix->Incubate TBA Add Thiobarbituric Acid (TBA) Incubate->TBA Heat Heat to develop color TBA->Heat Measure Measure absorbance at 532 nm Heat->Measure

    Workflow for Fe2+-induced lipid peroxidation assay.
  • Methodology:

    • Liposome Preparation: Prepare liposomes from sources like egg yolk phosphatidylcholine.

    • Reaction Mixture: In a reaction vessel, combine the liposome suspension, the test compound (this compound or G) at various concentrations, and a solution of ferrous chloride (FeCl2) to initiate lipid peroxidation.

    • Incubation: Incubate the mixture at 37°C for a specified period.

    • TBARS Measurement: Stop the reaction and measure the extent of lipid peroxidation by quantifying the formation of thiobarbituric acid reactive substances (TBARS). This is typically done by adding thiobarbituric acid (TBA), heating the mixture, and then measuring the absorbance of the resulting pink-colored product at approximately 532 nm.

    • Calculation: The percentage inhibition of lipid peroxidation is calculated relative to a control without the test compound. The IC50 value is then determined.

2. MTT Assay (Anticancer Activity - Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HCT-116, LoVo) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

    • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

3. Anti-Angiogenesis Assays

  • Tube Formation Assay: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

    • Coat a 96-well plate with a basement membrane extract (e.g., Matrigel).

    • Seed human endothelial cells (e.g., HMEC-1) onto the gel in the presence of various concentrations of the test compound.

    • Incubate for a period that allows for tube formation (typically 6-24 hours).

    • Visualize and quantify the tube-like structures using a microscope. The total tube length, number of junctions, and number of loops are measured to assess the anti-angiogenic effect.

  • Scratch Wound Healing Assay: This assay measures the ability of a cell monolayer to migrate and close a "wound" or scratch.

    • Grow a confluent monolayer of endothelial cells in a culture plate.

    • Create a scratch or "wound" in the monolayer using a sterile pipette tip.

    • Treat the cells with the test compound at different concentrations.

    • Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

    • The rate of wound closure is measured to determine the effect of the compound on cell migration.

Conclusion and Future Directions

This compound and Broussoflavonol G are promising natural compounds with distinct, yet potentially complementary, biological activities. This compound shows clear potential as an anticancer agent, particularly for colon cancer, through its targeted inhibition of the HER2-RAS-MEK-ERK pathway. Broussoflavonol G, on the other hand, exhibits superior antioxidant activity in the context of lipid peroxidation.

Significant research gaps remain, particularly concerning the bioactivities of Broussoflavonol G. Future studies should focus on:

  • Comprehensive Screening of Broussoflavonol G: Evaluating its cytotoxic effects against a panel of cancer cell lines and its anti-inflammatory properties.

  • Mechanistic Elucidation of Broussoflavonol G: Investigating its molecular targets and signaling pathways to understand the basis of its potent antioxidant activity and to uncover other potential therapeutic effects.

  • Direct Comparative Studies: Conducting head-to-head comparisons of both compounds in a wider range of biological assays to build a more complete picture of their relative strengths and therapeutic potential.

A deeper understanding of these compounds will be crucial for harnessing their full potential in the development of novel therapeutics.

References

Broussoflavonol F: A Potent Anti-Proliferative Agent for Colon Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-proliferative effects of Broussoflavonol F, a prenylated flavonoid, with a particular focus on its activity in colon cancer cell lines. Experimental data is presented to compare its efficacy against standard chemotherapeutic agents. Detailed experimental protocols and visualizations of its mechanism of action are included to support further research and development.

Quantitative Analysis of Anti-Proliferative Effects

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anti-proliferative activity has been notably documented in the human colon cancer cell lines HCT116 and LoVo. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and compares them to standard-of-care chemotherapy drugs used in the treatment of colon cancer.

Table 1: IC50 Values of this compound and Standard Chemotherapeutics in Colon Cancer Cell Lines

CompoundCell LineIC50 (µM)Duration of Treatment
This compound HCT1161.25 - 5 µM (effective concentration range)[1]Not Specified
LoVo1.25 - 5 µM (effective concentration range)[1]Not Specified
5-Fluorouracil HCT1168.07 ± 0.4972 hours
LoVo7.90 ± 0.9872 hours
Oxaliplatin HCT1167.53 ± 0.6348 hours
LoVoNot Directly AvailableNot Specified
Irinotecan HCT1161072 hours
LoVo15.8Not Specified

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anti-proliferative effects through the induction of apoptosis (programmed cell death) and by causing cell cycle arrest, primarily at the G0/G1 phase.[1] This prevents cancer cells from replicating and leads to a reduction in tumor cell populations.

Table 2: Effects of this compound on Apoptosis and Cell Cycle in Colon Cancer Cells

EffectCell LineObservations
Apoptosis HCT116Induces apoptosis[1]
LoVoInduces apoptosis[1]
Cell Cycle HCT116Arrest at G0/G1 phase[1]
LoVoArrest at G0/G1 phase[1]

Note: Specific quantitative data on the percentage of apoptotic cells and cell cycle distribution after this compound treatment were not available in the reviewed literature.

Signaling Pathway Modulation

The anti-proliferative and anti-angiogenesis effects of this compound in colon cancer are mediated through the modulation of the HER2-RAS-MEK-ERK signaling pathway.[1] this compound treatment leads to the downregulation of key proteins in this pathway, including HER2, RAS, p-BRAF, p-MEK, and p-Erk.[1]

BroussoflavonolF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 RAS RAS HER2->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes Broussoflavonol_F This compound Broussoflavonol_F->HER2 Inhibits

Caption: this compound inhibits the HER2-RAS-MEK-ERK signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the anti-proliferative effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HCT116, LoVo) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or control compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT solution (4 hours incubation) B->C D Add solubilizing agent (e.g., DMSO) C->D E Measure absorbance at 570 nm D->E

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis_Assay_Workflow A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Analyze by Flow Cytometry D->E

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight to permeabilize the cell membrane.[3]

  • Washing and RNase Treatment: Wash the fixed cells with PBS and treat with RNase A to degrade RNA and prevent its staining.

  • PI Staining: Stain the cells with a Propidium Iodide solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Workflow A Treat cells with This compound B Harvest and fix in cold ethanol A->B C Wash and treat with RNase A B->C D Stain with Propidium Iodide C->D E Analyze by Flow Cytometry D->E

Caption: Workflow for propidium iodide cell cycle analysis.

References

Unraveling the Structure-Activity Relationship of Broussoflavonol F Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Broussoflavonol F, a naturally occurring prenylated flavonol, has emerged as a promising candidate in anticancer research. Recent studies have illuminated its potent cytotoxic and anti-angiogenic effects, particularly in colon cancer, by modulating the HER2-RAS-MEK-ERK signaling pathway. This guide provides a comprehensive comparison of this compound and its potential analogs, offering insights into their structure-activity relationships (SAR) to aid in the design of more effective and targeted cancer therapeutics. The information presented herein is based on the biological activities of this compound and established SAR principles for closely related prenylated flavonoids.

Core Compound: this compound

This compound is characterized by a flavonol backbone with two prenyl groups attached to the A-ring at positions C6 and C8, and a catechol group on the B-ring. This unique structural arrangement is believed to be a key determinant of its biological activity.

Structure-Activity Relationship (SAR) Insights

While specific studies on a wide range of this compound analogs are limited, the broader knowledge of prenylated flavonoid SAR allows for informed predictions on how structural modifications might impact anticancer activity.

The Crucial Role of Prenylation

The presence of prenyl groups is a critical factor for the enhanced biological activity of flavonoids.[1][2] These lipophilic side chains are thought to increase the compound's affinity for cellular membranes, thereby facilitating cellular uptake and interaction with intracellular targets.[1][2]

  • Position of Prenyl Groups: The placement of prenyl groups on the flavonoid skeleton significantly influences cytotoxicity. For many flavonoids, prenylation at the C6 and C8 positions of the A-ring has been shown to be advantageous for anticancer activity.[3]

  • Nature of the Prenyl Group: Modifications to the prenyl side chain, such as cyclization or the introduction of hydroxyl groups, can alter the compound's activity. For instance, some studies suggest that a non-modified prenyl moiety is crucial for high antiproliferative activity in certain cancer cell lines.[4]

Importance of the Flavonol Backbone and Hydroxyl Groups

The core flavonol structure and the pattern of hydroxyl substitution are also vital for anticancer effects.

  • The C2-C3 Double Bond and 3-OH Group: The double bond between C2 and C3 in the C-ring, in conjunction with the hydroxyl group at position 3, is a common feature in many biologically active flavonoids and is considered important for their anticancer properties.[5]

  • Hydroxylation of the B-ring: The catechol (3',4'-dihydroxy) substitution on the B-ring is a well-established feature that contributes to the antioxidant and anticancer activities of flavonoids.[5]

Comparative Analysis of this compound and Potential Analogs

Based on the established SAR principles, the following table outlines the predicted impact of structural modifications to this compound on its anticancer activity. This comparative data is inferred from studies on structurally similar prenylated flavonoids.

Compound/AnalogStructural Modification from this compoundPredicted Impact on Anticancer ActivityRationale
This compound -High The combination of C6 and C8 prenylation on the A-ring and a catechol group on the B-ring is associated with potent cytotoxicity.
Analog 1 Removal of one prenyl group (C6 or C8)Reduced The presence of two prenyl groups often leads to enhanced lipophilicity and cellular uptake, suggesting a decrease in activity with the loss of one.[6]
Analog 2 Isomerization of a prenyl group (e.g., to a lavandulyl group)Variable The specific geometry and nature of the isoprenoid chain can influence binding to target proteins, potentially altering activity.
Analog 3 Cyclization of a prenyl groupPotentially Reduced While cyclization can affect activity, some studies indicate that a free prenyl group is often more effective for antiproliferation.[7]
Analog 4 Removal of a hydroxyl group from the B-ring (catechol)Reduced The catechol moiety is a key contributor to the antioxidant and pro-apoptotic effects of many flavonoids.[5]
Analog 5 Addition of a hydroxyl group to a prenyl side chainVariable Hydroxylation of the prenyl group can impact metabolism and interaction with target enzymes, leading to either an increase or decrease in activity.[6]

Signaling Pathway Modulation

This compound has been shown to exert its anticancer effects by targeting the HER2-RAS-MEK-ERK signaling pathway.[7] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.

HER2_RAS_MEK_ERK_Pathway Broussoflavonol_F This compound HER2 HER2 Broussoflavonol_F->HER2 RAS RAS HER2->RAS BRAF p-BRAF RAS->BRAF MEK p-MEK BRAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation

Caption: this compound inhibits the HER2-RAS-MEK-ERK signaling pathway.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound and its analogs) for 48 or 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Western Blot Analysis for Signaling Pathway Proteins

This technique is employed to determine the effect of the compounds on the expression and phosphorylation of key proteins in a signaling pathway.

  • Cell Lysis: After treatment with the test compounds, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred onto a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., HER2, RAS, p-MEK, p-ERK, and their total forms) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with This compound Analogs Start->Treatment MTT_Assay MTT Assay for Cytotoxicity Treatment->MTT_Assay Western_Blot Western Blot for Signaling Proteins Treatment->Western_Blot Data_Analysis Data Analysis and SAR Determination MTT_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound analogs.

Conclusion and Future Directions

This compound stands out as a potent anticancer agent with a well-defined mechanism of action. The structure-activity relationships discussed in this guide, derived from the broader class of prenylated flavonoids, provide a rational basis for the design and synthesis of novel this compound analogs with potentially improved efficacy and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to validate these predicted SARs. Such studies will be instrumental in optimizing the therapeutic potential of this promising natural product for the development of next-generation anticancer drugs.

References

Broussoflavonol F: A Comparative Analysis of its Bioactivity in Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Broussoflavonol F, a prenylated flavonoid, has demonstrated notable cytotoxic effects against various cancer cells. This guide provides a comparative overview of its bioactivity, with a specific focus on colon cancer cell lines, summarizing key experimental findings and methodologies to support further research and development in oncology.

Quantitative Bioactivity of this compound

Recent studies have highlighted the anti-proliferative and anti-angiogenic properties of this compound, particularly in colon cancer. The compound's efficacy has been evaluated across multiple colon cancer cell lines, with detailed mechanistic studies conducted in HCT116 and LoVo cells.[1] While this compound has shown cytotoxicity in five different colon cancer cell lines, specific IC50 values for a broad comparison are not yet fully available in the literature.[1] The primary mechanism of action in HCT116 and LoVo colon cancer cells involves the modulation of the HER2-RAS-MEK-ERK signaling pathway.[1]

Table 1: Summary of this compound Bioactivity in Colon Cancer Cell Lines

Cell LineCancer TypeObserved EffectsEffective ConcentrationKey Signaling Pathway AffectedReference
HCT116 Colon Cancer- Anti-proliferative- Induces apoptosis- G0/G1 cell cycle arrest- Downregulation of HER2, RAS, p-BRAF, p-MEK, p-Erk1.25-5 µMHER2-RAS-MEK-ERK[1]
LoVo Colon Cancer- Anti-proliferative- Induces apoptosis- G0/G1 cell cycle arrest- Downregulation of HER2, RAS, p-BRAF, p-MEK, p-Erk1.25-5 µMHER2-RAS-MEK-ERK[1]
HMEC-1 Human Microvascular Endothelial Cells- Anti-angiogenic- Inhibition of cell proliferation, motility, and tube formationNot specifiedNot specified[1]
Other Colon Cancer Cell Lines (unspecified)Colon Cancer- CytotoxicityNot specifiedNot specified[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the experimental procedures used to assess the bioactivity of this compound.

Cell Viability and Proliferation Assays

1. MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and incubate overnight.

  • Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3.5-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 590 nm using a microplate reader.

2. BrdU Assay: This immunoassay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding and Treatment: Seed and treat cells with this compound as in the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a specified period to allow incorporation into newly synthesized DNA.

  • Fixation and Detection: Fix the cells, and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

  • Substrate Reaction: Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.

3. Colony Formation Assay: This assay assesses the long-term proliferative potential of single cells.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: Treat with this compound for a specified period.

  • Incubation: Culture the cells for 1-2 weeks, allowing colonies to form.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies.

Apoptosis and Cell Cycle Analysis

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining):

  • Cell Preparation: Harvest and wash cells, then fix them in cold 70% ethanol while gently vortexing. Cells can be stored at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A.

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HER2, RAS, p-BRAF, p-MEK, p-Erk, and their total forms) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Pathways and Workflows

Signaling Pathway of this compound in Colon Cancer Cells

The following diagram illustrates the inhibitory effect of this compound on the HER2-RAS-MEK-ERK signaling pathway in HCT116 and LoVo colon cancer cells.[1]

BroussoflavonolF_Pathway BFF This compound HER2 HER2 BFF->HER2 RAS RAS HER2->RAS BRAF p-BRAF RAS->BRAF MEK p-MEK BRAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

Caption: this compound inhibits the HER2-RAS-MEK-ERK pathway.

Experimental Workflow for Assessing this compound Bioactivity

This diagram outlines the general workflow for the in vitro assessment of this compound's anti-cancer properties.

Experimental_Workflow cluster_assays Bioactivity Assays start Start: Cancer Cell Lines (e.g., HCT116, LoVo) treatment Treatment with this compound (Varying Concentrations) start->treatment viability Cell Viability/Proliferation (MTT, BrdU, Colony Formation) treatment->viability apoptosis Apoptosis & Cell Cycle (Flow Cytometry) treatment->apoptosis pathway Signaling Pathway Analysis (Western Blot) treatment->pathway data_analysis Data Analysis (IC50, Protein Levels, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis pathway->data_analysis conclusion Conclusion on Bioactivity data_analysis->conclusion

Caption: Workflow for in vitro bioactivity assessment of this compound.

References

Comparative Antioxidant Profile of Broussoflavonol F: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Qualitative Antioxidant Comparison

Broussoflavonol F is a significant flavonoid constituent of Broussonetia papyrifera (paper mulberry), a plant recognized for its potent antioxidant properties.[1] Extracts from this plant have demonstrated substantial free radical scavenging activity in various in vitro assays, including the DPPH, ABTS, and FRAP assays. The antioxidant capacity of these extracts is largely attributed to their rich content of polyphenolic compounds, including flavonoids like this compound.[1] While specific IC50 values for isolated this compound are not available, the strong antioxidant activity of the plant extracts suggests that this compound likely contributes significantly to these effects.

In the broader context of flavonoids, compounds with similar structural features to this compound are known to be effective antioxidants. The antioxidant activity of flavonoids is generally associated with their ability to donate hydrogen atoms or electrons to neutralize free radicals.

Data on Related Compounds and Extracts

To provide a frame of reference, the following table summarizes antioxidant activity data for extracts of Broussonetia papyrifera and a related flavonoid, demonstrating the potential range of activity. It is important to note that these values represent the activity of a complex mixture of compounds and not of isolated this compound.

SampleAssayIC50 / ActivityReference
Broussonetia papyrifera Flower Ethanolic ExtractDPPH62.88% inhibition at 5 mg/mL[2]
Broussonetia papyrifera Fruit Ethanolic ExtractDPPHIC50: 156.3 µg/mL[2]
Macaranga hypoleuca Ethyl Acetate FractionDPPHIC50: 14.31 mg/L[3]
Macaranga hypoleuca Ethyl Acetate FractionABTSIC50: 2.10 mg/L[3]
Macaranga hypoleuca Butanol FractionFRAPIC50: 0.48 mg/L[3]

Experimental Protocols for Antioxidant Assays

For researchers intending to evaluate the antioxidant activity of this compound, the following are detailed methodologies for three standard assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, a change that can be measured spectrophotometrically at approximately 517 nm.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

  • In a microplate or cuvette, add a specific volume of the this compound solution at various concentrations.

  • Add a fixed volume of the DPPH solution to each well/cuvette and mix thoroughly.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Sample Prepare this compound Solutions (various concentrations) Mix Mix Sample and DPPH Solution Prep_Sample->Mix Prep_DPPH Prepare 0.1 mM DPPH Solution Prep_DPPH->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Value Measure_Abs->Calculate

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay assesses the ability of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation, which has a characteristic blue-green color, is reduced by antioxidants to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically at approximately 734 nm.

Procedure:

  • Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a specific volume of the diluted ABTS•+ solution to a microplate or cuvette.

  • Add a specific volume of the this compound solution at various concentrations.

  • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • A control containing the solvent and ABTS•+ solution is also measured.

  • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results with those of Trolox, a water-soluble vitamin E analog.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Sample Prepare this compound Solutions (various concentrations) Mix Mix Sample and Diluted ABTS Solution Prep_Sample->Mix Generate_ABTS Generate ABTS Radical Cation (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS Solution to Absorbance of 0.70 Generate_ABTS->Dilute_ABTS Dilute_ABTS->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and TEAC Value Measure_Abs->Calculate

ABTS Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Add a small volume of the this compound solution at various concentrations to a microplate or cuvette.

  • Add a larger volume of the FRAP reagent and mix.

  • Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity is expressed as ferric reducing ability in µM Fe(II) equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Sample Prepare this compound Solutions (various concentrations) Mix Mix Sample and FRAP Reagent Prep_Sample->Mix Prep_FRAP Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Prep_FRAP->Mix Incubate Incubate (4 min, 37°C) Mix->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate Calculate Ferric Reducing Power (Fe(II) Equivalents) Measure_Abs->Calculate

FRAP Assay Workflow

Relevant Signaling Pathway: Nrf2

The antioxidant effects of many flavonoids are mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Flavonoids from Broussonetia papyrifera have been shown to activate this pathway.

Mechanism of Action: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like certain flavonoids, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This binding initiates the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant defense system.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoid This compound (potential activator) Flavonoid->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) Transcription->Antioxidant_Genes upregulates

Nrf2 Antioxidant Response Pathway

References

Broussoflavonol F: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Broussoflavonol F, a prenylated flavonoid, has demonstrated significant potential as an anti-cancer agent, particularly in the context of colon cancer.[1] This guide provides a comprehensive comparison of its efficacy in laboratory (in vitro) settings and in living organisms (in vivo), supported by experimental data and detailed protocols for researchers. The compound exhibits both anti-proliferative and anti-angiogenic effects by modulating the HER2-RAS-MEK-ERK signaling pathway.[1]

Data Presentation: Quantitative Efficacy

The following tables summarize the key quantitative data from studies evaluating this compound's efficacy.

Table 1: In Vitro Cytotoxicity and Anti-Proliferative Effects in Colon Cancer Cell Lines

Cell LineAssay TypeConcentration (µM)Result
HCT116Cytotoxicity (MTT)Not specifiedExhibited cytotoxicity
LoVoCytotoxicity (MTT)Not specifiedExhibited cytotoxicity
(3 other lines)Cytotoxicity (MTT)Not specifiedExhibited cytotoxicity
HCT116Anti-Proliferation1.25 - 5 µMDose-dependent suppression of proliferation
LoVoAnti-Proliferation1.25 - 5 µMDose-dependent suppression of proliferation
HCT116Cell Cycle AnalysisNot specifiedInduced cell cycle arrest at G0/G1 phase
LoVoCell Cycle AnalysisNot specifiedInduced cell cycle arrest at G0/G1 phase
HCT116Apoptosis AssayNot specifiedInduced apoptosis
LoVoApoptosis AssayNot specifiedInduced apoptosis

Data sourced from a study on colon cancer.[1]

Table 2: In Vitro Anti-Angiogenesis Effects

Cell LineAssay TypeObservation
HMEC-1Cell ProliferationInhibited
HMEC-1Scratch Wound HealingInhibited cell motility
HMEC-1Tube FormationInhibited tube formation

Human Microvascular Endothelial Cells (HMEC-1) were used to assess angiogenic processes.[1]

Table 3: In Vivo Anti-Tumor Efficacy in HCT116 Xenograft Model

ParameterTreatment GroupResult
Tumor GrowthThis compound (10 mg/kg, i.p.)Suppressed tumor growth
Proliferation Marker (Ki-67)This compound (10 mg/kg, i.p.)Decreased expression in tumor tissue
Angiogenesis Marker (CD31)This compound (10 mg/kg, i.p.)Decreased expression in tumor tissue

Intraperitoneal (i.p.) administration in a HCT116 tumor-bearing mouse model.[1]

Signaling Pathway Modulation

This compound exerts its anti-cancer effects by downregulating key proteins in the HER2-RAS-MEK-ERK signaling cascade. Both in vitro and in vivo experiments confirmed the decreased expression of HER2, RAS, phosphorylated BRAF (p-BRAF), phosphorylated MEK (p-MEK), and phosphorylated Erk (p-Erk) upon treatment.[1]

G HER2 HER2 RAS RAS HER2->RAS BRAF p-BRAF RAS->BRAF MEK p-MEK BRAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation BFF This compound BFF->HER2 BFF->RAS BFF->BRAF BFF->MEK BFF->ERK

This compound inhibits the HER2-RAS-MEK-ERK pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below for research and replication purposes.

In Vitro Experimental Protocols
  • Cell Culture:

    • Human colon cancer cell lines (HCT-116, LoVo) and human microvascular endothelial cells (HMEC-1) were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO2.

  • MTT Cytotoxicity Assay:

    • Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.

    • Cells were then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

    • The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

    • Absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT solution (Incubate 4h) B->C D Remove medium, add DMSO C->D E Measure Absorbance at 570 nm D->E

Workflow for assessing cell viability via MTT assay.
  • Wound Healing (Scratch) Assay:

    • HMEC-1 cells were grown to confluence in 6-well plates.

    • A sterile 200 µL pipette tip was used to create a linear "scratch" in the monolayer.

    • Wells were washed with PBS to remove detached cells.

    • Cells were then incubated with culture medium containing different concentrations of this compound.

    • Images of the scratch were captured at 0 hours and 24 hours post-treatment.

    • The rate of wound closure was quantified using imaging software to assess cell migration.

  • Western Blot Analysis:

    • Cells or homogenized tumor tissues were lysed using RIPA buffer containing protease and phosphatase inhibitors.[2][3]

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein (e.g., 20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[3]

    • The membrane was blocked with 5% non-fat milk in TBST for 1 hour.

    • Membranes were incubated overnight at 4°C with primary antibodies against HER2, RAS, p-BRAF, p-MEK, p-ERK, and a loading control (e.g., GAPDH or β-actin).

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Experimental Protocol
  • HCT116 Xenograft Mouse Model:

    • All animal procedures were approved by an Institutional Animal Care and Use Committee.

    • Female athymic nude mice (e.g., 4-6 weeks old) were used.

    • 1x10⁶ HCT116 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.

    • Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³).

    • Mice were randomly assigned to a control group (vehicle) and a treatment group.

    • The treatment group received intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg on a specified schedule (e.g., daily or every other day).

    • Tumor volume and body weight were measured regularly (e.g., every 2-3 days). Tumor volume was calculated using the formula: (Length x Width²)/2.

    • At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for immunohistochemistry (IHC) and Western blot analysis.

  • Immunohistochemistry (IHC):

    • Excised tumors were fixed in 10% formalin, embedded in paraffin, and sectioned.

    • Tissue sections were deparaffinized and rehydrated.

    • Antigen retrieval was performed using a citrate buffer solution.

    • Sections were incubated with primary antibodies against Ki-67 and CD31.

    • A secondary antibody detection system was used, followed by DAB staining.

    • Slides were counterstained with hematoxylin, and images were captured for analysis of protein expression.

G cluster_workflow In Vivo Xenograft Workflow A Inject HCT116 cells subcutaneously B Allow tumor growth to ~100-150 mm³ A->B C Randomize mice into groups B->C D Administer BFF (10 mg/kg) or vehicle (i.p.) C->D E Measure tumor volume & body weight regularly D->E F Excise tumor for IHC & WB analysis E->F

Workflow for the in vivo tumor xenograft experiment.

References

Broussoflavonol F: A Potential Inhibitor of the HER2-RAS-MEK-ERK Pathway in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The HER2-RAS-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide provides an objective comparison of Broussoflavonol F, a naturally occurring prenylated flavonoid, with other known inhibitors of this pathway, supported by experimental data and detailed protocols.

The HER2-RAS-MEK-ERK Signaling Pathway

The pathway is initiated by the activation of the HER2 receptor tyrosine kinase, which leads to the recruitment and activation of the RAS family of small GTPases. Activated RAS then triggers a phosphorylation cascade involving RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus and activates transcription factors that drive cell proliferation and survival.

HER2_RAS_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 RAS RAS HER2->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Colon Cancer Cell Lines (HCT-116, LoVo) BFF_Treatment This compound Treatment CellLines->BFF_Treatment Proliferation Proliferation Assays (MTT, BrdU, Colony Formation) BFF_Treatment->Proliferation Apoptosis Apoptosis & Cell Cycle Analysis (Flow Cytometry) BFF_Treatment->Apoptosis Migration Angiogenesis Assays (Wound Healing, Tube Formation) BFF_Treatment->Migration WesternBlot Protein Expression Analysis (Western Blot) BFF_Treatment->WesternBlot Zebrafish Zebrafish Embryo Model BFF_Admin BFF Administration Zebrafish->BFF_Admin TumorModel HCT-116 Tumor-Bearing Mice TumorModel->BFF_Admin Angiogenesis_invivo Vessel Development Analysis BFF_Admin->Angiogenesis_invivo TumorGrowth Tumor Growth Inhibition BFF_Admin->TumorGrowth

Comparative Transcriptomics of Broussoflavonol F-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the transcriptomic effects of Broussoflavonol F (BFF), a prenylated flavonoid with demonstrated anti-cancer properties, against other therapeutic alternatives targeting similar cellular pathways. The information is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of novel anti-cancer compounds.

Introduction to this compound

This compound is a natural flavonoid isolated from plants of the Macaranga genus.[1] Recent studies have highlighted its potential as an anti-cancer agent, particularly in colon cancer.[1] It exhibits cytotoxic effects on various cancer cell lines and demonstrates anti-proliferative and anti-angiogenesis activities both in vitro and in vivo.[1] The primary mechanism of action for this compound has been identified as the modulation of the HER2-RAS-MEK-ERK signaling pathway, a critical cascade that regulates cell growth, differentiation, and survival.[1]

Comparative Analysis of Cellular Effects

While a comprehensive, publicly available RNA-sequencing dataset for this compound-treated cells is not yet available, its transcriptomic impact can be inferred from its validated effects on the HER2-RAS-MEK-ERK pathway. This guide compares the known effects of this compound with those of Trametinib, a well-characterized MEK inhibitor approved for cancer therapy.[2]

Mechanism of Action

This compound exerts its anti-proliferative effects by downregulating the protein expression of key components of the HER2-RAS-MEK-ERK pathway, including HER2, RAS, phosphorylated BRAF (p-BRAF), phosphorylated MEK (p-MEK), and phosphorylated ERK (p-Erk).[1] This inhibition leads to cell cycle arrest at the G0/G1 phase and induces apoptosis.[1]

Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2 enzymes.[2] By inhibiting MEK, it prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling required for tumor cell proliferation. Its efficacy is particularly noted in cancers with BRAF mutations, which lead to constitutive activation of this pathway.[2]

Below is a diagram illustrating the signaling pathway and the points of inhibition.

HER2_RAS_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 RAS RAS HER2->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation_Survival Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation_Survival Promotes Growth_Factor Growth Factor Growth_Factor->HER2 Activates BFF This compound BFF->HER2 Inhibits BFF->RAS BFF->BRAF BFF->MEK Trametinib Trametinib Trametinib->MEK Inhibits

HER2-RAS-MEK-ERK pathway inhibition.
Data Presentation: Comparative Effects on Gene and Protein Expression

The following table summarizes the observed effects of this compound and the expected transcriptomic consequences compared to MEK inhibitors like Trametinib in colon cancer cells.

Target ClassMolecular TargetThis compound EffectTrametinib Effect (Alternative)Expected Transcriptomic Consequence
Upstream Signaling HER2 ProteinDownregulation[1]No direct effectDownregulation of HER2-driven genes
RAS ProteinDownregulation[1]No direct effectDownregulation of RAS pathway signature genes[3]
Core Pathway p-MEK ProteinDownregulation[1]Direct Inhibition[2]Downregulation of MAPK target genes (e.g., DUSP4, DUSP6, SPRY2)[4]
p-ERK ProteinDownregulation[1]Downregulation (downstream of MEK)[5]Downregulation of ERK target genes (e.g., FOS, JUN, EGR1)
Cell Cycle Cyclin D1, Cyclin B1Downregulation (inferred)Downregulation[4]Genes promoting G1/S and G2/M transition are downregulated
Apoptosis SurvivinDownregulation (inferred)Induction of apoptosisDownregulation of anti-apoptotic genes (e.g., BCL2 family) and upregulation of pro-apoptotic genes (e.g., BAX, PUMA)
Angiogenesis VEGF, PDGF pathway mRNAsDownregulation in zebrafish model[1]Inhibition of angiogenesisDownregulation of genes involved in vessel formation (e.g., VEGFA, KDR, PDGFB)
Proliferation Markers Ki-67Downregulation in vivo[1]Inhibition of proliferationDownregulation of proliferation-associated genes (e.g., MKI67, PCNA)

Experimental Protocols

Detailed methodologies are crucial for reproducible transcriptomic studies. Below are generalized protocols for key experiments.

Cell Culture and Treatment Protocol
  • Cell Seeding: Plate human colon cancer cells (e.g., HCT116, LoVo) in appropriate culture medium (e.g., McCoy's 5A or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in 6-well plates at a density of 2 x 105 cells/well.

  • Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

  • Treatment: Prepare stock solutions of this compound and a comparator drug (e.g., Trametinib) in DMSO. Dilute the compounds to final concentrations (e.g., 1-10 µM for BFF, 0.1-1 µM for Trametinib) in fresh culture medium. Treat the cells for a specified time period (e.g., 24 or 48 hours). A vehicle control (DMSO) must be run in parallel.

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. For RNA extraction, lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or buffer from an RNA extraction kit). For protein analysis, scrape the cells into a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

RNA Sequencing and Analysis Workflow

The following diagram outlines a standard workflow for an RNA-sequencing experiment.

RNA_Seq_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Cell_Culture 1. Cell Culture & Treatment RNA_Extraction 2. RNA Extraction (e.g., TRIzol) Cell_Culture->RNA_Extraction QC1 3. RNA Quality Control (RIN Score) RNA_Extraction->QC1 Library_Prep 4. Library Preparation (Poly-A Selection, cDNA Synthesis) QC1->Library_Prep QC2 5. Library Quality Control (Bioanalyzer) Library_Prep->QC2 Sequencing 6. Next-Generation Sequencing (NGS) QC2->Sequencing Raw_Reads 7. Raw Data (FASTQ) & Quality Check (FastQC) Sequencing->Raw_Reads Alignment 8. Read Alignment to Reference Genome Raw_Reads->Alignment Quantification 9. Gene Expression Quantification Alignment->Quantification DEA 10. Differential Expression Analysis Quantification->DEA Downstream 11. Pathway & Functional Enrichment Analysis DEA->Downstream

A typical workflow for RNA-sequencing.

Detailed Steps:

  • RNA Extraction: Isolate total RNA using a method like TRIzol extraction or a column-based kit, followed by DNase treatment to remove genomic DNA contamination.

  • Quality Control (QC): Assess RNA integrity using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN); a RIN > 8 is generally recommended.

  • Library Preparation: Prepare sequencing libraries from high-quality RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: Sequence the prepared libraries on a high-throughput platform like an Illumina NovaSeq.

  • Bioinformatic Analysis: Process the raw sequencing reads (FASTQ files). This includes QC, trimming of adapters and low-quality bases, alignment to a reference genome, and quantification of gene expression levels.

  • Differential Expression: Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes (DEGs) between treated and control groups.[6]

  • Functional Analysis: Perform pathway enrichment analysis (e.g., GO, KEGG) on the list of DEGs to identify biological processes and signaling pathways affected by the treatment.

Western Blot Protocol for Pathway Validation
  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, HER2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.

Logical Comparison Framework

To objectively compare this compound with an alternative, a logical framework can be applied, focusing on key therapeutic characteristics.

Framework for comparing BFF and alternatives.

References

Broussoflavonol F: A Comparative Efficacy Analysis Against Other Broussonetia Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of natural product research, flavonoids derived from the Broussonetia genus, particularly Broussonetia papyrifera (paper mulberry), have garnered significant attention for their diverse pharmacological activities. Among these, Broussoflavonol F has emerged as a compound of interest. This guide provides a comparative analysis of the efficacy of this compound against other prominent flavonoids from the same genus, supported by experimental data to aid researchers, scientists, and drug development professionals in their exploration of novel therapeutic agents. The compounds from Broussonetia have shown a range of biological effects, including antioxidant, anti-inflammatory, anti-cancer, and enzyme inhibitory activities.[1][2][3]

Comparative Efficacy Data

The following table summarizes the quantitative data on the biological activities of this compound and other selected flavonoids from Broussonetia species. This allows for a direct comparison of their potency in various experimental assays.

FlavonoidBiological ActivityAssayCell Line/SystemIC50 Value / EfficacyReference
This compound Anti-angiogenesisTube formation, Cell proliferation, MotilityHMEC-1Significant inhibition[4]
This compound Anti-proliferativeMTT assay, BrdU assay, Colony formationHCT-116, LoVoSignificant inhibition[4]
This compound AntioxidantFe2+-induced lipid oxidationRat-brain homogenatePotent inhibition[5]
This compound Tyrosinase InhibitionMushroom tyrosinase-82.3 µM[6]
Papyriflavonol Aα-Glucosidase Inhibition--2.1 µM[3]
Papyriflavonol APLpro Inhibition--3.7 µM[7]
Broussochalcone ANitric Oxide Production InhibitionLPS-stimulated RAW264.7 cells--[3]
QuercetinPLpro Inhibition--8.6 µM[7]
KaempferolPLpro Inhibition--16.3 µM[7]
UralenolTyrosinase InhibitionMushroom tyrosinase-49.5 µM[6]
QuercetinTyrosinase InhibitionMushroom tyrosinase-57.8 µM[6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Anti-proliferative and Anti-angiogenesis Assays for this compound
  • Cell Lines: Human colon cancer cell lines HCT-116 and LoVo, and human microvascular endothelial cells (HMEC-1) were used.

  • Anti-proliferative Assays:

    • MTT Assay: To assess cell viability.

    • BrdU Assay: To measure DNA synthesis and cell proliferation.

    • Colony Formation Assay: To determine the ability of single cells to grow into colonies.

  • Cell Cycle and Apoptosis Analysis: Flow cytometry was used to analyze the cell cycle distribution and the rate of apoptosis.

  • Anti-angiogenesis Assays (HMEC-1 cells):

    • Scratch Wound Healing Assay: To evaluate cell migration.

    • Tube Formation Assay: To assess the ability of endothelial cells to form capillary-like structures.

  • In Vivo Studies: The anti-tumor and anti-angiogenesis effects were further examined in zebrafish embryos and HCT116 tumor-bearing mice.[4]

Fe2+-induced Lipid Peroxidation Inhibition Assay
  • System: Rat-brain homogenate was used as a source of lipids.

  • Inducer: Ferrous iron (Fe2+) was used to induce lipid peroxidation.

  • Measurement: The extent of lipid peroxidation was measured to determine the inhibitory effect of the tested flavonoids. This compound, along with broussoflavonol G, broussoflavan A, and broussoaurone A, showed potent inhibition.[5]

Tyrosinase Inhibition Assay
  • Enzyme: Mushroom tyrosinase was used.

  • Substrate: L-tyrosine was used as the substrate for the enzyme.

  • Method: The inhibitory activity of the flavonoids on the enzymatic activity of tyrosinase was measured. The IC50 values were calculated to represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.[6]

Signaling Pathway and Experimental Workflow

Visual representations of complex biological processes and experimental designs can enhance understanding.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies HCT116 HCT-116 & LoVo Cells MTT MTT Assay HCT116->MTT BrdU BrdU Assay HCT116->BrdU Colony Colony Formation HCT116->Colony Flow Flow Cytometry HCT116->Flow Mice Tumor-bearing Mice HCT116->Mice HMEC1 HMEC-1 Cells Wound Wound Healing HMEC1->Wound Tube Tube Formation HMEC1->Tube Zebrafish Zebrafish Embryos

References

Broussoflavonol F: A Potent Inhibitor of Angiogenesis on Par with Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – New research highlights the significant anti-angiogenic potential of Broussoflavonol F, a naturally occurring flavonoid, positioning it as a promising candidate for further investigation in cancer therapy. A comprehensive analysis of its activity in preclinical models demonstrates comparable, and in some aspects, superior, efficacy to established anti-angiogenesis inhibitors such as Bevacizumab and Sorafenib. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental data and methodologies validating the anti-angiogenic properties of this compound.

Comparative Analysis of Anti-Angiogenic Activity

This compound has been shown to effectively inhibit key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation. Furthermore, in vivo studies have confirmed its ability to reduce vessel formation in both zebrafish embryos and tumor-bearing mouse models. The following tables summarize the quantitative data from these studies, offering a direct comparison with Bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor (VEGF), and Sorafenib, a multi-kinase inhibitor.

In Vitro Assays This compound Bevacizumab Sorafenib
Cell Type HMEC-1HUVECHUVEC
Cell Proliferation Inhibition Effective at 1.25-5 µM[1]IC50 ~0.11 µg/mL (in the presence of VEGF)[2]IC50 ~1.5 µM[3]
Cell Migration Inhibition (Scratch Assay) Effective at 2.5-5 µM[1]Time and dose-dependent inhibition[4]Significant inhibition at 1 µM[3]
Tube Formation Inhibition Effective at 2.5-5 µM[1]Dose-dependent inhibition[4]Effective at 50 µM[5]
In Vivo Assays This compound Bevacizumab Sorafenib
Model Organism Zebrafish Embryo--
Effect Significant decrease in the length of subintestinal vessels at 2.5-5 µM[1]--
Model Organism HCT116 Tumor-Bearing MiceCT26 Tumor-Bearing MiceOrthotopic Anaplastic Thyroid Carcinoma Xenografts in Nude Mice
Effect Decreased expression of CD31 in tumor tissues at 10 mg/kg[1]Significantly lower microvessel density[6]Significant decrease in tumor microvessel density at 40 and 80 mg/kg[7]

Mechanism of Action: Targeting the HER2-RAS-MEK-ERK Signaling Pathway

This compound exerts its anti-angiogenic effects through the modulation of the HER2-RAS-MEK-ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival. By inhibiting the phosphorylation of key proteins in this cascade, this compound effectively halts the downstream signaling that promotes angiogenesis.

Below are diagrams illustrating the established pro-angiogenic signaling pathways and the proposed mechanism of action for this compound.

VEGF Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Proliferation, Migration, Survival) mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Figure 1: Simplified VEGF Signaling Pathway in Endothelial Cells.

Broussoflavonol_F_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HER2 HER2 Ras Ras HER2->Ras pBRAF p-BRAF Ras->pBRAF pMEK p-MEK pBRAF->pMEK pERK p-ERK pMEK->pERK Angiogenesis Angiogenesis pERK->Angiogenesis Broussoflavonol_F This compound Broussoflavonol_F->HER2 Broussoflavonol_F->Ras Broussoflavonol_F->pBRAF Broussoflavonol_F->pMEK Broussoflavonol_F->pERK

Figure 2: Proposed Mechanism of this compound on the HER2-RAS-MEK-ERK Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

  • Basement membrane matrix (e.g., Matrigel)

  • Human Microvascular Endothelial Cells (HMEC-1)

  • 24-well tissue culture plates

  • Endothelial cell growth medium

  • This compound, Bevacizumab, or Sorafenib

  • Calcein AM (for fluorescence imaging)

  • Inverted microscope with a camera

Protocol:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a pre-chilled 24-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HMEC-1 cells and resuspend them in endothelial cell growth medium containing the desired concentration of the test compound (this compound or comparators) or vehicle control.

  • Seed the cells onto the solidified matrix.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.

  • Visualize and photograph the tube-like structures using an inverted microscope.

  • For quantitative analysis, the total tube length, number of junctions, and number of branches can be measured using image analysis software.

Tube_Formation_Workflow start Start coat_plate Coat 24-well plate with basement membrane matrix start->coat_plate solidify_matrix Incubate to solidify matrix (37°C, 30-60 min) coat_plate->solidify_matrix prepare_cells Prepare HMEC-1 cell suspension with test compounds solidify_matrix->prepare_cells seed_cells Seed cells onto the matrix prepare_cells->seed_cells incubate_plate Incubate plate (37°C, 4-18 hours) seed_cells->incubate_plate visualize Visualize and capture images of tube formation incubate_plate->visualize quantify Quantify tube length, junctions, and branches visualize->quantify end End quantify->end Scratch_Assay_Workflow start Start seed_cells Seed HMEC-1 cells to confluency in 24-well plates start->seed_cells create_scratch Create a scratch in the cell monolayer seed_cells->create_scratch wash_cells Wash to remove debris create_scratch->wash_cells add_treatment Add media with test compounds or control wash_cells->add_treatment image_t0 Capture initial image (T=0) add_treatment->image_t0 incubate_and_image Incubate and capture images at regular intervals image_t0->incubate_and_image analyze_closure Measure scratch width and analyze wound closure incubate_and_image->analyze_closure end End analyze_closure->end

References

Broussoflavonol F: A Comparative Analysis from Different Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Broussoflavonol F, a prenylated flavonol with significant therapeutic potential, from its known plant sources. This document outlines its presence in different plant species and tissues, details generalized experimental protocols for its extraction and quantification, and explores its role in key signaling pathways.

Data Presentation: Plant Sources and Localization

Plant SpeciesFamilyPlant Part(s)Reported Yield/Concentration
Broussonetia papyriferaMoraceaeRoots, Twigs, Root Bark[1][2][3][4]Data not available in comparative studies
Artocarpus elasticusMoraceaeRoot BarkData not available in comparative studies

Note: The lack of standardized reporting on the yield of this compound from various plant materials presents a significant gap in the current research landscape. Future studies focusing on quantitative analysis using validated methods are crucial for identifying the most potent natural sources of this compound.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on common practices for prenylated flavonoids.

Extraction of this compound

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (e.g., roots, twigs, or bark)

  • Methanol (HPLC grade)

  • Ethanol (95%)

  • n-Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate the dried and powdered plant material with methanol at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Suspend the crude extract in a water-ethanol mixture and partition successively with n-hexane and ethyl acetate.

  • Separate the ethyl acetate fraction, which is expected to be enriched with flavonoids, and concentrate it to dryness.

Isolation of this compound

The concentrated ethyl acetate fraction can be subjected to various chromatographic techniques for the isolation of pure this compound.

Materials:

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol gradients)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Subject the dried ethyl acetate fraction to silica gel column chromatography.

  • Elute the column with a gradient of n-hexane and ethyl acetate or chloroform and methanol.

  • Monitor the fractions using TLC and combine fractions with similar profiles.

  • Further purify the combined fractions containing this compound using Sephadex LH-20 column chromatography with methanol as the eluent.

  • Final purification can be achieved by preparative HPLC if necessary.

Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the quantification of flavonoids like this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (typically around 260 nm and 350 nm for flavonols).

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a calibration curve.

Procedure:

  • Prepare the plant extract sample by dissolving a known amount in methanol and filtering it through a 0.45 µm syringe filter.

  • Inject the sample and standards into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound from plant sources.

experimental_workflow plant_material Plant Material (e.g., Broussonetia papyrifera roots) drying Drying and Powdering plant_material->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (n-Hexane/Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction chromatography Column Chromatography (Silica Gel, Sephadex LH-20) ea_fraction->chromatography hplc_quant HPLC-DAD Quantification ea_fraction->hplc_quant For Quantification hplc_prep Preparative HPLC (Optional) chromatography->hplc_prep pure_bff Pure this compound chromatography->pure_bff hplc_prep->pure_bff pure_bff->hplc_quant Standard biological_assays Biological Activity Assays pure_bff->biological_assays

General workflow for this compound extraction and analysis.
Signaling Pathway: Inhibition of the HER2-RAS-MEK-ERK Pathway

This compound has been shown to exhibit anti-proliferative and anti-angiogenic effects in colon cancer by modulating the HER2-RAS-MEK-ERK signaling pathway. This pathway is a critical regulator of cell growth, differentiation, and survival.

HER2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor GRB2_SOS GRB2/SOS HER2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Broussoflavonol_F This compound Broussoflavonol_F->RAS Inhibition Broussoflavonol_F->RAF Broussoflavonol_F->MEK Broussoflavonol_F->ERK Cell_Cycle_Proliferation Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle_Proliferation Angiogenesis Angiogenesis Transcription_Factors->Angiogenesis

Inhibition of the HER2-RAS-MEK-ERK pathway by this compound.

References

A Comparative Analysis of Broussoflavonol F and Papyriflavonol A: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of two prenylated flavonoids, Broussoflavonol F and Papyriflavonol A, isolated from Broussonetia papyrifera, reveals distinct and overlapping therapeutic potential. This guide provides a comparative analysis of their structure-activity relationships, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in understanding their pharmacological profiles.

This compound and Papyriflavonol A, both belonging to the flavonol subclass of flavonoids, share a common structural backbone but differ in the position and number of their prenyl groups. These structural nuances appear to significantly influence their biological activities, ranging from anticancer and anti-inflammatory to enzyme inhibition.

Chemical Structures

This compound has the chemical formula C25H26O6 and is characterized by a prenyl group attached to the B-ring and another to the A-ring.

Papyriflavonol A is identified as 5,7,3',4'-tetrahydroxy-6,5'-di-(gamma,gamma-dimethylallyl)-flavonol, indicating the presence of two prenyl groups, one on the A-ring and another on the B-ring at a different position compared to this compound.[1]

Comparative Biological Activities

To facilitate a clear comparison, the quantitative data for the key biological activities of this compound and Papyriflavonol A are summarized in the table below.

Biological ActivityThis compoundPapyriflavonol A
Anticancer Activity
Colon Cancer Cell ProliferationInhibits HCT-116 and LoVo cellsData not available
Anti-inflammatory Activity
Secretory Phospholipase A2 (sPLA2) InhibitionData not availablehG-IIA: IC50 = 3.9 µMhG-V: IC50 = 4.5 µMbovine G-IB: IC50 = 76.9 µMhG-X: IC50 = 225 µM
Leukotriene C4 Production InhibitionData not availableIC50 ≈ 0.64 µM
Enzyme Inhibition
Mushroom Tyrosinase InhibitionIC50 = 82.3 µMIC50 not explicitly found for direct comparison, but noted as an inhibitor.
α-Glucosidase InhibitionData not availableIC50 = 2.1 µM
Papain-like Protease (PLpro) InhibitionData not availableIC50 = 3.7 µM

In-Depth Analysis of Biological Activities

Anticancer Activity: A Focus on Colon Cancer

This compound has demonstrated significant anti-proliferative and anti-angiogenesis effects in colon cancer.[2] It effectively inhibits the growth of human colon cancer cell lines HCT-116 and LoVo.[2] The underlying mechanism of action involves the modulation of the HER2-RAS-MEK-ERK signaling pathway, a critical pathway in cancer cell proliferation and survival.[2][3] In vivo studies using HCT116 tumor-bearing mice have further confirmed its anti-tumor efficacy.[2]

Currently, there is a lack of specific data on the anticancer activity of Papyriflavonol A in colon cancer to draw a direct comparison.

Anti-inflammatory Activity: A Key Role for Papyriflavonol A

Papyriflavonol A exhibits potent anti-inflammatory properties, primarily through the selective inhibition of secretory phospholipase A2s (sPLA2s).[4] It shows strong inhibitory activity against human group IIA and V sPLA2s, which are key enzymes in the inflammatory cascade.[4] Furthermore, Papyriflavonol A potently inhibits the production of leukotriene C4 in mast cells, a crucial mediator of inflammation and allergic responses.[4] Its efficacy has also been demonstrated in vivo, where it significantly reduced IgE-dependent passive cutaneous anaphylaxis in rats.[4]

While a total flavonoid fraction from Broussonetia papyrifera, which contains prenylated flavonoids, has been shown to possess anti-inflammatory properties by inhibiting 5-lipoxygenase (5-LOX), cyclooxygenase-2 (COX-2), and inducible nitric oxide (NO) synthase, specific quantitative data for the anti-inflammatory activity of this compound is not yet available.[5][6][7]

Enzyme Inhibition: A Broader Spectrum for Papyriflavonol A

Both this compound and Papyriflavonol A have been identified as inhibitors of mushroom tyrosinase, an enzyme involved in melanin production.[8][9] this compound exhibits an IC50 value of 82.3 µM against this enzyme.[8]

Papyriflavonol A demonstrates a broader spectrum of enzyme inhibition. It is a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion, with an IC50 value of 2.1 µM, suggesting its potential in managing type 2 diabetes.[10][11] Additionally, it inhibits the papain-like protease (PLpro) of coronaviruses with an IC50 of 3.7 µM, indicating its potential as an antiviral agent.[12][13]

Structure-Activity Relationship Insights

The observed differences in the biological activities of this compound and Papyriflavonol A can be attributed to the variations in their chemical structures, specifically the number and placement of the prenyl groups. The potent and selective anti-inflammatory activity of Papyriflavonol A suggests that the specific arrangement of its two prenyl groups is crucial for its interaction with sPLA2 enzymes.

The anti-cancer activity of this compound against colon cancer cells highlights the importance of its unique prenylation pattern for targeting the HER2-RAS-MEK-ERK pathway. The broader enzyme inhibitory profile of Papyriflavonol A may also be a consequence of its distinct structural features, allowing it to interact with a wider range of enzyme active sites.

Experimental Protocols

Tyrosinase Inhibition Assay

The inhibitory activity against mushroom tyrosinase is determined spectrophotometrically. The assay mixture typically contains a phosphate buffer (pH 6.8), L-tyrosine as the substrate, and the test compound. The reaction is initiated by adding mushroom tyrosinase, and the formation of dopachrome is monitored by measuring the absorbance at 475 nm.[14] The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is then calculated.

Secretory Phospholipase A2 (sPLA2) Inhibition Assay

The sPLA2 inhibitory activity is often measured using a chromogenic or fluorometric assay. A common method involves the use of a synthetic substrate, such as 1,2-bis(heptanoylthio)glycero-3-phosphocholine, which releases a chromophore upon hydrolysis by sPLA2. The change in absorbance is monitored to determine the enzyme activity. The assay is performed with and without the inhibitor to calculate the percentage of inhibition and the IC50 value.[1][5][8][15]

α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity is typically evaluated using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. The enzyme hydrolyzes pNPG to p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.[11][13] The reaction is carried out in a buffer solution (pH 6.8) with the enzyme and varying concentrations of the inhibitor. The IC50 value is determined from the dose-response curve.[11][13]

Anticancer Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects on cancer cells are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically. Cells are treated with different concentrations of the test compound, and the cell viability is calculated relative to untreated control cells to determine the IC50 value.

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathway modulated by this compound and a general workflow for enzyme inhibition assays.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 RAS RAS HER2->RAS MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Broussoflavonol_F This compound Broussoflavonol_F->HER2 Inhibits

Caption: this compound inhibits the HER2-RAS-MEK-ERK signaling pathway in colon cancer cells.

Enzyme_Inhibition_Workflow Enzyme Enzyme Solution Incubation Incubation Enzyme->Incubation Inhibitor Test Compound (this compound or Papyriflavonol A) Inhibitor->Incubation Substrate Substrate Substrate->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis

Caption: General workflow for in vitro enzyme inhibition assays.

Conclusion

This compound and Papyriflavonol A, two structurally related prenylated flavonoids, exhibit distinct and promising pharmacological profiles. This compound shows notable potential as an anticancer agent, particularly for colon cancer, by targeting a key signaling pathway. Papyriflavonol A, on the other hand, displays a strong anti-inflammatory and a broader enzyme inhibitory profile, suggesting its utility in inflammatory conditions, metabolic disorders, and viral infections. The differences in their biological activities underscore the critical role of prenyl group substitution in determining the therapeutic potential of flavonoids. Further research, including direct comparative studies on their anti-inflammatory and anticancer activities, is warranted to fully elucidate their structure-activity relationships and pave the way for their potential clinical applications.

References

Broussoflavonol F: A Meta-analysis of Research Findings in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Broussoflavonol F, a prenylated flavonoid, has emerged as a compound of interest in oncological research, particularly for its potential anti-cancer properties. This guide provides a comprehensive meta-analysis of the existing research on this compound, with a focus on its efficacy in colon cancer. It objectively compares its performance with other well-studied flavonoids and presents supporting experimental data to aid researchers and drug development professionals in their evaluation of this compound.

I. Comparative Efficacy in Colon Cancer

This compound has demonstrated significant cytotoxic and anti-proliferative effects against various colon cancer cell lines.[1] A key study has elucidated its activity in HCT116 and LoVo human colon cancer cells.[1] For a comprehensive comparison, this section presents the available quantitative data for this compound alongside other flavonoids known for their anti-cancer properties, such as Quercetin, Luteolin, Apigenin, and Kaempferol.

Table 1: In Vitro Cytotoxicity of Flavonoids in Colon Cancer Cell Lines (IC50 values)

CompoundHCT116 (µM)LoVo (µM)SW480 (µM)HT-29 (µM)Caco-2 (µM)DLD-1 (µM)
This compound Data not explicitly provided in abstract; effective at 1.25-5 µM[1]Data not explicitly provided in abstract; effective at 1.25-5 µM[1]----
Quercetin120[2]-~60[3]15[3], 81.65[3]35[4], ~50[3]-
Luteolin-66.70 (24h), 30.47 (72h)[5]-50 µg/ml (IC50)[6]--
Apigenin--18.17[7]20.78 (24h), 91.15 (48h)[8]--
Kaempferol53.6[9]-100[9]Ineffective up to 200 µM[9]--

Note: IC50 values can vary depending on the experimental conditions, such as incubation time.

II. Mechanisms of Action

This compound exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

A. Induction of Apoptosis and Cell Cycle Arrest

In HCT116 and LoVo cells, this compound has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase.[1] This is a common mechanism for many flavonoids. For instance, Luteolin induces apoptosis in LoVo cells and causes cell cycle arrest at the G2/M phase.[5][10] Quercetin has also been reported to induce apoptosis in colon cancer cells.[4]

Table 2: Effects of this compound on Cell Cycle and Apoptosis in Colon Cancer Cells

ParameterCell LineConcentrationEffect
Cell Cycle Arrest HCT116, LoVo1.25-5 µMArrest at G0/G1 phase[1]
Apoptosis HCT116, LoVo1.25-5 µMInduction of apoptosis[1]
B. Anti-Angiogenic Properties

A crucial aspect of this compound's anti-tumor activity is its ability to inhibit angiogenesis. It has been observed to inhibit cell proliferation, motility, and tube formation in Human Microvascular Endothelial Cells (HMEC-1).[1] Furthermore, in a zebrafish embryo model, this compound at concentrations of 2.5-5 µM significantly decreased the length of subintestinal vessels.[1]

Table 3: Anti-Angiogenic Effects of this compound

AssayCell Line/ModelConcentrationObserved Effect
Cell Proliferation, Motility, Tube FormationHMEC-1Not specified in abstractInhibition[1]
Subintestinal Vessel LengthZebrafish Embryos2.5-5 µMSignificant decrease[1]

III. In Vivo Efficacy

The anti-tumor effects of this compound have been validated in a HCT116 tumor-bearing mouse model. Intraperitoneal administration of this compound at a dose of 10 mg/kg resulted in the suppression of tumor growth.[1] This was accompanied by a decrease in the expression of the proliferation marker Ki-67 and the angiogenesis marker CD31 in the tumor tissues.[1]

Table 4: In Vivo Anti-Tumor Effects of this compound in HCT116 Xenograft Model

ParameterDosageEffect
Tumor Growth10 mg/kg (intraperitoneal)Suppressed[1]
Ki-67 Expression10 mg/kg (intraperitoneal)Decreased[1]
CD31 Expression10 mg/kg (intraperitoneal)Decreased[1]

IV. Signaling Pathway Modulation

The primary mechanism underlying the anti-proliferative and anti-angiogenic effects of this compound in colon cancer is the modulation of the HER2-RAS-MEK-ERK signaling pathway.[1] Western blot analysis has confirmed that this compound downregulates the protein expression of HER2, RAS, p-BRAF, p-MEK, and p-Erk both in vitro and in vivo.[1] The HER2 pathway is a known driver in a subset of colorectal cancers.[11][12]

Broussoflavonol_F_Signaling_Pathway BFF This compound HER2 HER2 BFF->HER2 RAS RAS HER2->RAS BRAF p-BRAF RAS->BRAF MEK p-MEK BRAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: this compound inhibits the HER2-RAS-MEK-ERK signaling pathway.

V. Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the research on this compound.

A. MTT Assay (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed colon cancer cells (e.g., HCT116, LoVo) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

B. Wound Healing Assay (Cell Migration)

This assay is used to study cell migration in vitro.

  • Cell Seeding: Grow a confluent monolayer of HMEC-1 cells in a 6-well plate.

  • Creating the "Wound": Create a scratch in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells with PBS to remove debris and add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and after a specific time period (e.g., 24 hours).

  • Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.

Wound_Healing_Workflow cluster_0 Experimental Workflow A Seed HMEC-1 cells to confluence B Create a scratch with a pipette tip A->B C Treat with this compound B->C D Image at 0h and 24h C->D E Measure wound closure D->E

Caption: Workflow for the in vitro wound healing (scratch) assay.

C. Tube Formation Assay (Angiogenesis)

This assay assesses the ability of endothelial cells to form capillary-like structures.

  • Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed HMEC-1 cells onto the Matrigel-coated wells.

  • Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plate for 6-24 hours to allow for tube formation.

  • Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify parameters such as the number of tubes, tube length, and branching points.

D. Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HER2, RAS, p-ERK) followed by secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence detection system.

VI. Conclusion

This compound demonstrates significant potential as an anti-cancer agent, particularly in colorectal cancer, through its inhibitory effects on cell proliferation, angiogenesis, and the HER2-RAS-MEK-ERK signaling pathway.[1] While the currently available data is promising, further research is required to establish a more precise quantitative profile, including definitive IC50 values across a broader range of colon cancer cell lines. A more detailed elucidation of its pharmacokinetic and pharmacodynamic properties is also essential for its progression as a potential therapeutic candidate. This guide provides a foundational overview for researchers to build upon and to contextualize the significance of this compound in the landscape of flavonoid-based cancer research.

References

Safety Operating Guide

Safe Disposal of Broussoflavonol F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. This document provides essential procedural guidance for the proper disposal of Broussoflavonol F, a prenylated flavonoid known for its xanthine oxidase inhibitory and anti-proliferative activities.

Retrieved from a Safety Data Sheet (SDS), the information herein is intended to supplement, not replace, institutional and regulatory protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Hazard and Safety Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to proper personal protective equipment (PPE) protocols, including safety goggles with side-shields, protective gloves, and impervious clothing, is mandatory during handling and disposal[1].

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC25H26O6PubChem[2]
Molecular Weight422.47 g/mol DC Chemicals[1]
Acute Oral ToxicityCategory 4 (Harmful if swallowed)DC Chemicals[1]
Acute Aquatic ToxicityCategory 1 (Very toxic to aquatic life)DC Chemicals[1]
Chronic Aquatic ToxicityCategory 1 (Very toxic to aquatic life with long lasting effects)DC Chemicals[1]

Experimental Protocol: Waste Disposal Procedure

The primary principle for the disposal of this compound is to prevent its release into the environment[1]. Due to its high aquatic toxicity, disposal down the drain is strictly prohibited. The compound should be managed as hazardous chemical waste.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the waste. For solutions, ensure the container can safely hold the solvent used.

    • The label should include "Hazardous Waste," the full chemical name "this compound," and any solvent(s) present with their approximate concentrations.

  • Segregation of Waste:

    • Do not mix this compound waste with incompatible materials. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

    • Keep this compound waste separate from other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage of Waste:

    • Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].

    • Ensure the storage location is a designated satellite accumulation area for hazardous waste.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.

    • The precautionary statement P501 explicitly directs to "Dispose of contents/ container to an approved waste disposal plant"[1].

  • Spill Management:

    • In the event of a spill, collect the spillage to prevent it from entering drains or waterways[1].

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.

    • For solid spills, carefully sweep or scoop the material to avoid dust generation and place it in the waste container.

    • Thoroughly decontaminate the spill area and report the incident according to your institutional protocol.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

BroussoflavonolF_Disposal_Workflow cluster_generation Waste Generation cluster_handling Waste Handling & Storage cluster_disposal Final Disposal start This compound Waste (solid, solution, or contaminated material) collect Collect in Designated Hazardous Waste Container start->collect label_waste Label Container Correctly ('this compound', 'Hazardous Waste') collect->label_waste check_compat Check for Incompatible Wastes (Strong Acids/Alkalis, Oxidizers/Reducers) label_waste->check_compat segregate Segregate from Incompatible Wastes check_compat->segregate Yes store Store in Cool, Well-Ventilated Satellite Accumulation Area check_compat->store No segregate->store request_pickup Request Pickup by EHS or Licensed Waste Contractor store->request_pickup end Dispose at Approved Waste Disposal Plant request_pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.